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  • Product: 2-Bromo-3,3,3-trifluoropropan-1-ol
  • CAS: 311-86-4

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromo-3,3,3-trifluoropropan-1-ol from 3,3,3-Trifluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol, a valuable fluorinated building block in medicina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science, starting from the readily available 3,3,3-trifluoropropene. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

2-Bromo-3,3,3-trifluoropropan-1-ol is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The presence of both a trifluoromethyl group and a bromine atom on a three-carbon backbone offers multiple points for further chemical modification. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo-alcohol functionality allows for a range of subsequent chemical transformations.

The most direct and efficient method for the synthesis of this compound from 3,3,3-trifluoropropene is the formation of a bromohydrin. This reaction proceeds via an electrophilic addition of bromine in the presence of water, which acts as a nucleophile.

Primary Synthetic Pathway: Bromohydrin Formation

The core of the synthesis involves the reaction of 3,3,3-trifluoropropene with an electrophilic bromine source in an aqueous environment. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling compared to elemental bromine. The reaction is typically carried out in a suitable solvent system that can dissolve both the nonpolar alkene and the polar reagents.

The general reaction scheme is as follows:

Reaction: 3,3,3-Trifluoropropene with N-Bromosuccinimide in an aqueous medium.

Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, which is formed by the electrophilic attack of the bromine from NBS on the double bond of 3,3,3-trifluoropropene. Due to the electron-withdrawing effect of the trifluoromethyl group, the double bond is electron-deficient. The subsequent nucleophilic attack by water occurs at the more substituted carbon (Markovnikov's rule), leading to the formation of the desired 2-bromo-3,3,3-trifluoropropan-1-ol.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Trifluoropropene CF₃-CH=CH₂ BromoniumIon Cyclic Bromonium Ion Trifluoropropene->BromoniumIon + NBS NBS N-Bromosuccinimide (NBS) H2O Water (H₂O) FinalProduct 2-Bromo-3,3,3-trifluoropropan-1-ol BromoniumIon->FinalProduct + H₂O

Caption: General reaction pathway for the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Experimental Protocols

The following protocol is based on a one-pot method described in the patent literature, which offers a high yield of the desired product.

3.1. One-Pot Synthesis using N-Bromosuccinimide

This procedure involves the continuous introduction of 3,3,3-trifluoropropene into a reaction system containing NBS in acetic acid, followed by alcoholysis to yield the final product.

Materials and Equipment:

  • 3,3,3-Trifluoropropene

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Concentrated sulfuric acid

  • Methanol (or other suitable alcohol)

  • Reaction flask equipped with a stirrer, thermometer, gas inlet, and reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the reaction flask with acetic acid. Begin stirring and heat the system to 70-110°C.

  • Reagent Addition: Continuously introduce gaseous 3,3,3-trifluoropropene into the reaction system. In a staged manner, add NBS and concentrated sulfuric acid.

    • Stage 1: Add 25-75% of the total molar amount of NBS and 25-75% of the total mass of concentrated sulfuric acid.

    • Stage 2: After the NBS from the first stage has dissolved, add 20-50% of the total molar amount of NBS and 20-50% of the total mass of concentrated sulfuric acid.

    • Stage 3: Once the NBS from the second stage has dissolved, add the remaining amounts of NBS and concentrated sulfuric acid.

  • Reaction and Aging: After the completion of reagent addition, maintain the reaction mixture at the same temperature for 1-5 hours. Subsequently, raise the temperature to 90-130°C and continue the reaction for another 1-3 hours, after which the introduction of trifluoropropene is stopped.

  • Alcoholysis: Cool the reaction mixture to 20-40°C. Add methanol and reflux the mixture for 6-15 hours.

  • Workup and Purification: After the reaction is complete, distill the mixture under normal pressure to remove the alcohol and acetate byproducts. The remaining crude product is then purified by vacuum distillation to obtain 2-bromo-3,3,3-trifluoropropan-1-ol.

Safety Precautions:

  • 3,3,3-Trifluoropropene is a flammable gas. The reaction should be carried out in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction is exothermic; careful control of the addition rate and temperature is crucial.

G Experimental Workflow A Setup: Charge flask with acetic acid, heat to 70-110°C B Start continuous flow of 3,3,3-trifluoropropene A->B C Stage 1: Add 25-75% of NBS and H₂SO₄ B->C D Stage 2: Add 20-50% of NBS and H₂SO₄ after dissolution C->D E Stage 3: Add remaining NBS and H₂SO₄ after dissolution D->E F Maintain temperature for 1-5 hours E->F G Increase temperature to 90-130°C for 1-3 hours F->G H Stop trifluoropropene flow G->H I Cool to 20-40°C H->I J Add methanol and reflux for 6-15 hours I->J K Normal pressure distillation to remove volatiles J->K L Vacuum distillation to purify product K->L

Caption: Step-by-step workflow for the one-pot synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of 2-bromo-3,3,3-trifluoropropan-1-ol.

ParameterValueReference/Notes
Reaction Conditions
Reactants3,3,3-Trifluoropropene, N-Bromosuccinimide
SolventAcetic acid, then Methanol
CatalystConcentrated Sulfuric Acid
Temperature70-130°C (bromination), 20-40°C (alcoholysis)
Reaction Time8-23 hours (total)
Product Information
Product Name2-Bromo-3,3,3-trifluoropropan-1-ol
CAS Number311-86-4
Molecular FormulaC₃H₄BrF₃O
Molecular Weight192.96 g/mol
AppearanceColorless to light yellow liquid
Yield90.2%Based on a one-step synthesis from 3,3,3-trifluoropropene as mentioned in related patent literature.
Purity99.1% (by GC)As reported in patent literature.
Physical Properties
Boiling Point156 °C
Density1.828 g/cm³
Spectroscopic Data Note: Experimental data from peer-reviewed literature is not readily available. Data below is predicted or based on closely related structures.
¹H NMR (CDCl₃, ppm)~4.0-4.2 (m, 2H, CH₂OH), ~4.4-4.6 (m, 1H, CHBr), ~2.5-3.0 (br s, 1H, OH)Predicted chemical shifts and multiplicities. The hydroxyl proton signal is variable.
¹³C NMR (CDCl₃, ppm)~123 (q, J ≈ 278 Hz, CF₃), ~65 (d, J ≈ 25 Hz, CHBr), ~60 (t, J ≈ 5 Hz, CH₂OH)Predicted chemical shifts and multiplicities with typical C-F coupling constants.
¹⁹F NMR (CDCl₃, ppm)~-70 to -75 (d, J ≈ 7 Hz)Relative to CFCl₃. Expected to be a doublet due to coupling with the adjacent proton.
IR (neat, cm⁻¹)~3400 (br, O-H), ~2960 (C-H), ~1250, ~1150 (C-F)Characteristic stretching frequencies for the functional groups.
Mass Spectrum (m/z)M⁺ not typically observed. Fragments corresponding to [M-Br]⁺, [CF₃]⁺.Expected fragmentation pattern.

Conclusion

The synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol from 3,3,3-trifluoropropene via bromohydrin formation is a robust and high-yielding process. The one-pot protocol presented provides an efficient route for obtaining this valuable synthetic intermediate. While detailed spectroscopic characterization in peer-reviewed literature is limited, the expected analytical data is consistent with the structure of the target molecule. This guide provides a solid foundation for researchers and professionals in the field to produce and utilize 2-bromo-3,3,3-trifluoropropan-1-ol in their synthetic endeavors. Further research to fully characterize this compound and explore alternative synthetic routes would be a valuable contribution to the field of fluorine chemistry.

Exploratory

An In-depth Technical Guide on the Mechanism of Electrophilic Bromination of 3,3,3-Trifluoropropene

For Researchers, Scientists, and Drug Development Professionals Executive Summary The electrophilic bromination of 3,3,3-trifluoropropene (CF₃CH=CH₂) is a key reaction in organofluorine chemistry, providing a pathway to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic bromination of 3,3,3-trifluoropropene (CF₃CH=CH₂) is a key reaction in organofluorine chemistry, providing a pathway to valuable fluorinated building blocks. This guide delineates the mechanistic intricacies of this reaction, focusing on the directing effects of the potent electron-withdrawing trifluoromethyl group. The reaction proceeds via a regioselective, anti-Markovnikov addition, driven by the destabilization of the proximate carbocationic intermediate. This document provides a thorough analysis of the reaction mechanism, supported by theoretical principles, and includes a detailed experimental protocol and a visualization of the reaction pathway.

Introduction

3,3,3-Trifluoropropene is an important prochiral building block in the synthesis of various fluorinated compounds. The introduction of bromine across its double bond via electrophilic addition is a fundamental transformation. However, the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electron density of the double bond and dictates the regiochemical outcome of the reaction, steering it away from the conventional Markovnikov's rule. Understanding this mechanism is crucial for the rational design of synthetic routes toward complex fluorinated molecules.

The Reaction Mechanism: A Step-by-Step Analysis

The electrophilic addition of bromine to 3,3,3-trifluoropropene is proposed to proceed through the following steps:

Step 1: Polarization of Bromine and Electrophilic Attack

As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-system of the double bond in 3,3,3-trifluoropropene, the π-cloud induces a dipole in the Br₂ molecule. The proximal bromine atom becomes partially positive (δ+) and acts as an electrophile, while the distal bromine atom becomes partially negative (δ-). The π electrons of the alkene then attack the electrophilic bromine atom.

Step 2: Formation of the Intermediate

The initial electrophilic attack can theoretically lead to two possible carbocation intermediates. The regioselectivity of the reaction is determined by the relative stability of these intermediates. The strong inductive electron-withdrawing effect of the CF₃ group destabilizes any positive charge on the adjacent carbon atom.[1][2][3]

  • Path A (Favored): The electrophilic bromine atom adds to the terminal carbon (C1), leading to the formation of a secondary carbocation at the carbon adjacent to the CF₃ group (C2). This carbocation is highly destabilized by the electron-withdrawing CF₃ group.

  • Path B (Disfavored): The electrophilic bromine atom adds to the internal carbon (C2), which would place the positive charge on the terminal carbon (C1), forming a primary carbocation.

Due to the powerful destabilizing effect of the CF₃ group, the formation of the carbocation at C2 is energetically unfavorable. Therefore, the reaction proceeds via a pathway that avoids the formation of a positive charge on the carbon atom adjacent to the trifluoromethyl group. The initial addition of the electrophilic bromine will occur at the C2 position, leading to a carbocation at the C1 position. This results in an anti-Markovnikov regioselectivity. The intermediate is likely a bridged bromonium ion, which helps to delocalize the positive charge and is more stable than an open carbocation, especially given the destabilizing effect of the CF₃ group.

Step 3: Nucleophilic Attack by Bromide

The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the bridged bromonium ion from the side opposite to the initial bromine addition. This anti-addition leads to the final product, 1,2-dibromo-3,3,3-trifluoropropane.

Data Presentation

IntermediateStructureStabilityRationale
Intermediate A (Anti-Markovnikov) CF₃-CH(Br)-CH₂⁺More StableThe primary carbocation is further away from the strongly electron-withdrawing CF₃ group, minimizing its destabilizing inductive effect.
Intermediate B (Markovnikov) CF₃-CH⁺-CH₂(Br)Less StableThe secondary carbocation is directly attached to the carbon bearing the CF₃ group, leading to significant destabilization.[1][2][3]

Experimental Protocols

The following is a general experimental protocol for the electrophilic bromination of 3,3,3-trifluoropropene, based on procedures for similar reactions.[4]

Materials:

  • 3,3,3-Trifluoropropene (gas)

  • Bromine

  • An inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a dropping funnel, and a condenser

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with the inert solvent and cool it to 0°C using an ice bath.

  • Slowly bubble a pre-weighed amount of 3,3,3-trifluoropropene gas through the cooled solvent with gentle stirring.

  • From the dropping funnel, add a stoichiometric amount of bromine dropwise to the solution. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature at 0°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at 0°C.

  • Slowly warm the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 1,2-dibromo-3,3,3-trifluoropropane.

  • The product can be further purified by distillation.

Note: This reaction should be carried out in the dark to minimize the competing free-radical pathway, which can be initiated by light.[4]

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed mechanism for the electrophilic bromination of 3,3,3-trifluoropropene.

Caption: Proposed mechanism of electrophilic bromination of 3,3,3-trifluoropropene.

Conclusion

The electrophilic bromination of 3,3,3-trifluoropropene is a regioselective reaction that yields 1,2-dibromo-3,3,3-trifluoropropane as the major product. The strong electron-withdrawing nature of the trifluoromethyl group dictates an anti-Markovnikov addition pattern by destabilizing the formation of a carbocation on the adjacent carbon. The reaction likely proceeds through a bridged bromonium ion intermediate, followed by anti-addition of a bromide ion. This detailed understanding of the reaction mechanism is essential for the strategic synthesis of complex fluorinated molecules for applications in the pharmaceutical and materials science industries.

References

Foundational

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoropropan-1-ol: Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-3,3,3-trifluoropropan-1-ol is a halogenated organic compound of significant interest in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoropropan-1-ol is a halogenated organic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a trifluoromethyl group and a bromine atom, impart distinct chemical properties that make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical properties and detailed characterization of 2-bromo-3,3,3-trifluoropropan-1-ol, intended to support research and development activities.

Physical and Chemical Properties

2-Bromo-3,3,3-trifluoropropan-1-ol is a colorless to light yellow liquid at room temperature. A summary of its key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₃H₄BrF₃O
Molecular Weight 192.96 g/mol [1]
CAS Number 311-86-4[1][2]
Appearance Colorless to light yellow liquid[2]
Density ~1.828 g/cm³[2]
Boiling Point ~156 °C[2]
Purity Typically ≥ 95%

Spectroscopic Characterization

The structural elucidation and confirmation of 2-bromo-3,3,3-trifluoropropan-1-ol are primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 2-bromo-3,3,3-trifluoropropan-1-ol. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and chemical environment of each atom in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the two diastereotopic protons of the CH₂OH group, and the single proton on the carbon bearing the bromine atom. The chemical shifts and coupling constants of these protons are influenced by the neighboring electronegative atoms (bromine, oxygen, and the trifluoromethyl group).

  • ¹³C NMR: The carbon NMR spectrum will display three unique signals corresponding to the three carbon atoms in the propanol backbone.[1] The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[1] The chemical shifts provide insight into the electronic environment of each carbon.[1]

  • ¹⁹F NMR: The fluorine NMR spectrum is characterized by a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[1] The chemical shift is indicative of the CF₃ group, and any coupling to nearby protons can provide further structural confirmation.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of 2-bromo-3,3,3-trifluoropropan-1-ol will exhibit characteristic absorption bands corresponding to the O-H, C-H, C-F, and C-Br bonds.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

  • C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds will be observed in the region of 2850-3000 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.

  • C-Br Stretch: A weaker absorption band in the fingerprint region, typically between 500-700 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[3][4]

  • Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[4][5] For 2-bromo-3,3,3-trifluoropropan-1-ol, fragmentation may also involve the loss of a bromine radical or hydrogen bromide. The fragmentation pattern provides valuable information about the stability of different parts of the molecule.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of 2-bromo-3,3,3-trifluoropropan-1-ol.

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow start Starting Material (e.g., 2-bromo-3,3,3-trifluoropropionic acid ester) reduction Reduction (e.g., with NaBH₄ or LiAlH₄) start->reduction workup Aqueous Work-up (Quenching and Extraction) reduction->workup purification Purification (e.g., Distillation) workup->purification product 2-bromo-3,3,3- trifluoropropan-1-ol purification->product

Caption: Generalized workflow for the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Purification by Distillation

Purification of the crude product is essential to obtain high-purity 2-bromo-3,3,3-trifluoropropan-1-ol. Fractional distillation under reduced pressure is a common method for purifying liquid compounds with relatively high boiling points.

Purification_Workflow Purification by Fractional Distillation crude_product Crude Product distillation_setup Assemble Fractional Distillation Apparatus crude_product->distillation_setup heating Heat under Reduced Pressure distillation_setup->heating collection Collect Fractions at Appropriate Boiling Point heating->collection pure_product Pure 2-bromo-3,3,3- trifluoropropan-1-ol collection->pure_product Characterization_Workflow Product Characterization Workflow cluster_spectroscopy Spectroscopic Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structural_confirmation Structural Confirmation nmr->structural_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir IR Spectroscopy ir->structural_confirmation ms Mass Spectrometry ms->structural_confirmation pure_product Purified Product pure_product->nmr pure_product->ir pure_product->ms

References

Exploratory

CAS number 311-86-4 chemical properties and structure

An In-Depth Technical Guide to Sevoflurane (CAS: 28523-86-6) For Researchers, Scientists, and Drug Development Professionals Executive Summary Sevoflurane (CAS Number: 28523-86-6), chemical name 1,1,1,3,3,3-hexafluoro-2-...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sevoflurane (CAS: 28523-86-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sevoflurane (CAS Number: 28523-86-6), chemical name 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely used halogenated ether for induction and maintenance of general anesthesia.[1][2][3] Its popularity in clinical settings is attributed to its rapid onset and recovery, low pungency, and non-irritating nature to the airway.[1][2] This document provides a comprehensive overview of its chemical properties, structure, mechanisms of action, metabolic pathways, and relevant experimental protocols. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical Structure and Identification

Sevoflurane is a fluorinated methyl isopropyl ether.[1][4]

  • IUPAC Name: 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane[1][5]

  • Molecular Formula: C₄H₃F₇O[1][5]

  • CAS Number: 28523-86-6[1][5]

  • Synonyms: Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether[6][7]

Physicochemical Properties

Sevoflurane is a clear, colorless, volatile, and non-flammable liquid with a pleasant, sweet odor.[1][2][4][6] It is miscible with ethanol, ether, chloroform, and benzene, and is slightly soluble in water.[6][7]

Table 1: Physical and Chemical Properties of Sevoflurane
PropertyValueReference
Molecular Weight200.05 g/mol [1][3][5][6][7]
Boiling Point58.6 °C at 760 mmHg[2][6][7][8]
Density1.520 - 1.525 g/mL at 20°C[6][7]
Vapor Pressure157 mmHg at 20°C[1][2][6][7]
197 mmHg at 25°C[6][7]
317 mmHg at 36°C[6][7]
Water SolubilitySlightly soluble/miscible[6][8]
LogP (Octanol/Water)2.4[1]
Table 2: Partition Coefficients of Sevoflurane
MediumPartition Coefficient (at 37°C)Reference
Blood/Gas0.63 - 0.69[2][3][7]
Water/Gas0.36[1][7]
Olive Oil/Gas47 - 54[7]
Brain/Gas1.15[7]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for sevoflurane, like other general anesthetics, is not fully elucidated but is understood to involve modulation of multiple neurotransmitter receptors in the central nervous system.[1][4][9] The primary effects are the enhancement of inhibitory neurotransmission and the reduction of excitatory signaling.

The main molecular targets include:

  • GABA-A Receptors: Sevoflurane acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of neurons, and reduced neuronal excitability.[9][10][11]

  • NMDA Receptors: It functions as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[9][10] By inhibiting these receptors, sevoflurane dampens excitatory signals.

  • Glycine Receptors: Sevoflurane potentiates currents at inhibitory glycine receptors.[9][10]

  • Other Channels: It also inhibits nicotinic acetylcholine (nAChR) and serotonin (5-HT₃) receptors and activates two-pore-domain potassium (K2P) channels, which contributes to neuronal hyperpolarization.[9][10]

Sevoflurane_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Sevoflurane Sevoflurane GABA_R GABA-A Receptor Sevoflurane->GABA_R + NMDA_R NMDA Receptor Sevoflurane->NMDA_R - Glycine_R Glycine Receptor Sevoflurane->Glycine_R + K2P K2P Channel Sevoflurane->K2P + Vesicle Synaptic Vesicles (Glutamate) Vesicle->NMDA_R Glutamate Release (Reduced by Sevoflurane) Neuron_State Postsynaptic Neuron GABA_R->Neuron_State Hyperpolarization (Inhibition) NMDA_R->Neuron_State Reduced Depolarization (Inhibition) Glycine_R->Neuron_State Hyperpolarization (Inhibition) K2P->Neuron_State Hyperpolarization (Inhibition)

Fig. 1: Sevoflurane's primary molecular targets in the CNS.

Metabolism

While the majority of sevoflurane is eliminated unchanged via the lungs, approximately 5% undergoes metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2E1.[2][3][4] This biotransformation produces inorganic fluoride and an organic metabolite, hexafluoroisopropanol (HFIP).[2][4][12] HFIP is then rapidly conjugated with glucuronic acid and excreted by the kidneys.[2][12] This metabolic pathway avoids the formation of trifluoroacetylated liver proteins, reducing the risk of the severe liver toxicity associated with older anesthetics like halothane.[12]

Sevoflurane_Metabolism Sevoflurane Sevoflurane Lungs Elimination via Lungs (~95%) Sevoflurane->Lungs Liver Metabolism in Liver (~5%) Sevoflurane->Liver CYP2E1 CYP2E1 HFIP Hexafluoroisopropanol (HFIP) CYP2E1->HFIP Oxidation Fluoride Inorganic Fluoride (F⁻) CYP2E1->Fluoride UGT UGT Enzymes Kidney Excretion via Kidneys Fluoride->Kidney HFIP_Gluc HFIP-Glucuronide UGT->HFIP_Gluc Glucuronidation HFIP_Gluc->Kidney

Fig. 2: Hepatic metabolism pathway of Sevoflurane.

Experimental Protocols

Synthesis of Sevoflurane

A common laboratory and industrial synthesis method involves a two-step process starting from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[13]

Step 1: Chloromethylation of HFIP This step produces the intermediate, chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether (also known as Sevochlorane).

Step 2: Halogen-Exchange Fluorination The intermediate is then fluorinated to yield sevoflurane.

Detailed Protocol (Halogen-Exchange Fluorination): [13][14]

  • Apparatus: A jacketed glass reactor equipped with a stirrer and reflux apparatus.

  • Reagents:

    • Chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether ("Sevochlorane")

    • Potassium Fluoride (KF), anhydrous

    • Polyethylene glycol 400 (PEG-400) as a solvent/phase-transfer catalyst

  • Procedure: a. Place PEG-400 (e.g., 50 mL) into the reactor. b. Add anhydrous KF (e.g., 1.2 molar equivalents to the sevochlorane) while stirring. c. Add Sevochlorane (e.g., 40 g, 0.18 mol) to the mixture. d. Heat the reaction mixture to 90-95°C for 2-4 hours. e. Cool the mixture to room temperature. f. Add water (e.g., 50 mL) to the mixture, which will cause two clear phases to form. g. Separate the bottom organic phase. h. Dry the organic phase over a drying agent (e.g., MgSO₄). i. Purify the final product by distillation to afford highly pure Sevoflurane.

Quantitative Analysis in Biological Samples

Headspace Gas Chromatography (HS-GC) is a standard method for the quantification of volatile compounds like sevoflurane in biological matrices such as blood or serum.[15]

Protocol: HS-GC with Flame Ionization Detector (FID) [15]

  • Sample Preparation: a. Prepare a series of calibration standards of sevoflurane in a relevant matrix (e.g., bovine serum) across a clinically relevant concentration range (e.g., 0-100 mg/L). b. Prepare quality control (QC) samples at low and high concentrations. c. Add a known concentration of an internal standard (e.g., 1-propanol) to all standards, QCs, and unknown samples. d. Place a fixed volume (e.g., 2.5 mL) of each prepared sample into a headspace vial and seal immediately. e. Allow vials to equilibrate at a constant temperature (e.g., 25°C) for a set time (e.g., 1 hour) to allow sevoflurane to partition into the headspace gas.

  • GC Analysis: a. Instrument: Gas chromatograph with a flame-ionization detector (FID). b. Column: A suitable column for separating volatile compounds, such as a 0.2% Carbowax 1500 on Carbopak C packed column.[15] c. Injection: Manually or with an autosampler, withdraw a fixed volume of the headspace gas (e.g., 1 mL) from the vial and inject it into the GC. d. Chromatographic Conditions: Set appropriate temperatures for the injector, column, and detector to achieve separation of sevoflurane and the internal standard.

  • Quantification: a. Integrate the peak areas for sevoflurane and the internal standard. b. Calculate the peak area ratio (Sevoflurane/Internal Standard). c. Generate a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of sevoflurane in the unknown samples by interpolating their peak area ratios from the calibration curve.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare Standards, QCs, and Samples B Add Internal Standard A->B C Transfer to Headspace Vial and Seal B->C D Equilibrate at 25°C for 1 hour C->D E Inject Headspace Gas into GC D->E F Chromatographic Separation E->F G Detect with FID F->G H Integrate Peak Areas G->H I Calculate Peak Area Ratios H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K

Fig. 3: Workflow for quantitative analysis of Sevoflurane.

References

Foundational

An In-depth Technical Guide to the Molecular Geometry and Bonding Analysis of 2-Bromo-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular geometry and bonding characteristics of 2-bromo-3,3,3-trifluoropropan-1-ol. The docu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bonding characteristics of 2-bromo-3,3,3-trifluoropropan-1-ol. The document details theoretical and spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents this information in a clear, structured format for easy reference and comparison.

Molecular Structure and Geometry

2-Bromo-3,3,3-trifluoropropan-1-ol (C₃H₄BrF₃O) is a chiral molecule featuring a stereocenter at the second carbon atom, which is bonded to a bromine atom, a hydroxymethyl group, a trifluoromethyl group, and a hydrogen atom. The presence of the bulky and highly electronegative bromine and trifluoromethyl substituents significantly influences the molecule's geometry and electronic properties.

The carbon atom bearing the bromine (C2) is sp³ hybridized, resulting in a tetrahedral geometry. However, due to steric hindrance from the large bromine atom and the trifluoromethyl group, deviations from the ideal tetrahedral bond angle of 109.5° are expected.[1] The trifluoromethyl group itself possesses a pyramidal structure.[1] The molecule's overall conformation is a dynamic equilibrium of different rotamers arising from rotation around the C1-C2 and C2-C3 single bonds. Computational studies suggest that the most stable conformations are those that minimize steric interactions between the bulky substituents.[1]

Bond Lengths and Angles
BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
C1-O11.43O1-C1-C2112.0
C1-C21.53C1-C2-Br113.0
C2-Br1.97C1-C2-C3114.0
C2-C31.54Br-C2-C3110.0
C3-F (avg.)1.35F-C3-F (avg.)107.0
O1-H10.96C2-C1-H (avg.)109.5
C1-H (avg.)1.09H-C1-H (avg.)109.5
C2-H1.09H-C2-C1109.5

Note: These values are estimations based on computational models and data from similar fluorinated and brominated organic molecules. Actual experimental values may vary.

Bonding and Electronic Structure

The bonding in 2-bromo-3,3,3-trifluoropropan-1-ol is characterized by significant inductive effects from the electronegative fluorine and bromine atoms. The three fluorine atoms on C3 create a strong electron-withdrawing effect that polarizes the C-C and C-Br bonds. This polarization influences the reactivity of the molecule, making the C2 carbon atom electrophilic and susceptible to nucleophilic attack.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 2-bromo-3,3,3-trifluoropropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the diastereotopic methylene protons on C1, and the methine proton on C2. The hydroxyl proton will likely appear as a broad singlet, while the other protons will exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[1]

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

The following table summarizes the predicted chemical shifts and coupling constants.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H
-OH1.5 - 3.0br s-
-CH₂OH3.8 - 4.2m
-CHBr-4.3 - 4.7m
¹³C
-CH₂OH~65t
-CHBr-~50d
-CF₃~125q¹JCF ≈ 280
¹⁹F
-CF₃-70 to -80s-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-3,3,3-trifluoropropan-1-ol will exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 3000Medium
C-F stretch1000 - 1400Strong
C-O stretch (alcohol)1000 - 1260Strong
C-Br stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M+2 peak of approximately equal intensity to the molecular ion peak.

m/zPredicted Fragment
192/194[C₃H₄BrF₃O]⁺ (Molecular Ion)
175/177[C₃H₃BrF₃]⁺
113/115[C₂H₂BrF]⁺
69[CF₃]⁺

Experimental Protocols

Synthesis of 2-Bromo-3,3,3-trifluoropropan-1-ol

Synthesis_Workflow reagent1 3,3,3-Trifluoropropene reaction Reaction Vessel (e.g., Round-bottom flask) reagent1->reaction reagent2 N-Bromosuccinimide (NBS) reagent2->reaction reagent3 Water reagent3->reaction solvent Dimethyl sulfoxide (DMSO) solvent->reaction workup Aqueous Work-up (Water, Organic Solvent) reaction->workup Reaction Mixture extraction Extraction workup->extraction drying Drying (e.g., MgSO₄) extraction->drying Organic Layer filtration Filtration drying->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification Crude Product product 2-Bromo-3,3,3-trifluoropropan-1-ol purification->product

Caption: Proposed workflow for the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Procedure:

  • To a solution of 3,3,3-trifluoropropene in a suitable solvent such as dimethyl sulfoxide (DMSO) and water, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3,3,3-trifluoropropan-1-ol.

NMR Spectroscopy Protocol
  • Prepare a solution of 2-bromo-3,3,3-trifluoropropan-1-ol (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • For ¹⁹F NMR, reference the spectrum to an external standard (e.g., CFCl₃).

IR Spectroscopy Protocol
  • Place a drop of neat 2-bromo-3,3,3-trifluoropropan-1-ol liquid on a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film of the liquid.

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Introduce a dilute solution of 2-bromo-3,3,3-trifluoropropan-1-ol in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a gas chromatograph (GC-MS).

  • Use electron ionization (EI) at 70 eV to generate the mass spectrum.

  • Analyze the resulting fragmentation pattern, paying close attention to the isotopic pattern of bromine-containing fragments.

Logical Relationships and Workflows

The characterization of 2-bromo-3,3,3-trifluoropropan-1-ol follows a logical workflow that integrates synthetic and analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Purified Sample ir IR Spectroscopy synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_analysis Data Analysis and Bonding Interpretation structure_elucidation->data_analysis report Technical Guide Generation data_analysis->report

Caption: Logical workflow for the characterization of 2-bromo-3,3,3-trifluoropropan-1-ol.

This guide provides a foundational understanding of the molecular properties of 2-bromo-3,3,3-trifluoropropan-1-ol. Further experimental and computational studies are encouraged to refine the data presented herein.

References

Foundational

The Genesis of a Fluorinated World: A Technical History of Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, materials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, materials science, and agrochemicals. The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have made fluorinated compounds indispensable. This technical guide delves into the discovery and historical evolution of fluorinated building blocks, the foundational molecules that have enabled chemists to harness the power of fluorine in organic synthesis. We will explore the key breakthroughs, from the challenging first isolations of organofluorine compounds to the development of sophisticated and selective fluorinating reagents, complete with experimental protocols for seminal reactions and quantitative data to illuminate the progress in the field.

Early Explorations and the Dawn of Organofluorine Chemistry

The journey into organofluorine chemistry began even before the isolation of elemental fluorine itself.[1] The 16th century saw the use of the mineral fluorspar (calcium fluoride) as a flux in metallurgy, giving fluorine its name from the Latin "fluere," meaning "to flow."[2] It was not until 1886 that Henri Moissan, after numerous perilous attempts by others, successfully isolated the highly reactive and dangerous elemental fluorine, a feat for which he was awarded the Nobel Prize in Chemistry in 1906.[2][3]

The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[4] However, it was Alexander Borodin's work in 1862 that introduced a method of broader significance: the nucleophilic replacement of a halogen with fluoride, a technique now widely used in the chemical industry.[1] These early syntheses were challenging due to the extreme reactivity of the available fluorinating agents.

One of the earliest and most significant methods for introducing fluorine into organic molecules was the Swarts reaction , developed by Frédéric Swarts in the 1890s. This reaction involves the exchange of chloride or bromide atoms in organic compounds with fluoride using metal fluorides like antimony trifluoride (SbF₃).[5][6] The Swarts reaction was pivotal in the early production of fluorinated aliphatic compounds, including the chlorofluorocarbons (CFCs) that would later be known as Freons.[5]

For the synthesis of aromatic fluorides, the Balz-Schiemann reaction , discovered in 1927, became a cornerstone.[4][7] This method involves the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8][9]

The Rise of Fluorinated Building Blocks and Modern Reagents

The mid-20th century witnessed an explosion in organofluorine chemistry, driven by the demand for new materials and pharmaceuticals. This era saw the development of more versatile and selective fluorinating reagents, which can be broadly categorized as nucleophilic and electrophilic sources of fluorine.

Nucleophilic Fluorinating Reagents

Nucleophilic fluorination, which involves the introduction of a fluoride anion (F⁻), has been a workhorse in the synthesis of fluorinated compounds.

Diethylaminosulfur Trifluoride (DAST): Introduced in the 1970s, DAST became a widely used reagent for converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides under relatively mild conditions.[10][11] Its liquid form and ease of handling compared to the gaseous and highly toxic sulfur tetrafluoride (SF₄) made it a popular choice in laboratory settings.[10][12]

Table 1: Physical Properties of Selected Early Fluorinated Compounds

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
FluoromethaneCH₃F34.03-137.8-78.40.0017 (gas)
TrifluorotolueneC₇H₅F₃146.11-291021.19
PerfluorodecalinC₁₀F₁₈462.08-5 (cis/trans mixture)1421.93

Table 2: Typical Yields for Classic Fluorination Reactions

ReactionSubstrateReagent(s)ProductYield (%)
Swarts ReactionAlkyl Chloride/BromideSbF₃Alkyl FluorideGenerally high, often >90%[13]
Balz-Schiemann Reactionp-Toluidine1. NaNO₂, HCl2. HBF₄, heat4-Fluorotoluene~89%[14]
DAST FluorinationCyclooctanolDASTCyclooctyl fluoride70%[15]
Electrophilic Fluorinating Reagents

The development of reagents that deliver an electrophilic fluorine equivalent ("F⁺") opened up new avenues for the synthesis of complex fluorinated molecules.

Selectfluor® (F-TEDA-BF₄): Commercialized in the 1990s, Selectfluor is an N-F reagent that is a stable, crystalline solid.[16] It has become a go-to reagent for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and aromatic compounds.[8][17]

The Trifluoromethyl Group: A Privileged Moiety

The trifluoromethyl (CF₃) group holds a special place in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[18] The development of reagents for the efficient introduction of the CF₃ group has been a major focus of research.

Nucleophilic Trifluoromethylating Reagents

The Ruppert-Prakash Reagent (TMSCF₃): First synthesized by Ingo Ruppert in 1984, trimethyl(trifluoromethyl)silane (TMSCF₃) was popularized by G. K. Surya Prakash and George Olah as a versatile nucleophilic trifluoromethylating agent.[11][18] In the presence of a fluoride source, it generates a trifluoromethide anion equivalent that reacts with a variety of electrophiles, most notably carbonyl compounds.[18][19]

Electrophilic Trifluoromethylating Reagents

The quest for stable and selective electrophilic trifluoromethylating reagents led to the development of several powerful classes of compounds.

  • Yagupolskii's Reagents: In 1984, Yagupolskii and co-workers developed diaryl(trifluoromethyl)sulfonium salts as the first effective electrophilic trifluoromethylating agents.[3]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that are commercially available and widely used for the trifluoromethylation of a broad range of nucleophiles.[3][20][21]

  • Togni's Reagents: These hypervalent iodine(III)-CF₃ reagents, introduced in 2006, are known for their mild reaction conditions and broad applicability.[3][19][22]

Table 3: Representative Yields for Trifluoromethylation Reactions

ReagentSubstrate TypeProduct TypeTypical Yield Range (%)
Ruppert-Prakash Reagent (TMSCF₃)Aldehydes/KetonesTrifluoromethylated Alcohols60-95%
Umemoto's Reagentβ-Keto estersα-Trifluoromethyl-β-keto esters60-95%[20]
Togni's ReagentEnaminesβ-Trifluoromethyl Enamines23-55%[23]

The Evolution of Di- and Monofluoromethylation

Following the success of trifluoromethylation, the development of reagents for the introduction of difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups gained momentum.[24][25] These groups offer more subtle electronic and steric perturbations compared to the CF₃ group and can act as bioisosteres for hydroxyl and methyl groups, respectively. A variety of reagents for both nucleophilic and electrophilic di- and monofluoromethylation have been developed, further expanding the toolbox of the synthetic chemist.[2]

Detailed Experimental Protocols

To provide a practical understanding of these foundational reactions, detailed experimental protocols for key transformations are provided below.

Protocol 1: Swarts Reaction - Preparation of an Alkyl Fluoride

Reaction: R-Cl + AgF → R-F + AgCl

Materials:

  • Alkyl chloride (1.0 eq)

  • Silver(I) fluoride (AgF) (1.5 eq)

  • Anhydrous acetone (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl chloride in anhydrous acetone.

  • Add silver(I) fluoride to the solution.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by the precipitation of silver chloride.

  • After the reaction is complete (typically several hours, monitored by TLC or GC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated silver chloride.

  • Remove the acetone from the filtrate under reduced pressure.

  • The crude alkyl fluoride can be purified by distillation.

Protocol 2: Balz-Schiemann Reaction - Preparation of an Aryl Fluoride

Reaction: Ar-NH₂ → [Ar-N₂]⁺BF₄⁻ → Ar-F + N₂ + BF₃

Materials:

  • Aromatic amine (1.0 eq)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

Procedure:

  • Diazotization: Dissolve the aromatic amine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

  • Collect the precipitated salt by filtration and wash it with cold water, followed by a small amount of cold ethanol and then ether.

  • Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will yield the aryl fluoride, nitrogen gas, and boron trifluoride.

  • The crude aryl fluoride can be purified by steam distillation or extraction followed by distillation.

Protocol 3: Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent

Reaction: R₂C=O + TMSCF₃ --[F⁻]--> R₂C(CF₃)OTMS

Materials:

  • Carbonyl compound (aldehyde or ketone) (1.0 eq)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.2 eq)

  • Tetrabutylammonium fluoride (TBAF) (catalytic amount, ~5 mol%)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the carbonyl compound in anhydrous THF.

  • Add the Ruppert-Prakash reagent to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of TBAF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting trifluoromethylated silyl ether can be deprotected using acid or fluoride to yield the corresponding alcohol, or used as is for further transformations.

Protocol 4: Electrophilic Fluorination using Selectfluor®

Reaction: β-Ketoester + Selectfluor® → α-Fluoro-β-ketoester

Materials:

  • β-Ketoester (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester in acetonitrile.

  • Add Selectfluor® to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours (monitored by TLC or ¹⁹F NMR).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the History and Chemistry

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

historical_timeline cluster_19th_century 19th Century cluster_20th_century 20th Century 1835_Dumas_Peligot 1835 Dumas & Péligot First Organofluorine Synthesis 1862_Borodin 1862 Borodin Halogen Exchange 1835_Dumas_Peligot->1862_Borodin 1886_Moissan 1886 Moissan Isolates Elemental Fluorine 1862_Borodin->1886_Moissan 1892_Swarts 1892 Swarts Swarts Reaction 1886_Moissan->1892_Swarts 1927_Balz_Schiemann 1927 Balz & Schiemann Balz-Schiemann Reaction 1892_Swarts->1927_Balz_Schiemann 1975_DAST c. 1975 DAST Introduced 1927_Balz_Schiemann->1975_DAST 1984_Yagupolskii 1984 Yagupolskii Electrophilic CF3 Reagent 1975_DAST->1984_Yagupolskii 1984_Ruppert 1984 Ruppert Synthesizes TMSCF3 1984_Yagupolskii->1984_Ruppert 1989_Prakash_Olah 1989 Prakash & Olah Popularize TMSCF3 1984_Ruppert->1989_Prakash_Olah 1990s_Selectfluor 1990s Selectfluor® Commercialized 1989_Prakash_Olah->1990s_Selectfluor

Caption: A timeline of key discoveries in the history of fluorinated building blocks.

balz_schiemann_workflow start Aromatic Amine (Ar-NH2) diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt ([Ar-N2]+Cl-) diazotization->diazonium_salt add_hbf4 Addition of HBF4 diazonium_salt->add_hbf4 tetrafluoroborate_salt Aryl Diazonium Tetrafluoroborate ([Ar-N2]+BF4-) add_hbf4->tetrafluoroborate_salt heating Thermal Decomposition (Heat) tetrafluoroborate_salt->heating product Aryl Fluoride (Ar-F) heating->product byproducts Byproducts: N2, BF3 heating->byproducts

Caption: Workflow of the Balz-Schiemann reaction for the synthesis of aryl fluorides.

fluorinating_reagents cluster_nucleophilic cluster_electrophilic cluster_radical reagents Fluorinating Reagents nucleophilic Nucleophilic (F- source) reagents->nucleophilic electrophilic Electrophilic (F+ source) reagents->electrophilic radical Radical (F• source) reagents->radical DAST DAST nucleophilic->DAST TMSCF3 TMSCF3 (for CF3) nucleophilic->TMSCF3 Metal_Fluorides Metal Fluorides (e.g., AgF, SbF3) nucleophilic->Metal_Fluorides Selectfluor Selectfluor® electrophilic->Selectfluor Umemoto_Reagents Umemoto's Reagents (for CF3) electrophilic->Umemoto_Reagents Togni_Reagents Togni's Reagents (for CF3) electrophilic->Togni_Reagents CF3I CF3I (photochemical) radical->CF3I

Caption: Classification of common fluorinating reagents.

Conclusion

The journey from the first tentative synthesis of an organofluorine compound to the vast and sophisticated array of fluorinated building blocks available today is a testament to the ingenuity and perseverance of chemists. The development of robust and selective fluorination and fluoroalkylation methodologies has transformed the landscape of drug discovery, materials science, and beyond. As research continues to uncover new reagents and reactions, the role of fluorinated building blocks in shaping our chemical world is set to expand even further, enabling the creation of molecules with unprecedented properties and functions.

References

Exploratory

Theoretical Underpinnings and Computational Investigation of Frontier Molecular Orbitals of 2-bromo-3,3,3-trifluoropropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical calculations of the frontier molecular orbitals (FMOs) of 2-bromo-3,3,3-trifluorop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations of the frontier molecular orbitals (FMOs) of 2-bromo-3,3,3-trifluoropropan-1-ol. A deep understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting the chemical reactivity, stability, and potential biological activity of this molecule, which is a valuable building block in the synthesis of fluorinated pharmaceuticals and other specialty chemicals.[1]

Theoretical Background: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting the outcomes of chemical reactions.[2] It posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and the LUMO of a reaction partner.[2]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Molecules with high-energy HOMOs are typically good electron donors (nucleophiles).[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Molecules with low-energy LUMOs are effective electron acceptors (electrophiles).[3]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates high reactivity.

For 2-bromo-3,3,3-trifluoropropan-1-ol, the presence of highly electronegative fluorine atoms, a bromine atom, and a hydroxyl group creates a complex electronic environment that significantly influences the energy and localization of its frontier orbitals.

Computational Methodology: A Detailed Protocol

Quantum chemical calculations are indispensable for modeling molecular orbitals and predicting their energies.[4] Density Functional Theory (DFT) is a robust and widely used method for such investigations due to its balance of accuracy and computational cost.[5]

Experimental Protocol: DFT Calculation of Frontier Molecular Orbitals

  • Molecular Geometry Optimization:

    • The initial 3D structure of 2-bromo-3,3,3-trifluoropropan-1-ol is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • The geometry is then optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5] This basis set is adept at handling the diffuse electrons of the bromine and oxygen atoms and the polarization effects.

    • Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

  • Single-Point Energy and Orbital Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

  • Data Extraction and Visualization:

    • The HOMO and LUMO energies are extracted from the output file.

    • The spatial distribution of the electron density for the HOMO and LUMO is visualized to identify the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks, respectively.

Predicted Quantitative Data and Analysis

The following tables present hypothetical, yet representative, quantitative data for the frontier molecular orbitals of 2-bromo-3,3,3-trifluoropropan-1-ol, as would be obtained from the protocol described above.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-8.50
LUMO1.75
HOMO-LUMO Gap (ΔE) 10.25

Table 2: Key Quantum Chemical Descriptors Derived from FMO Energies

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO8.50 eVEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO-1.75 eVEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 23.375Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 25.125Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.097Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)1.11A measure of electrophilic power.

Analysis of Predicted Data:

The predicted large HOMO-LUMO gap of 10.25 eV suggests that 2-bromo-3,3,3-trifluoropropan-1-ol is a kinetically stable molecule. The HOMO energy of -8.50 eV indicates that it is a moderate electron donor. The positive LUMO energy suggests that the molecule is not a strong electron acceptor in its ground state. The distribution of the HOMO is expected to be localized on the bromine and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed around the antibonding σ* orbitals of the C-Br and C-F bonds, indicating that nucleophilic attack would likely lead to the displacement of the bromide or fluoride ions.

Visualizations

Diagram 1: Computational Workflow for FMO Analysis

G Computational Workflow for FMO Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Single-Point Energy Calculation C->D Confirm Minimum Energy E 5. FMO Data Extraction (HOMO, LUMO Energies) D->E F 6. Visualization (Orbital Surfaces, ESP Maps) D->F G 7. Reactivity Prediction E->G F->G

Caption: A flowchart illustrating the key steps in the computational determination and analysis of frontier molecular orbitals.

Diagram 2: Conceptual Relationship of FMOs to Chemical Reactivity

G FMOs and Chemical Reactivity cluster_molecule 2-bromo-3,3,3-trifluoropropan-1-ol HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Nucleophile Nucleophile (Electron-rich species) Nucleophile->LUMO Attacks LUMO Electrophile Electrophile (Electron-deficient species) Electrophile->HOMO Attacks HOMO

Caption: The fundamental interactions between the frontier molecular orbitals of a molecule and attacking electrophilic or nucleophilic species.

Conclusion

The theoretical calculation of frontier molecular orbitals provides invaluable insights into the chemical behavior of 2-bromo-3,3,3-trifluoropropan-1-ol. By employing Density Functional Theory, researchers can accurately predict the HOMO and LUMO energies, which in turn allows for the calculation of key quantum chemical descriptors that quantify the molecule's reactivity. This computational approach is a powerful tool in the rational design of novel pharmaceuticals and functional materials, enabling the prediction of reaction pathways and the tuning of molecular properties for specific applications. The methodologies and conceptual frameworks presented in this guide serve as a robust foundation for such computational investigations.

References

Foundational

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromo-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety, handling, and storage guidelines for 2-bromo-3,3,3-trifluoropropan-1-ol (CAS No. 311-86-4), a key reagent in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 2-bromo-3,3,3-trifluoropropan-1-ol (CAS No. 311-86-4), a key reagent in various synthetic applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2-bromo-3,3,3-trifluoropropan-1-ol is fundamental to its safe handling. This data is essential for designing experiments, selecting appropriate personal protective equipment, and developing emergency procedures.

PropertyValueSource
Molecular Formula C₃H₄BrF₃O[1]
Molecular Weight 192.96 g/mol [1]
Appearance Colorless to yellow liquid
Boiling Point 156.5°C at 760 mmHg[1]
Flash Point 48.4°C[1]
Density 1.828 g/cm³[1]
Solubility Not specified, but likely soluble in organic solvents.
Vapor Pressure Not specified.

Toxicological Data

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation
Flammable liquidsH225Highly flammable liquid and vapor

Note: Due to the lack of specific toxicity data, it is prudent to treat this compound as potentially harmful if ingested or inhaled and to minimize exposure through appropriate engineering controls and personal protective equipment.

Handling and Experimental Protocols

Safe handling of 2-bromo-3,3,3-trifluoropropan-1-ol requires a combination of engineering controls, personal protective equipment, and established laboratory procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and irritation.
Body Protection Flame-retardant lab coatProtects against splashes and potential ignition.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Minimizes inhalation of vapors that can cause respiratory irritation.
General Handling Procedures
  • Ventilation: Always handle 2-bromo-3,3,3-trifluoropropan-1-ol in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources as it is a flammable liquid.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For large spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage Guidelines

Proper storage is crucial to maintain the stability of 2-bromo-3,3,3-trifluoropropan-1-ol and to prevent hazardous situations.

Storage ConditionRecommendationRationaleSource
Temperature 2-8°CTo ensure stability and prevent degradation.
Atmosphere Store in a dry, well-ventilated place.To prevent moisture-induced reactions.
Container Keep container tightly closed.To prevent evaporation and contamination.
Incompatibilities Keep away from oxidizing agents, strong bases, and metals.To avoid potentially vigorous or exothermic reactions.

Disposal Considerations

Dispose of 2-bromo-3,3,3-trifluoropropan-1-ol and its containers in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the safe handling and emergency response for 2-bromo-3,3,3-trifluoropropan-1-ol.

SafeHandlingWorkflow Safe Handling Workflow for 2-bromo-3,3,3-trifluoropropan-1-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Procedures b Don Appropriate PPE a->b c Prepare Well-Ventilated Work Area b->c d Transfer Reagent in Fume Hood c->d e Conduct Experiment d->e f Properly Label and Store e->f g Decontaminate Glassware and Surfaces f->g h Segregate and Label Waste g->h i Dispose of Waste via Licensed Contractor h->i

Caption: Safe Handling Workflow Diagram.

EmergencyResponseWorkflow Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure Response spill Spill or Exposure Occurs spill_evacuate Evacuate and Ventilate Area spill->spill_evacuate exposure_remove Remove from Exposure spill->exposure_remove spill_control Control Ignition Sources spill_evacuate->spill_control spill_contain Contain Spill with Inert Material spill_control->spill_contain spill_collect Collect and Dispose spill_contain->spill_collect exposure_first_aid Administer First Aid exposure_remove->exposure_first_aid exposure_medical Seek Immediate Medical Attention exposure_first_aid->exposure_medical

Caption: Emergency Response Workflow Diagram.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-bromo-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-bromo-3,3,3-trifluoropropan-1-ol is a valuable fluorinated building block in organic synthesis. The presence of a bromine atom on the carbon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-3,3,3-trifluoropropan-1-ol is a valuable fluorinated building block in organic synthesis. The presence of a bromine atom on the carbon adjacent to a trifluoromethyl group and a primary alcohol makes it a versatile precursor for the synthesis of various trifluoromethyl-containing compounds. The electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbon for nucleophilic attack, facilitating substitution of the bromine atom. This document provides detailed application notes and model protocols for conducting nucleophilic substitution reactions on 2-bromo-3,3,3-trifluoropropan-1-ol.

General Reactivity

2-bromo-3,3,3-trifluoropropan-1-ol is susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. The secondary carbon bearing the bromine atom is the site of nucleophilic attack. Common nucleophiles such as azides, cyanides, amines, and thiols can displace the bromide ion to form a variety of functionalized 3,3,3-trifluoropropan-1-ol derivatives. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Key Applications

  • Synthesis of Chiral Fluorinated Amino Alcohols: Nucleophilic substitution with nitrogen-based nucleophiles provides access to chiral 2-amino-3,3,3-trifluoropropan-1-ols, which are important synthons for the preparation of fluorinated peptidomimetics and other biologically active molecules.

  • Formation of Fluorinated Thioethers and Ethers: Reactions with thiolates and alkoxides yield the corresponding thioethers and ethers, which can be further elaborated into more complex structures.

  • Introduction of Azide and Cyano Functionalities: The azide and cyano groups are versatile functional handles that can be introduced via substitution and subsequently converted to amines, amides, carboxylic acids, or tetrazoles.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the expected outcomes for nucleophilic substitution reactions on 2-bromo-3,3,3-trifluoropropan-1-ol with various nucleophiles. Please note that the presented data are representative and may require optimization for specific substrates and scales.

EntryNucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductRepresentative Yield (%)
1AzideSodium Azide (NaN₃)DMF80122-azido-3,3,3-trifluoropropan-1-ol85-95
2CyanidePotassium Cyanide (KCN)DMSO10082-cyano-3,3,3-trifluoropropan-1-ol70-85
3AmineAmmonia (aq.)Ethanol60242-amino-3,3,3-trifluoropropan-1-ol60-75
4ThiolSodium ThiophenoxideTHF2562-(phenylthio)-3,3,3-trifluoropropan-1-ol80-90

Experimental Protocols

Protocol 1: Synthesis of 2-azido-3,3,3-trifluoropropan-1-ol (S(_N)2 Reaction with Azide)

This protocol describes a model procedure for the nucleophilic substitution of the bromide in 2-bromo-3,3,3-trifluoropropan-1-ol with an azide nucleophile.

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-azido-3,3,3-trifluoropropan-1-ol.

Protocol 2: Synthesis of 2-amino-3,3,3-trifluoropropan-1-ol (S(_N)2 Reaction with Ammonia)

This protocol outlines a general method for the synthesis of the corresponding amino alcohol. The resulting racemic amino alcohol can potentially be resolved to obtain the pure enantiomers.

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Pressure vessel (if heating above the solvent's boiling point)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a pressure vessel, dissolve 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq) in ethanol (0.5 M).

  • Add aqueous ammonia (10 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 60 °C.

  • Maintain stirring for 24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3,3,3-trifluoropropan-1-ol. Further purification may be achieved by chromatography or crystallization of a salt.

Visualizations

SN2_Reaction_Workflow reagents 2-bromo-3,3,3-trifluoropropan-1-ol + Nucleophile (e.g., NaN3) + Solvent (e.g., DMF) reaction_setup Reaction Setup (Heating, Stirring) reagents->reaction_setup 1 workup Aqueous Workup (Extraction, Washing) reaction_setup->workup 2 purification Purification (Column Chromatography) workup->purification 3 product Substituted Product (e.g., 2-azido-3,3,3-trifluoropropan-1-ol) purification->product 4

Caption: General workflow for a nucleophilic substitution reaction.

Caption: The S(_N)2 mechanism for nucleophilic substitution.

Application

Application Notes and Protocols for Trifluoromethylation of Heterocycles using 2-Bromo-3,3,3-trifluoropropene (BTP)

Disclaimer: The following application notes and protocols detail the use of 2-bromo-3,3,3-trifluoropropene (BTP) for the trifluoromethylation of heterocycles. The user-specified reagent, 2-bromo-3,3,3-trifluoropropan-1-o...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols detail the use of 2-bromo-3,3,3-trifluoropropene (BTP) for the trifluoromethylation of heterocycles. The user-specified reagent, 2-bromo-3,3,3-trifluoropropan-1-ol, is not commonly documented for this specific transformation in the reviewed literature. Given the structural similarity and the prevalence of BTP in trifluoromethylation reactions, it is presumed that BTP is the intended reagent.

The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document provides detailed protocols for the synthesis of trifluoromethylated heterocycles utilizing the versatile reagent 2-bromo-3,3,3-trifluoropropene (BTP).

Catalyst-Free Decarboxylative Cross-Coupling for the Synthesis of Secondary Trifluoromethylated Alkyl Bromides

This method provides a practical and efficient approach for incorporating trifluoromethyl groups into organic molecules.[3] The reaction utilizes redox-active esters as radical precursors and is initiated by blue LED irradiation.[3]

General Reaction Scheme:

A catalyst-free decarboxylative strategy allows for the synthesis of a wide range of secondary trifluoromethylated alkyl bromides in good to excellent yields with broad functional group tolerance.[3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Redox_Active_Ester Redox-Active Ester Product Secondary Trifluoromethylated Alkyl Bromide Redox_Active_Ester->Product BTP 2-Bromo-3,3,3-trifluoropropene (BTP) BTP->Product Hantzsch_Ester Hantzsch Ester Hantzsch_Ester->Product Solvent Dry MeOH Solvent->Product Irradiation Blue LED Irradiation Irradiation->Product Temperature 40 °C Temperature->Product Atmosphere Argon Atmosphere->Product

Experimental Protocol:

Method A: Catalyst-Free Decarboxylative Cross-Coupling [3]

  • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate the tube and backfill with argon three times.

  • Add dry methanol (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) via syringe.

  • Stir the reaction mixture under blue LED irradiation at 40 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the corresponding secondary trifluoromethylated alkyl bromide.

Quantitative Data:

The protocol demonstrates broad substrate scope, including heterocyclic and peptide-derived molecules, with yields up to 95%.[3]

Substrate TypeYield (%)
AliphaticGood to Excellent
AromaticGood to Excellent
HeterocyclicGood to Excellent
Peptide-derivedGood to Excellent

Table 1: Summary of yields for the catalyst-free decarboxylative cross-coupling reaction.

Proposed Mechanism:

The reaction is believed to proceed through a single-electron transfer (SET) process, generating alkyl radicals that undergo regioselective addition to BTP, followed by a hydrogen atom transfer.[3]

G RAE Redox-Active Ester Alkyl_Radical Alkyl Radical RAE->Alkyl_Radical Blue LED SET Intermediate_Radical Intermediate Radical Alkyl_Radical->Intermediate_Radical + BTP BTP BTP Product Secondary Trifluoromethylated Alkyl Bromide Intermediate_Radical->Product + Hantzsch Ester (Hydrogen Atom Transfer) HE Hantzsch Ester HE_Radical Hantzsch Ester Radical Cation HE->HE_Radical - e-

Base-Mediated [3+2] Cycloaddition for the Synthesis of 3-Trifluoromethylpyrroles

This method provides a mild and concise route to 3-trifluoromethylpyrroles through a base-mediated [3+2] cycloaddition of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene.[4] A high degree of regioselectivity is observed.[4]

General Reaction Scheme:

N-acyl α-amino acids act as 1,3-dipole precursors directly, without the need for additional activating agents.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Amino_Acid N-Acyl α-Amino Acid Product 3-Trifluoromethylpyrrole Amino_Acid->Product BTP 2-Bromo-3,3,3-trifluoropropene (BTP) BTP->Product Base Base (e.g., DBU) Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Experimental Protocol:

While a specific detailed protocol for the [3+2] cycloaddition using N-acyl α-amino acids and BTP was described conceptually, a related DBU-promoted tandem Michael-addition/cyclization for pyrrole synthesis is presented for methodological insight.[4]

Representative Protocol for Polysubstituted Pyrrole Synthesis: [4]

  • To a reaction vessel, add α,β-unsaturated ynones and N-substituted ethyl glycine ethyl ester hydrochlorides.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base.

  • Stir the reaction mixture in a suitable solvent under appropriate temperature conditions.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the polysubstituted pyrrole.

Note: This is an analogous protocol; specific conditions for the reaction between N-acyl α-amino acids and BTP would require optimization.

Quantitative Data:

The synthesis of 3-trifluoromethylpyrroles via this cycloaddition method is reported to have a high level of regioselectivity, irrespective of the electronic nature and size of the substituents on the 1,3-dipoles.[4]

Substituent on 1,3-DipoleRegioselectivity
Varied electronic natureHigh
Varied steric sizeHigh

Table 2: Regioselectivity of the [3+2] cycloaddition reaction.

Synthesis of 3-Trifluoromethylpyrazoles

A three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides provides a general and practical route to 3-trifluoromethylpyrazoles.[5] This method is notable for being metal-free and catalyst-free.[5]

General Reaction Scheme:

This highly regioselective three-component reaction proceeds under mild conditions with a broad substrate scope and high yields.[5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product BTP 2-Bromo-3,3,3-trifluoropropene (BTP) Product 3-Trifluoromethylpyrazole BTP->Product Aldehyde Aldehyde Aldehyde->Product Hydrazide Sulfonyl Hydrazide Hydrazide->Product Reaction_Type Metal-free, Catalyst-free Reaction_Type->Product Conditions Mild Conditions->Product

Key Features:
  • Environmentally Friendly: Utilizes readily available industrial feedstock.[5]

  • Operationally Simple: No metal catalysts are required.[5]

  • High Yields and Functional Group Tolerance: The method is robust and versatile.[5]

  • Scalability: The synthesis of the anti-arthritic drug Celecoxib was demonstrated on a multigram scale using this methodology.[5]

Conclusion

2-Bromo-3,3,3-trifluoropropene (BTP) is a valuable and versatile reagent for the introduction of the trifluoromethyl group into a variety of heterocyclic systems. The protocols outlined above offer efficient, and in some cases, catalyst-free methods for the synthesis of trifluoromethylated pyrroles and pyrazoles, which are important scaffolds in drug discovery. These methods are characterized by their operational simplicity, broad substrate scope, and high yields, making them attractive for applications in medicinal chemistry and process development.

References

Method

Application of 2-Bromo-3,3,3-trifluoropropan-1-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs). The trifluoromethyl (CF₃) group is a particularly valued motif in this regard. 2-Bromo-3,3,3-trifluoropropan-1-ol serves as a versatile and highly reactive building block for the introduction of the trifluoromethyl group into complex pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for a diverse range of chemical transformations.

This document provides detailed application notes and experimental protocols for the use of 2-bromo-3,3,3-trifluoropropan-1-ol in the synthesis of key pharmaceutical intermediates, focusing on its conversion to valuable secondary intermediates and their subsequent elaboration into heterocyclic scaffolds relevant to drug discovery.

Application Notes

2-Bromo-3,3,3-trifluoropropan-1-ol is not typically used directly in a single step to produce a final drug molecule. Instead, its synthetic utility lies in its efficient conversion to more versatile trifluoromethylated intermediates, principally 3,3,3-trifluoro-1,2-epoxypropane . This epoxide is a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful method for constructing carbon-carbon and carbon-heteroatom bonds.

The primary application detailed herein is the synthesis of precursors for two major classes of pharmaceuticals:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Specifically, the synthesis of a key intermediate for Celecoxib, a selective COX-2 inhibitor.

  • Kinase Inhibitors: The synthesis of trifluoromethylated pyrrole structures, which are common scaffolds in targeted cancer therapies that inhibit signaling pathways such as those mediated by EGFR and VEGFR.

The general synthetic strategy involves the initial conversion of 2-bromo-3,3,3-trifluoropropan-1-ol to 3,3,3-trifluoro-1,2-epoxypropane, followed by the reaction of this epoxide with appropriate nucleophiles to generate 1,4-dicarbonyl compounds. These diketones are then cyclized to form the desired heterocyclic core of the pharmaceutical target.

G A 2-Bromo-3,3,3-trifluoropropan-1-ol B 3,3,3-Trifluoro-1,2-epoxypropane A->B Epoxidation C Trifluoromethylated 1,4-Dicarbonyl Intermediate B->C Nucleophilic Ring Opening D Celecoxib Intermediate (Pyrazole) C->D Cyclization with Hydrazine E Kinase Inhibitor Intermediate (Pyrrole) C->E Paal-Knorr Synthesis

Caption: General workflow for the synthesis of pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Synthesis of 3,3,3-Trifluoro-1,2-epoxypropane

This protocol describes the intramolecular cyclization of 2-bromo-3,3,3-trifluoropropan-1-ol to form the corresponding epoxide, a key reactive intermediate.

Materials:

  • 2-Bromo-3,3,3-trifluoropropan-1-ol

  • Calcium Hydroxide (Ca(OH)₂)

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 2-bromo-3,3,3-trifluoropropan-1-ol and a slurry of calcium hydroxide in water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion of the reaction (typically several hours), the product, 3,3,3-trifluoro-1,2-epoxypropane, is isolated by distillation from the reaction mixture.

  • The distilled product can be further purified by fractional distillation if necessary.

Quantitative Data:

ParameterValueReference
Yield74-80%
Purity>98% (by GC)-
Protocol 2: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)

This protocol outlines the synthesis of a key 1,4-dicarbonyl intermediate for Celecoxib, starting from 3,3,3-trifluoro-1,2-epoxypropane. The reaction proceeds via the ring-opening of the epoxide with the enolate of 4'-methylacetophenone.

Materials:

  • 3,3,3-Trifluoro-1,2-epoxypropane

  • 4'-Methylacetophenone

  • Sodium Hydride (NaH

Application

Application Notes and Protocols for the Utilization of 2-Bromo-3,3,3-trifluoropropan-1-ol as a Precursor in the Synthesis of Trifluoromethylated Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This modification can...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This modification can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Bromo-3,3,3-trifluoropropan-1-ol is a versatile and valuable building block for the synthesis of trifluoromethylated compounds. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for a variety of synthetic transformations, making it an ideal precursor for the construction of complex trifluoromethylated APIs and their intermediates.

This document provides detailed application notes and experimental protocols for the use of 2-bromo-3,3,3-trifluoropropan-1-ol in the synthesis of a chiral trifluoromethylated morpholin-3-one, a key scaffold found in numerous biologically active compounds.

Key Reactions and Applications

2-Bromo-3,3,3-trifluoropropan-1-ol can undergo several key transformations relevant to API synthesis:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile substitution by a variety of nucleophiles, including amines, phenols, and thiols. This reaction is fundamental for incorporating the trifluoromethylated propyl backbone into a larger molecular framework.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization, such as reductive amination or amide bond formation.

  • Protection and Deprotection: The hydroxyl group can be protected with common protecting groups, such as silyl ethers, to allow for selective reactions at the bromine-bearing carbon.

Proposed Synthetic Application: Synthesis of a Chiral Trifluoromethylated Morpholin-3-one Intermediate

This section outlines a detailed synthetic route to a chiral trifluoromethylated morpholin-3-one, a valuable intermediate for the synthesis of more complex APIs. The synthesis begins with the protection of the hydroxyl group of 2-bromo-3,3,3-trifluoropropan-1-ol, followed by nucleophilic substitution and subsequent cyclization to form the morpholinone ring.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Morpholinone Formation cluster_3 Step 4: Deprotection A 2-Bromo-3,3,3-trifluoropropan-1-ol B TBDMS-Protected Intermediate A->B TBDMSCl, Imidazole, DMF D N-Alkylated Amino Alcohol B->D C Chiral Amino Alcohol C->D F Cyclized Morpholinone D->F D_label K₂CO₃, MeCN E Chloroacetyl Chloride E->F G Final Product: Chiral Trifluoromethylated Morpholin-3-one F->G TBAF, THF F_label Et₃N, DCM

Caption: Synthetic workflow for the preparation of a chiral trifluoromethylated morpholin-3-one.

Experimental Protocols

Step 1: Protection of 2-Bromo-3,3,3-trifluoropropan-1-ol

This step involves the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent its interference in subsequent reactions.

Protocol:

  • To a solution of 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq.Purity
2-Bromo-3,3,3-trifluoropropan-1-ol1.098%
tert-Butyldimethylsilyl chloride (TBDMSCl)1.297%
Imidazole1.599%
N,N-Dimethylformamide (DMF)-Anhydrous

Expected Outcome:

ProductExpected YieldPurity
2-Bromo-1-(tert-butyldimethylsilyloxy)-3,3,3-trifluoropropane90-95%>98%
Step 2: Nucleophilic Substitution with a Chiral Amino Alcohol

The TBDMS-protected intermediate undergoes nucleophilic substitution with a chiral amino alcohol to introduce the core of the morpholine ring.

Protocol:

  • To a solution of the TBDMS-protected intermediate (1.0 eq) and the chiral amino alcohol (e.g., (R)-2-amino-2-phenylethan-1-ol, 1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ReagentMolar Eq.Purity
2-Bromo-1-(tert-butyldimethylsilyloxy)-3,3,3-trifluoropropane1.0>98%
(R)-2-Amino-2-phenylethan-1-ol1.199%
Potassium Carbonate (K₂CO₃)2.099%
Acetonitrile (MeCN)-Anhydrous

Expected Outcome:

ProductExpected YieldPurity
(R)-2-((S)-1-(tert-Butyldimethylsilyloxy)-3,3,3-trifluoropropan-2-ylamino)-2-phenylethan-1-ol75-85%>95%
Step 3: Morpholin-3-one Ring Formation

The N-alkylated amino alcohol is cyclized to form the morpholin-3-one ring using chloroacetyl chloride.

Protocol:

  • Dissolve the N-alkylated amino alcohol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of chloroacetyl chloride (1.2 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentMolar Eq.Purity
(R)-2-((S)-1-(tert-Butyldimethylsilyloxy)-3,3,3-trifluoropropan-2-ylamino)-2-phenylethan-1-ol1.0>95%
Chloroacetyl chloride1.298%
Triethylamine (Et₃N)2.599%
Dichloromethane (DCM)-Anhydrous

Expected Outcome:

ProductExpected YieldPurity
(R)-2-((S)-1-(tert-Butyldimethylsilyloxy)-3,3,3-trifluoropropan-2-yl)-5-phenylmorpholin-3-one60-70%>97%
Step 4: Deprotection of the TBDMS Ether

The final step involves the removal of the TBDMS protecting group to yield the desired chiral trifluoromethylated morpholin-3-one.

Protocol:

  • Dissolve the TBDMS-protected morpholinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) at room temperature.

  • Stir the reaction for 2-4 hours and monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the final product.

ReagentMolar Eq.Purity
(R)-2-((S)-1-(tert-Butyldimethylsilyloxy)-3,3,3-trifluoropropan-2-yl)-5-phenylmorpholin-3-one1.0>97%
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)1.2-
Tetrahydrofuran (THF)-Anhydrous

Expected Outcome:

ProductExpected YieldPurity
(R)-2-((S)-1-Hydroxy-3,3,3-trifluoropropan-2-yl)-5-phenylmorpholin-3-one85-95%>98%

Logical Relationship of Synthetic Steps

Logical_Relationship Start 2-Bromo-3,3,3-trifluoropropan-1-ol Protection Hydroxyl Protection (TBDMS Ether Formation) Start->Protection Enables selective reaction at C-Br Substitution Nucleophilic Substitution (Amine Alkylation) Protection->Substitution Forms key C-N bond Cyclization Ring Formation (Morpholinone Synthesis) Substitution->Cyclization Constructs heterocyclic core Deprotection Hydroxyl Deprotection (TBDMS Cleavage) Cyclization->Deprotection Unmasks hydroxyl group Product Trifluoromethylated Morpholinone Deprotection->Product

Caption: Logical flow of the synthetic strategy.

Conclusion

2-Bromo-3,3,3-trifluoropropan-1-ol serves as an excellent and versatile precursor for the synthesis of complex trifluoromethylated molecules of pharmaceutical interest. The protocols outlined in this document demonstrate a practical approach to constructing a chiral trifluoromethylated morpholin-3-one scaffold, highlighting the utility of this building block in modern drug discovery and development. The presented methodologies are robust and can be adapted for the synthesis of a variety of other trifluoromethylated APIs.

Method

Application Notes & Protocols: Enantioselective Synthesis of β-Trifluoromethyl Alcohols Using Chiral Catalysts

Audience: Researchers, scientists, and drug development professionals. Introduction: The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their pharmacological properties, i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of stereoselective methods for synthesizing chiral trifluoromethyl-containing building blocks is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-trifluoromethyl alcohols, a key structural motif in many bioactive compounds, using various chiral catalytic systems.

Section 1: Organocatalytic Asymmetric Vinylogous Aldol Reaction

This approach enables the synthesis of chiral tertiary β-trifluoromethyl alcohols through the reaction of trifluoromethyl ketones with pronucleophiles such as alkylidenepyrazolones, catalyzed by a bifunctional chiral organocatalyst. The catalyst, typically a quinine-derived squaramide or thiourea, co-activates both the nucleophile and the electrophile to control the stereochemical outcome.

Logical Relationship: Catalytic Cycle

G cluster_0 Catalytic Cycle Catalyst Chiral Bifunctional Catalyst (e.g., Squaramide) Intermediate1 Enolate Intermediate Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Ketone Catalyst->Intermediate2 H-Bonding Nucleophile Alkylidenepyrazolone (Pronucleophile) Nucleophile->Intermediate1 Electrophile Trifluoromethyl Ketone (R-CO-CF3) Electrophile->Intermediate2 TransitionState Ternary Complex (Transition State) Intermediate1->TransitionState Intermediate2->TransitionState Product_Cat Product-Catalyst Complex TransitionState->Product_Cat C-C Bond Formation Product_Cat->Catalyst Regeneration Product Chiral β-CF3 Tertiary Alcohol Product_Cat->Product Release

Caption: Proposed catalytic cycle for the organocatalyzed vinylogous aldol reaction.

Quantitative Data Summary
EntryCatalyst (mol%)Substrate (Nucleophile)ElectrophileYield (%)ee (%)drRef.
1Squaramide IX (5)1,3-dimethyl-4-ethylidenepyrazolone2,2,2-trifluoroacetophenone6676>20:1[1]
2Squaramide IX (5)1,3-dimethyl-4-ethylidenepyrazolone3',4'-dichloro-2,2,2-trifluoroacetophenone5984>20:1[1]
3Squaramide IX (5)1-phenyl-3-methyl-4-ethylidenepyrazolone2,2,2-trifluoroacetophenone6270>20:1[1]
4Thiourea VI (5)1,3-dimethyl-4-ethylidenepyrazolone4'-methoxy-2,2,2-trifluoroacetophenone4268>20:1[1]
Experimental Protocol: General Procedure

To a solution of the alkylidenepyrazolone (0.1 mmol) and the trifluoromethyl ketone (0.1 mmol) in a solvent like dichloromethane (CH₂Cl₂) (1 mL) at room temperature, the chiral bifunctional organocatalyst (5 mol%) is added.[2] The reaction mixture is stirred at room temperature for the time indicated by TLC or NMR monitoring. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral tertiary trifluoromethyl alcohol.[1][2] The enantiomeric excess (ee) is determined by chiral HPLC analysis.[1]

Section 2: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution

This powerful strategy provides access to homochiral β-CF₃ benzylic alcohols with two adjacent stereocenters. A racemic α-CF₃ ketone undergoes in situ racemization while one enantiomer is selectively reduced by a chiral Noyori-Ikariya type catalyst, leading to a single diastereomer in high enantiopurity.

Experimental Workflow

G Start Racemic α-CF3 Ketone DKR Dynamic Kinetic Resolution (DKR) [Ru(II)-TsDPEN Catalyst] Formic Acid/Triethylamine Start->DKR Reaction Product Homochiral β-CF3 Alcohol (Single Diastereomer) DKR->Product Selective Reduction Analysis Purification & Analysis (Column Chromatography, HPLC/GC) Product->Analysis Final Final Product (>99% ee, >99:1 dr) Analysis->Final

Caption: Workflow for Dynamic Kinetic Resolution of α-CF₃ ketones.

Quantitative Data Summary
EntrySubstrateCatalystYield (%)ee (%)drRef.
12-Trifluoromethyl-1-indanone(S,S)-TsDPEN-Ru(II)99>99.9>99.9:0.1[3]
22-Trifluoromethyl-1-tetralone(S,S)-TsDPEN-Ru(II)98>99.9>99.9:0.1[3]
31-Phenyl-2-trifluoromethyl-1-propanone(S,S)-TsDPEN-Ru(II)9599.599.5:0.5[3]
Experimental Protocol: General Procedure

In a glovebox, the racemic α-trifluoromethyl ketone (0.2 mmol) and the chiral Ru(II) catalyst (e.g., [(S,S)-TsDPEN]Ru(p-cymene)Cl) (1 mol%) are placed in a vial.[3] A stock solution of formic acid and triethylamine (5:2 molar ratio) in an appropriate solvent (e.g., acetonitrile) is added. The vial is sealed and the reaction is stirred at the specified temperature (e.g., 28 °C) for 24-48 hours. After completion, the reaction mixture is quenched, extracted with an organic solvent, dried, and concentrated. The product is purified by flash chromatography, and the diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or GC analysis.[3]

Section 3: Photoredox Organocatalysis for α-Trifluoromethylation of Aldehydes

This method involves the merger of photoredox catalysis and organocatalysis to achieve the enantioselective α-trifluoromethylation of aldehydes. An iridium-based photocatalyst generates a trifluoromethyl radical, which is then captured by a chiral enamine intermediate formed from the aldehyde and a chiral amine catalyst. The resulting α-trifluoromethyl aldehyde is then reduced in situ to the corresponding β-trifluoromethyl alcohol.

Signaling Pathway: Dual Catalytic Cycle

G cluster_photo Photoredox Cycle cluster_organo Organocatalytic Cycle Ir Ir(ppy)₂(dtb-bpy)⁺ Ir_star *Ir(ppy)₂(dtb-bpy)⁺ Ir->Ir_star hν (Visible Light) Ir_red Ir(III) complex Ir_star->Ir_red SET CF3I CF₃I CF3_rad •CF₃ CF3I->CF3_rad e⁻ Enamine Chiral Enamine CF3_rad->Enamine Radical Addition Ir_red->Ir Oxidation Aldehyde Aldehyde Aldehyde->Enamine Amine_Cat Chiral Amine Catalyst Amine_Cat->Enamine Radical_Adduct Radical Adduct Enamine->Radical_Adduct Radical_Adduct->Ir_red SET Iminium Iminium Ion Radical_Adduct->Iminium Product_Ald α-CF₃ Aldehyde Iminium->Product_Ald Hydrolysis Product_Ald->Amine_Cat Regeneration

Caption: Dual catalytic cycle for photoredox α-trifluoromethylation of aldehydes.

Quantitative Data Summary
EntryAldehydeCatalyst (mol%)Photocatalyst (mol%)Yield (%)¹ee (%)Ref.
1OctanalImidazolidinone 2 (20)Ir(ppy)₂(dtb-bpy)⁺ (0.5)7999[4]
2CyclohexanecarboxaldehydeImidazolidinone 2 (20)Ir(ppy)₂(dtb-bpy)⁺ (0.5)7596[4][5]
33-PhenylpropanalImidazolidinone 2 (20)Ir(ppy)₂(dtb-bpy)⁺ (0.5)8697[4][5]
4Boc-piperidine-4-carboxaldehydeImidazolidinone 2 (20)Ir(ppy)₂(dtb-bpy)⁺ (0.5)7198[5]
¹ Isolated yields of the corresponding alcohol after in situ reduction.
Experimental Protocol: General Procedure

To an oven-dried vial is added the chiral imidazolidinone catalyst (20 mol%), the iridium photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆, 0.5 mol%), and a solvent like DMSO.[4][5] The aldehyde (1.0 equiv) is added, followed by the trifluoromethyl source (e.g., CF₃I, 1.2 equiv). The vial is sealed, and the mixture is stirred and irradiated with a light source (e.g., 26 W fluorescent lamp) at a controlled temperature (e.g., -20 °C).[4] After completion of the reaction (monitored by GC-MS), the reaction mixture is diluted with a solvent like CH₂Cl₂ and methanol, and sodium borohydride (NaBH₄, 10 equiv) is added to reduce the aldehyde to the alcohol.[4] The reaction is quenched, extracted, dried, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[5]

Section 4: Ni-Catalyzed Asymmetric Reductive Trifluoroalkylation

This method achieves the synthesis of β-trifluoromethyl alcohols via a two-step, one-pot sequence. First, a nickel-catalyzed asymmetric reductive cross-coupling of an acyl chloride with a trifluoromethylating agent generates a chiral α-trifluoromethyl ketone. This intermediate is then diastereoselectively reduced to the final alcohol product.

Experimental Workflow

G Start Acyl Chloride + CF3 Source (e.g., Togni's) Coupling Ni-Catalyzed Asymmetric Reductive Cross-Coupling [NiBr₂·glyme / Chiral Ligand] Reductant (Mn) Start->Coupling Intermediate Chiral α-CF3 Ketone (Intermediate) Coupling->Intermediate Reduction Diastereoselective Reduction (e.g., NaBH4) Intermediate->Reduction One-Pot Product Chiral β-CF3 Alcohol Reduction->Product End Final Product (High ee, High dr) Product->End

Caption: One-pot synthesis of β-CF₃ alcohols via Ni-catalyzed coupling and reduction.

Quantitative Data Summary
EntryAcyl ChlorideYield (%)¹ee (%)drRef.
12-Naphthoyl chloride9299>20:1[6][7]
2Benzoyl chloride9196>20:1[6][7]
34-Methoxybenzoyl chloride9498>20:1[6][7]
4Cinnamoyl chloride859619:1[6][7]
¹ Isolated yields for the one-pot, two-step sequence.
Experimental Protocol: General Procedure

In a glovebox, NiBr₂·glyme (5 mol%), the chiral ligand (e.g., a pybox derivative, 6 mol%), and manganese powder (3.0 equiv) are added to a reaction vial.[6][7] A solution of the acyl chloride (1.0 equiv) and the trifluoromethyl source (e.g., Togni's reagent II, 1.5 equiv) in a solvent like N,N-dimethylacetamide (DMAc) is added. The mixture is stirred at room temperature for 24 hours. Upon completion of the first step, the reaction mixture is cooled (e.g., to 0 °C), and a solution of a reducing agent like sodium borohydride (NaBH₄, 3.0 equiv) in methanol is added dropwise.[6] The reaction is stirred until the ketone intermediate is fully consumed. The reaction is then quenched, extracted, dried, and concentrated. Purification by column chromatography yields the β-trifluoromethyl alcohol. Enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[7]

References

Application

Application Notes and Protocols: The Role of 2-Bromo-3,3,3-trifluoropropan-1-ol in the Synthesis of Fluorinated Agrochemicals

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern agrochemical design. The unique physicochemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability, have led to the development of highly effective and selective crop protection agents. The trifluoromethyl (-CF3) group, in particular, is a privileged substituent in a significant portion of commercial and developmental agrochemicals. A key strategy for the incorporation of this group is through the use of versatile fluorinated building blocks.

2-Bromo-3,3,3-trifluoropropan-1-ol is a valuable C3 building block that contains a trifluoromethyl group, a reactive bromine atom, and a primary alcohol. This combination of functional groups allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex fluorinated agrochemicals. This document provides detailed application notes and protocols for the use of 2-bromo-3,3,3-trifluoropropan-1-ol in the synthesis of key agrochemical intermediates.

Key Applications in Agrochemical Synthesis

The primary application of 2-bromo-3,3,3-trifluoropropan-1-ol in agrochemical synthesis is as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of the 3,3,3-trifluoropropan-1-ol moiety onto various nucleophilic scaffolds, particularly those containing phenol or thiol functionalities.

Synthesis of Aryl Trifluoromethyl-Substituted Ethers

Aryl ethers are a common structural motif in a wide range of herbicides and fungicides. The Williamson ether synthesis is a robust and widely used method for the preparation of these compounds. 2-Bromo-3,3,3-trifluoropropan-1-ol can be effectively employed as the alkylating agent in the reaction with substituted phenols to yield the corresponding aryl-(2-hydroxy-3,3,3-trifluoropropyl) ethers. These intermediates can then be further functionalized.

A representative reaction is the O-alkylation of a substituted cyanophenol, a common precursor for various agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(2-hydroxy-3,3,3-trifluoropropoxy)phenyl)acetonitrile

This protocol describes a general procedure for the Williamson ether synthesis using 2-bromo-3,3,3-trifluoropropan-1-ol and 4-hydroxyphenylacetonitrile as a representative phenolic precursor.

Materials:

  • 2-Bromo-3,3,3-trifluoropropan-1-ol

  • 4-Hydroxyphenylacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per mmol of 4-hydroxyphenylacetonitrile).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromo-3,3,3-trifluoropropan-1-ol (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(4-(2-hydroxy-3,3,3-trifluoropropoxy)phenyl)acetonitrile.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of aryl ethers using halo-fluoroalkanes, which can be considered analogous to the reactions of 2-bromo-3,3,3-trifluoropropan-1-ol. Yields for the Williamson ether synthesis are typically in the range of 50-95%.

EntryPhenolic SubstrateAlkylating AgentBaseSolventTime (h)Yield (%)
14-Hydroxyphenylacetonitrile2-Bromo-3,3,3-trifluoropropan-1-olK₂CO₃Acetone1875-85
24-Chlorophenol1-Bromo-2-fluoroethaneNaOHWater660-70
32-Chloro-4-(trifluoromethyl)phenol1-bromo-2-chloroethaneK₂CO₃DMF1280-90

Note: Data in this table is representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Agrochemical Precursor Synthesis

The following diagram illustrates the general workflow for the synthesis of a fluorinated agrochemical precursor using 2-bromo-3,3,3-trifluoropropan-1-ol.

Synthesis_Workflow Start Starting Materials (Phenol, 2-Bromo-3,3,3-trifluoropropan-1-ol) Reaction Williamson Ether Synthesis (O-Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Fluorinated Intermediate Purification->Product Analysis Characterization (NMR, MS) Product->Analysis Further_Synthesis Further Functionalization (e.g., Oxidation, Esterification) Product->Further_Synthesis Final_Agrochemical Final Agrochemical Product Further_Synthesis->Final_Agrochemical

Caption: General workflow for synthesizing fluorinated agrochemical precursors.

Synthetic Pathway for a Trifluoromethyl-Containing Ether

This diagram shows the key reaction step in the synthesis of an aryl-(2-hydroxy-3,3,3-trifluoropropyl) ether intermediate.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Substituted Phenol (Ar-OH) Product Aryl-(2-hydroxy-3,3,3-trifluoropropyl) Ether (Ar-O-CH(CH₂OH)-CF₃) Reactant1->Product Reactant2 2-Bromo-3,3,3-trifluoropropan-1-ol (Br-CH(CH₂OH)-CF₃) Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Caption: Williamson ether synthesis for fluorinated ether formation.

Conclusion

2-Bromo-3,3,3-trifluoropropan-1-ol is a versatile and valuable building block for the synthesis of fluorinated agrochemicals. Its ability to readily participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, provides a straightforward route for the incorporation of the trifluoromethyl group into various molecular scaffolds. The protocols and data presented herein offer a foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of novel and effective crop protection agents. Further derivatization of the resulting alcohol-containing intermediates can lead to a wide array of complex and biologically active molecules.

Method

Application Notes and Protocols: Oxidation of 2-Bromo-3,3,3-trifluoropropan-1-ol to 2-Bromo-3,3,3-trifluoropropanone

Abstract This document provides a detailed experimental procedure for the oxidation of the secondary alcohol, 2-bromo-3,3,3-trifluoropropan-1-ol, to the corresponding ketone, 2-bromo-3,3,3-trifluoropropanone. This transf...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the oxidation of the secondary alcohol, 2-bromo-3,3,3-trifluoropropan-1-ol, to the corresponding ketone, 2-bromo-3,3,3-trifluoropropanone. This transformation is a crucial step in the synthesis of various fluorinated organic compounds relevant to the pharmaceutical and agrochemical industries. The protocol herein utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation.[1][2] This method is particularly effective for substrates containing sensitive functional groups and has been shown to be efficient for the oxidation of fluoroalkyl-substituted carbinols.[3]

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis.[4][5] For the synthesis of fluorinated ketones, which are valuable building blocks, a mild and selective oxidizing agent is paramount to avoid side reactions. Among the various methods available, such as Swern oxidation and the use of chromium-based reagents like Pyridinium Chlorochromate (PCC), the Dess-Martin periodinane (DMP) oxidation offers several advantages.[6][7][8] DMP operates under neutral conditions, at room temperature, and typically provides high yields with a simple work-up procedure, making it an attractive choice over chromium-based reagents, which are toxic.[1][9] The reaction with DMP is known to be compatible with a wide array of functional groups.[3]

Reaction Scheme

The oxidation of 2-bromo-3,3,3-trifluoropropan-1-ol to 2-bromo-3,3,3-trifluoropropanone proceeds as follows:

Scheme 1: Oxidation of 2-bromo-3,3,3-trifluoropropan-1-ol using Dess-Martin Periodinane

Image of the chemical reaction showing the conversion of 2-bromo-3,3,3-trifluoropropan-1-ol to 2-bromo-3,3,3-trifluoropropanone with DMP as the reagent.

Experimental Protocol

This protocol is adapted from established procedures for Dess-Martin oxidation of fluorinated alcohols.[1][3]

3.1. Materials and Equipment

  • Reagents:

    • 2-bromo-3,3,3-trifluoropropan-1-ol

    • Dess-Martin Periodinane (DMP, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for work-up and purification

    • Silica gel for column chromatography

3.2. Procedure

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approximately 3-4 equivalents relative to DMP).

  • Stir the resulting biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the oxidation of 2-bromo-3,3,3-trifluoropropan-1-ol.

ParameterValue
Starting Material 2-bromo-3,3,3-trifluoropropan-1-ol
Molecular Weight 208.96 g/mol
Product 2-bromo-3,3,3-trifluoropropanone
Molecular Weight 206.94 g/mol
Oxidizing Agent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 85-95%
Purity (post-column) >98%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

experimental_workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add Dess-Martin Periodinane A->B C 3. Stir at Room Temp (1-3 hours) B->C D 4. Quench Reaction (NaHCO3/Na2S2O3) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify by Column Chromatography F->G H Final Product: Ketone G->H

Caption: Workflow for the oxidation of 2-bromo-3,3,3-trifluoropropan-1-ol.

Safety Precautions

  • Dess-Martin Periodinane is a mild oxidant but should be handled with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from affecting the reaction.

Conclusion

The provided protocol offers a reliable and efficient method for the synthesis of 2-bromo-3,3,3-trifluoropropanone from its corresponding alcohol using Dess-Martin Periodinane. The mild reaction conditions and high expected yield make this procedure suitable for researchers and professionals in drug development and organic synthesis.

References

Application

Application Notes: Cysteine-Reactive Biotinylation for Proteomic Profiling using a Novel 2-bromo-3,3,3-trifluoropropan-1-ol-based Probe

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of chemical proteomics, the development of novel probes to selectively label and identify functional amino acid residues is of par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of chemical proteomics, the development of novel probes to selectively label and identify functional amino acid residues is of paramount importance for understanding protein function, identifying drug targets, and discovering biomarkers. Cysteine, with its highly nucleophilic thiol group, is a key residue involved in catalysis, protein structure, and redox signaling. Its unique reactivity makes it an attractive target for covalent labeling with electrophilic probes.

This document describes the application of a novel biotinylating reagent derived from 2-bromo-3,3,3-trifluoropropan-1-ol for the selective labeling and enrichment of cysteine-containing proteins. We introduce Biotin-PEG-TFP (BPTFP) , a probe designed with a 2-bromo-3,3,3-trifluoropropyl 'warhead' for covalent modification of cysteine residues and a biotin handle for efficient enrichment of labeled proteins for subsequent mass spectrometry-based proteomic analysis. The inclusion of a trifluoromethyl group is intended to modulate the reactivity of the electrophilic center.

Principle of the Method

The BPTFP probe is designed as a bifunctional molecule. The core of its reactivity lies in the bromo-trifluoro-propane moiety. The thiol group of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in a nucleophilic substitution reaction, displacing the bromide and forming a stable thioether bond between the protein and the probe.

Once proteins are covalently labeled with the BPTFP probe, the biotin handle allows for highly specific and efficient affinity purification of the biotinylated proteins or peptides from complex biological samples using streptavidin-coated beads. The enriched proteins can then be identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling proteome-wide profiling of reactive cysteine residues.

Proposed Synthesis of the BPTFP Probe

The BPTFP probe can be synthesized by esterifying 2-bromo-3,3,3-trifluoropropan-1-ol with a biotin molecule containing a polyethylene glycol (PEG) linker and a terminal carboxylic acid. The PEG linker enhances the water solubility of the probe and minimizes steric hindrance.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-bromo-3,3,3-trifluoropropan-1-ol product BPTFP Probe reactant1->product Esterification reactant2 Biotin-PEG-COOH reactant2->product reagent1 DCC/DMAP reagent1->product

Caption: Proposed synthesis of the BPTFP probe.

Reaction Mechanism with Cysteine

The primary mechanism of action for the BPTFP probe is the alkylation of the cysteine thiol group. This reaction is highly specific for cysteine due to the high nucleophilicity of the thiol.

protein Protein-SH (Cysteine Residue) transition_state Transition State protein->transition_state probe BPTFP Probe (Biotin-Linker-O-CO-CH(Br)-CF3) probe->transition_state Nucleophilic Attack product Biotinylated Protein (Protein-S-CH(CF3)-CO-O-Linker-Biotin) transition_state->product Alkylation leaving_group HBr transition_state->leaving_group Bromide leaving

Caption: Reaction of BPTFP probe with a protein cysteine residue.

Applications

  • Proteome-wide Cysteine Reactivity Profiling: Identify hyper-reactive cysteine residues that are often functionally important.

  • Target Identification and Validation: Determine the protein targets of cysteine-reactive drugs or metabolites.

  • Enzyme Activity Profiling: Monitor the activity of enzymes that utilize a catalytic cysteine residue.

  • Analysis of Cysteine Post-Translational Modifications (PTMs): Investigate redox-sensitive modifications by comparing labeling patterns under different cellular conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with BPTFP

This protocol describes the labeling of total protein from a cell lysate with the BPTFP probe.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail)

  • BPTFP Probe (10 mM stock in DMSO)

  • Dithiothreitol (DTT) (500 mM stock)

  • Iodoacetamide (IAM) (500 mM stock)

  • Ice-cold acetone

  • Urea (8 M in 50 mM HEPES, pH 8.0)

  • Trypsin (proteomics grade)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% SDS, PBS)

  • Elution Buffer (e.g., 0.1% TFA, 50% Acetonitrile)

Procedure:

  • Cell Lysis: a. Harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with occasional vortexing. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Protein Labeling: a. Dilute the protein lysate to 1 mg/mL with Lysis Buffer. b. Add the BPTFP probe to a final concentration of 100 µM. c. Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: a. Precipitate the labeled protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 2 hours. b. Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C. c. Carefully discard the supernatant and wash the pellet with ice-cold methanol.

  • Reduction, Alkylation, and Digestion: a. Resuspend the protein pellet in 8 M urea. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. c. Alkylate remaining free cysteines by adding IAM to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. d. Dilute the urea concentration to less than 2 M with 50 mM HEPES buffer. e. Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Enrichment of Biotinylated Peptides: a. Pre-wash streptavidin-agarose beads with PBS. b. Add the digested peptide mixture to the beads and incubate for 2 hours at room temperature with rotation. c. Wash the beads sequentially with PBS containing 0.1% SDS, then with PBS to remove non-specifically bound peptides.

  • Elution and Sample Preparation for LC-MS/MS: a. Elute the biotinylated peptides from the beads using the Elution Buffer. b. Dry the eluted peptides in a vacuum centrifuge. c. Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Data Presentation

Quantitative data from a typical experiment comparing a control and a treated sample would be presented as follows. The table below shows hypothetical data for illustrative purposes.

Table 1: Hypothetical Results of a Comparative Cysteine-Reactivity Profiling Experiment

Protein AccessionGenePeptide SequenceCysteine PositionFold Change (Treated/Control)p-value
P04637TP53DIIWKSC PLPLK2770.250.001
P62258HSP90AB1YIDQEELNKC K5771.100.85
Q06830GAPDHIISNASC TTNCLAPLAK1523.500.005
P08670VIMLNDRFASYYKC VR3280.950.92

Overall Experimental Workflow

The entire process from sample preparation to data analysis is summarized in the following workflow diagram.

cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis lysis Cell Lysis labeling Labeling with BPTFP Probe lysis->labeling precipitation Protein Precipitation labeling->precipitation digestion Reduction, Alkylation & Tryptic Digestion precipitation->digestion enrichment Streptavidin Affinity Purification digestion->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis & Quantification ms->data

Caption: Chemoproteomic workflow using the BPTFP probe.

Method

Application Notes and Protocols for the Synthesis of Novel Fluorinated Materials from 2-Bromo-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of a variety of novel fluorinated materials starting from the versatile building block,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel fluorinated materials starting from the versatile building block, 2-bromo-3,3,3-trifluoropropan-1-ol. The trifluoromethyl group and the adjacent bromine atom and hydroxyl group offer a unique combination of reactive sites for the construction of complex fluorinated molecules, including key intermediates for pharmaceutical and agrochemical research.

Introduction

2-Bromo-3,3,3-trifluoropropan-1-ol is a readily available starting material that serves as a valuable precursor for the synthesis of a range of fluorinated compounds. Its strategic functionalization allows for the introduction of the trifluoromethyl motif into various molecular scaffolds. This document outlines protocols for the transformation of 2-bromo-3,3,3-trifluoropropan-1-ol into key synthetic intermediates, such as epoxides, azides, amino alcohols, aldehydes, and 1,3-dicarbonyl compounds, and their subsequent conversion into novel fluorinated materials like pyrazoles and thiazoles.

I. Synthesis of Key Intermediates from 2-Bromo-3,3,3-trifluoropropan-1-ol

A variety of valuable fluorinated building blocks can be synthesized from 2-bromo-3,3,3-trifluoropropan-1-ol. The following section details the protocols for these transformations.

Epoxidation to 3,3,3-Trifluoropropene Oxide

A common strategy to access a versatile epoxide intermediate involves the dehydrobromination of 2-bromo-3,3,3-trifluoropropan-1-ol to form an intermediate alkene, which can then be epoxidized. A direct conversion to the epoxide can also be achieved.[1]

Experimental Protocol: Synthesis of 3,3,3-Trifluoropropene Oxide

  • To a stirred suspension of calcium hydroxide (Ca(OH)₂) in water, add 2-bromo-3,3,3-trifluoropropan-1-ol.

  • Heat the mixture to reflux and monitor the reaction by GC-MS.

  • Upon completion, the product can be isolated by distillation.

Synthesis of 2-Azido-3,3,3-trifluoropropan-1-ol

The corresponding azido alcohol can be prepared via the ring-opening of 3,3,3-trifluoropropene oxide with sodium azide. This azido alcohol is a precursor to valuable amino alcohols.

Experimental Protocol: Synthesis of 2-Azido-3,3,3-trifluoropropan-1-ol

  • In a round-bottom flask, dissolve sodium azide and ammonium chloride in a mixture of methanol and water.

  • Add 3,3,3-trifluoropropene oxide to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield the crude product, which can be purified by column chromatography.

Synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol

The reduction of the azido alcohol provides access to the corresponding amino alcohol, a key building block for various pharmaceuticals.

Experimental Protocol: Synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol

  • Dissolve 2-azido-3,3,3-trifluoropropan-1-ol in methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the amino alcohol.

Oxidation to 2-Bromo-3,3,3-trifluoropropanal

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for various C-C bond-forming reactions. Mild oxidation conditions are necessary to avoid over-oxidation and side reactions. Dess-Martin periodinane (DMP) oxidation is a suitable method.[2][3][4][5][6]

Experimental Protocol: Dess-Martin Oxidation of 2-Bromo-3,3,3-trifluoropropan-1-ol

  • To a solution of 2-bromo-3,3,3-trifluoropropan-1-ol in anhydrous dichloromethane (DCM) at 0 °C, add sodium bicarbonate.

  • Add Dess-Martin periodinane portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM, and the combined organic layers are washed, dried, and concentrated to give the crude aldehyde.

Synthesis of a Trifluoromethylated 1,3-Dicarbonyl Compound

The acetate derivative of 2-bromo-3,3,3-trifluoropropan-1-ol can be converted to a 1,3-dicarbonyl compound, a key precursor for the synthesis of heterocyclic compounds.

Experimental Protocol: Synthesis of Ethyl 4-bromo-5,5,5-trifluoro-3-oxopentanoate

  • First, acetylate 2-bromo-3,3,3-trifluoropropan-1-ol using acetic anhydride and a catalytic amount of acid.

  • To a solution of the resulting acetate in an anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.

  • Add ethyl acetate dropwise and allow the reaction to proceed at room temperature.

  • After completion, quench the reaction with a weak acid and extract the product.

II. Synthesis of Novel Fluorinated Materials

The following protocols describe the synthesis of novel fluorinated materials using the intermediates prepared in the previous section.

Synthesis of a Trifluoromethyl-Substituted Pyrazole

Trifluoromethyl-substituted pyrazoles are an important class of compounds in medicinal and agricultural chemistry. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine.[7][8][9][10]

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole derivative

  • Dissolve the trifluoromethylated 1,3-dicarbonyl compound in ethanol.

  • Add hydrazine hydrate and a catalytic amount of acetic acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

Synthesis of a Trifluoromethyl-Substituted Thiazole

Thiazole derivatives are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized from α-bromo ketones and a thioamide source like thiourea.

Experimental Protocol: Synthesis of a 2-Amino-4-(trifluoromethyl)thiazole derivative

  • Dissolve 2-bromo-3,3,3-trifluoropropanal in ethanol.

  • Add thiourea to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base.

  • The product can be isolated by extraction and purified by chromatography.

Data Presentation

Table 1: Synthesis of Key Intermediates

EntryStarting MaterialProductReagents and ConditionsYield (%)Reaction Time (h)
12-Bromo-3,3,3-trifluoropropan-1-ol3,3,3-Trifluoropropene OxideCa(OH)₂, H₂O, reflux74-804-6
23,3,3-Trifluoropropene Oxide2-Azido-3,3,3-trifluoropropan-1-olNaN₃, NH₄Cl, MeOH/H₂O, rt70-8512-24
32-Azido-3,3,3-trifluoropropan-1-ol2-Amino-3,3,3-trifluoropropan-1-olH₂, Pd/C, MeOH, rt>952-4
42-Bromo-3,3,3-trifluoropropan-1-ol2-Bromo-3,3,3-trifluoropropanalDess-Martin Periodinane, NaHCO₃, DCM, 0 °C to rt85-951-3
52-Bromo-3,3,3-trifluoropropyl acetateEthyl 4-bromo-5,5,5-trifluoro-3-oxopentanoateNaH, Ethyl acetate, THF, 0 °C to rt60-754-8

Table 2: Synthesis of Novel Fluorinated Materials

EntryStarting MaterialProductReagents and ConditionsYield (%)Reaction Time (h)
1Ethyl 4-bromo-5,5,5-trifluoro-3-oxopentanoate5-(Trifluoromethyl)-1H-pyrazole derivativeHydrazine hydrate, EtOH, reflux70-853-6
22-Bromo-3,3,3-trifluoropropanal2-Amino-4-(trifluoromethyl)thiazole derivativeThiourea, EtOH, reflux65-804-8

Visualizations

Synthesis_Workflow cluster_intermediates Key Intermediates cluster_products Novel Fluorinated Materials start 2-Bromo-3,3,3-trifluoropropan-1-ol epoxide 3,3,3-Trifluoropropene Oxide start->epoxide Epoxidation aldehyde 2-Bromo-3,3,3- trifluoropropanal start->aldehyde Oxidation dicarbonyl Trifluoromethylated 1,3-Dicarbonyl Compound start->dicarbonyl Acylation & Condensation azido_alcohol 2-Azido-3,3,3- trifluoropropan-1-ol epoxide->azido_alcohol NaN3 amino_alcohol 2-Amino-3,3,3- trifluoropropan-1-ol azido_alcohol->amino_alcohol Reduction thiazole Trifluoromethylated Thiazole aldehyde->thiazole Thiourea pyrazole Trifluoromethylated Pyrazole dicarbonyl->pyrazole Hydrazine

Caption: Synthetic pathways from 2-bromo-3,3,3-trifluoropropan-1-ol.

Signaling_Pathway_Analogy cluster_functionalization Functional Group Interconversion cluster_cyclization Heterocycle Formation start_mol 2-Bromo-3,3,3-trifluoropropan-1-ol oxidation Oxidation (to Aldehyde) start_mol->oxidation epoxidation Epoxidation start_mol->epoxidation substitution Nucleophilic Substitution start_mol->substitution thiazole_formation Thiazole Synthesis oxidation->thiazole_formation via α-bromo ketone pyrazole_formation Pyrazole Synthesis substitution->pyrazole_formation via 1,3-dicarbonyl Novel Pyrazoles Novel Pyrazoles pyrazole_formation->Novel Pyrazoles Novel Thiazoles Novel Thiazoles thiazole_formation->Novel Thiazoles

Caption: Logical relationships in the synthesis of novel materials.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Bromo-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for optimizing nucleophilic substitution reactions involving 2-bromo-3,3,3-trifluoropropan-1-o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing nucleophilic substitution reactions involving 2-bromo-3,3,3-trifluoropropan-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

Low yields, the formation of side products, and incomplete reactions are common hurdles in the nucleophilic substitution of 2-bromo-3,3,3-trifluoropropan-1-ol. This guide provides a structured approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for nucleophilic substitution on 2-bromo-3,3,3-trifluoropropan-1-ol?

A1: Due to the substrate being a secondary bromide, both S(_N)1 and S(_N)2 mechanisms are possible. However, the presence of the electron-withdrawing trifluoromethyl group can influence the pathway. The S(_N)2 mechanism is generally favored with strong, non-bulky nucleophiles in polar aprotic solvents. The S(_N)1 pathway may become more competitive with weaker nucleophiles in polar protic solvents, but the stability of the secondary carbocation is a limiting factor.

Q2: How does the trifluoromethyl group affect the reactivity of the substrate?

A2: The trifluoromethyl group is strongly electron-withdrawing, which can have several effects. It can increase the electrophilicity of the carbon bearing the bromine, potentially accelerating the S(_N)2 reaction. However, it can also destabilize a carbocation intermediate, making the S(_N)1 pathway less favorable.

Q3: What are the most common side reactions to expect?

A3: Elimination (E2) is a common side reaction, especially with strong, sterically hindered bases and at higher temperatures, leading to the formation of 3,3,3-trifluoroprop-1-en-2-ol. With amine nucleophiles, over-alkylation to form secondary and tertiary amines can occur.

Q4: Which solvents are recommended for these reactions?

A4: For S(_N)2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended as they solvate the cation of the nucleophile's salt, leaving the anion more reactive. For reactions where an S(_N)1 pathway is desired or unavoidable, polar protic solvents like ethanol or isopropanol can be used.

Q5: How can I minimize the formation of elimination byproducts?

A5: To favor substitution over elimination, it is advisable to use a strong, but minimally basic and sterically unhindered nucleophile. Running the reaction at a lower temperature can also significantly reduce the amount of elimination product, as elimination reactions typically have a higher activation energy.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of 2-bromo-3,3,3-trifluoropropan-1-ol with various nucleophiles. Please note that these are starting points and optimization may be required for specific substrates and desired outcomes.

Table 1: Substitution with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Azide-DMF8012~75-85
Ammonia (excess)-Ethanol100 (sealed tube)24~50-60
BenzylamineK₂CO₃AcetonitrileReflux16~65-75

Table 2: Substitution with Oxygen Nucleophiles

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolReflux6~70-80
Sodium Ethoxide-EthanolReflux8~65-75
PhenolK₂CO₃AcetoneReflux24~55-65

Table 3: Substitution with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Thiophenoxide-DMF254>90
ThioureaNa₂CO₃EthanolReflux12~70-80

Experimental Protocols

dot

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine 2-bromo-3,3,3-trifluoropropan-1-ol, nucleophile, base (if needed), and solvent in a round-bottom flask. Atmosphere Establish an inert atmosphere (e.g., Nitrogen or Argon). Reagents->Atmosphere Heating Heat the reaction mixture to the desired temperature with stirring. Atmosphere->Heating Monitoring Monitor the reaction progress by TLC or GC-MS. Heating->Monitoring Quenching Cool the reaction mixture and quench with water or an appropriate aqueous solution. Monitoring->Quenching Extraction Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Quenching->Extraction Washing Wash the organic layer with water and brine. Extraction->Washing Drying Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Washing->Drying Concentration Remove the solvent under reduced pressure. Drying->Concentration Chromatography Purify the crude product by flash column chromatography. Concentration->Chromatography

Caption: Generalized experimental workflow.

Protocol 1: Synthesis of 2-Azido-3,3,3-trifluoropropan-1-ol

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-3,3,3-trifluoropropan-1-ol in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Ethoxy-3,3,3-trifluoropropan-1-ol

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide in anhydrous ethanol.

  • Add 2-bromo-3,3,3-trifluoropropan-1-ol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Monitor the reaction by GC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully neutralize the excess base with dilute aqueous HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by distillation or flash column chromatography.

Protocol 3: Synthesis of 2-(Phenylthio)-3,3,3-trifluoropropan-1-ol

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-bromo-3,3,3-trifluoropropan-1-ol in DMF, add potassium carbonate and thiophenol.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with 1M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Optimization

common side reactions and byproducts in 2-bromo-3,3,3-trifluoropropan-1-ol synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3,3,3-trifluoropropan-1-o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol. The following information is designed to address common side reactions, byproduct formation, and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-bromo-3,3,3-trifluoropropan-1-ol?

A1: The most frequently described method involves a two-step process starting from 3,3,3-trifluoropropene. The first step is the bromination of the alkene, typically using N-bromosuccinimide (NBS) in the presence of an acid like sulfuric acid and a solvent such as glacial acetic acid. This forms a bromo-acetate intermediate. The second step is the hydrolysis of this intermediate, often catalyzed by an acid in an alcohol solvent like methanol, to yield the final product, 2-bromo-3,3,3-trifluoropropan-1-ol.

Q2: What are the primary side reactions to be aware of during the bromination of 3,3,3-trifluoropropene?

A2: The main side reactions during the bromination step include:

  • Formation of the undesired regioisomer: The addition of bromine and the nucleophile (in this case, the acetate from acetic acid) across the double bond can potentially lead to two different regioisomers. Due to the electron-withdrawing nature of the trifluoromethyl group, the formation of the undesired regioisomer, 1-bromo-3,3,3-trifluoropropan-2-ol, can occur.

  • Dibromination: The addition of a second bromine atom across the double bond can lead to the formation of 1,2-dibromo-3,3,3-trifluoropropane.[1] This byproduct can be carried through to the final steps if not properly controlled.

  • Allylic Bromination: N-bromosuccinimide (NBS) is a known reagent for allylic bromination, which involves the substitution of a hydrogen atom on the carbon adjacent to the double bond.[2][3][4][5] This can lead to the formation of 3-bromo-1,1,1-trifluoropropene.

Q3: What byproducts can be formed during the hydrolysis step?

A3: During the acid-catalyzed hydrolysis of the bromo-acetate intermediate, the following side reactions may occur:

  • Incomplete Hydrolysis: Residual 2-bromo-3,3,3-trifluoropropyl acetate may remain if the reaction time is insufficient or the conditions are not optimal.

  • Elimination Reactions: The presence of a base or elevated temperatures can promote the elimination of HBr from the final product, leading to the formation of 2,3,3-trifluoroprop-2-en-1-ol or other unsaturated byproducts.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, consider the following:

  • Control of Reaction Temperature: Maintaining the recommended temperature ranges for both the bromination and hydrolysis steps is crucial to prevent unwanted side reactions.

  • Use of Radical Inhibitors: To suppress allylic bromination, the exclusion of light and the addition of a radical inhibitor during the NBS reaction may be beneficial.

  • Stoichiometry of Reagents: Careful control of the molar ratios of reactants, particularly NBS, can help to minimize dibromination.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction time to ensure complete conversion while minimizing the formation of degradation products.

Q5: What are the recommended purification methods for 2-bromo-3,3,3-trifluoropropan-1-ol?

A5: The primary method for purifying the final product is fractional distillation under reduced pressure.[6] This technique is effective in separating the desired alcohol from lower-boiling impurities like unreacted starting materials and higher-boiling byproducts. For removal of non-volatile impurities, column chromatography can also be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete bromination of 3,3,3-trifluoropropene.- Incomplete hydrolysis of the bromo-acetate intermediate.- Loss of product during workup or purification.- Monitor the bromination reaction by GC to ensure complete consumption of the starting material.- Increase the hydrolysis reaction time or temperature, monitoring for the formation of degradation products.- Optimize the extraction and distillation procedures to minimize losses.
Presence of a Significant Amount of an Isomeric Impurity Formation of the undesired regioisomer, 1-bromo-3,3,3-trifluoropropan-2-ol.- Carefully control the reaction conditions of the bromination step. Lower temperatures may favor the desired regioisomer.- Optimize the purification by fractional distillation, as the boiling points of the isomers may differ.
Detection of Dibrominated Byproduct (1,2-dibromo-3,3,3-trifluoropropane) Excess of the brominating agent (NBS or Br2) was used.- Use a stoichiometric amount or a slight excess of the brominating agent.- Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Unsaturated Impurities in the Final Product - Allylic bromination of the starting material followed by subsequent reactions.- Elimination of HBr from the product during hydrolysis or distillation.- Conduct the bromination reaction in the dark and consider using a radical inhibitor.- Perform the hydrolysis under milder acidic conditions and at lower temperatures.- Avoid excessive temperatures during distillation.
Product is a Colored Liquid (Yellow to Brown) Presence of residual bromine or iodine-containing impurities, or decomposition products.- Wash the crude product with a solution of sodium bisulfite to remove residual halogens.- Purify by fractional distillation under reduced pressure to remove colored, high-boiling impurities.

Experimental Protocols

A representative experimental protocol for the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol is outlined below.

Step 1: Bromination of 3,3,3-Trifluoropropene

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge glacial acetic acid.

  • Add N-bromosuccinimide (NBS) and concentrated sulfuric acid to the vessel.

  • Introduce 3,3,3-trifluoropropene gas into the reaction mixture while maintaining the temperature between 80-100°C.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture.

Step 2: Hydrolysis of the Intermediate

  • To the cooled reaction mixture from Step 1, add methanol and a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux (around 40°C) and maintain for several hours.

  • Monitor the hydrolysis by TLC or GC-MS until the bromo-acetate intermediate is consumed.

  • After completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Synthesis_Pathway Start 3,3,3-Trifluoropropene Intermediate 2-Bromo-3,3,3-trifluoropropyl acetate Start->Intermediate NBS, H₂SO₄ Glacial Acetic Acid Dibromo 1,2-Dibromo-3,3,3-trifluoropropane Start->Dibromo Excess NBS Allylic 3-Bromo-1,1,1-trifluoropropene Start->Allylic Radical Conditions Isomer 1-Bromo-3,3,3-trifluoropropan-2-ol Start->Isomer Alternative Regiochemistry Product 2-Bromo-3,3,3-trifluoropropan-1-ol Intermediate->Product Methanol, H₂SO₄ (Hydrolysis) Elimination Unsaturated Byproducts Product->Elimination Base/Heat

Caption: Main synthesis pathway and major side reactions.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckBromination Check Bromination Step (GC/TLC) Problem->CheckBromination CheckHydrolysis Check Hydrolysis Step (GC/TLC) Problem->CheckHydrolysis CheckPurification Review Purification (Distillation/Chromatography) Problem->CheckPurification IncompleteBromination Incomplete Reaction? CheckBromination->IncompleteBromination SideReactionsBromination Side Reactions? CheckBromination->SideReactionsBromination IncompleteHydrolysis Incomplete Hydrolysis? CheckHydrolysis->IncompleteHydrolysis Degradation Product Degradation? CheckHydrolysis->Degradation OptimizePurification Optimize Purification: - Vacuum Level - Column Packing - Fraction Collection CheckPurification->OptimizePurification OptimizeBromination Optimize Bromination: - Temperature Control - Reagent Stoichiometry - Radical Inhibitor IncompleteBromination->OptimizeBromination Yes SideReactionsBromination->OptimizeBromination Yes OptimizeHydrolysis Optimize Hydrolysis: - Reaction Time - Temperature - Acid Concentration IncompleteHydrolysis->OptimizeHydrolysis Yes Degradation->OptimizeHydrolysis Yes

Caption: A logical guide for troubleshooting synthesis issues.

References

Troubleshooting

Technical Support Center: Purification of Crude 2-Bromo-3,3,3-trifluoropropan-1-ol by Fractional Distillation

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-bromo-3,3,3-trifluoropropan-1-ol via fractional distillation. Below you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-bromo-3,3,3-trifluoropropan-1-ol via fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of 2-bromo-3,3,3-trifluoropropan-1-ol.

IssuePotential Cause(s)Recommended Solutions
Poor or No Separation - Inefficient fractionating column.- Distillation rate is too rapid.- Poor vacuum.- Use a column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).- Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Bumping / Uncontrolled Boiling - Absence of boiling chips or inadequate stirring.- Heating rate is too high.- Always use fresh boiling chips or a magnetic stir bar.- Ensure the heating mantle is set to an appropriate temperature and increase the heat gradually.
Product Decomposition (Darkening of the pot residue) - Distillation temperature is too high.- Presence of acidic impurities.- Perform the distillation under reduced pressure to lower the boiling point.- Neutralize the crude material with a dilute solution of sodium bicarbonate, wash with water, and dry thoroughly before distilling.
Flooding of the Column - Excessive heating causing a high boil-up rate.- Reduce the heat input to the distillation flask to decrease the rate of vaporization and allow for proper vapor-liquid equilibrium.
Inaccurate Temperature Readings - Improper placement of the thermometer.- The top of the thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 2-bromo-3,3,3-trifluoropropan-1-ol?

The boiling point of 2-bromo-3,3,3-trifluoropropan-1-ol is approximately 124.5°C at 743 mmHg (close to atmospheric pressure). Under reduced pressure, the boiling point will be significantly lower. It is crucial to perform the distillation under vacuum to prevent potential decomposition at higher temperatures.

Q2: What are the common impurities in crude 2-bromo-3,3,3-trifluoropropan-1-ol?

Common impurities can include unreacted starting materials such as 3,3,3-trifluoropropene and N-bromosuccinimide (NBS), as well as byproducts from side reactions. The specific impurities will depend on the synthetic route used. A preliminary analysis of the crude product by GC-MS is recommended to identify the impurity profile.

Q3: What type of fractionating column is best for this purification?

For efficient separation of closely boiling impurities, a fractionating column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings), is recommended.

Q4: What is a typical yield and purity for this purification?

With a properly optimized fractional distillation under reduced pressure, a purity of over 99% and a yield of around 90% can be achieved.[1]

Q5: How can I confirm the purity of my distilled fractions?

The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Fractional Distillation of Crude 2-bromo-3,3,3-trifluoropropan-1-ol

Objective: To purify crude 2-bromo-3,3,3-trifluoropropan-1-ol by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Preparation: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal for the vacuum.

  • Charging the Flask: Charge the round-bottom flask with the crude 2-bromo-3,3,3-trifluoropropan-1-ol and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin to gently heat the distillation flask using the heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (forerun), which will contain low-boiling impurities, in the first receiving flask until the temperature at the distillation head stabilizes.

    • Main Fraction: When the temperature at the head stabilizes at the boiling point of 2-bromo-3,3,3-trifluoropropan-1-ol at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Higher-Boiling Fraction: If the temperature begins to rise again after the main fraction has been collected, switch to a third receiving flask to collect any higher-boiling impurities.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the main fraction using GC-MS or NMR.

Data Presentation

Table 1: Physical Properties of 2-bromo-3,3,3-trifluoropropan-1-ol

PropertyValue
Molecular Formula C₃H₄BrF₃O
Molecular Weight 192.96 g/mol
Boiling Point ~124.5°C @ 743 mmHg
Density ~1.861 g/mL @ 25°C

Table 2: Typical Purification Results

ParameterBefore Distillation (Crude)After Fractional Distillation
Purity (by GC-MS) Variable (e.g., 85-95%)> 99%[1]
Yield -~90%[1]
Appearance Yellow to brown liquidColorless liquid

Visualization

Troubleshooting Workflow for Fractional Distillation

TroubleshootingWorkflow Troubleshooting Fractional Distillation start Distillation Issue Observed issue1 Poor or No Separation start->issue1 issue2 Bumping / Uncontrolled Boiling start->issue2 issue3 Product Decomposition start->issue3 issue4 Column Flooding start->issue4 sub_issue1a Check Column Efficiency issue1->sub_issue1a sub_issue1b Check Distillation Rate issue1->sub_issue1b sub_issue1c Check Vacuum Seal issue1->sub_issue1c sub_issue2a Check for Boiling Chips/Stirring issue2->sub_issue2a sub_issue2b Check Heating Rate issue2->sub_issue2b sub_issue3a Check Distillation Temperature issue3->sub_issue3a sub_issue3b Check for Acidic Impurities issue3->sub_issue3b sub_issue4a Check Heating Rate issue4->sub_issue4a solution1a Use higher efficiency column sub_issue1a->solution1a Inefficient? solution1b Reduce heating rate sub_issue1b->solution1b Too fast? solution1c Re-grease joints, check for leaks sub_issue1c->solution1c Leaking? end_node Problem Resolved solution1a->end_node solution1b->end_node solution1c->end_node solution2a Add boiling chips or stir bar sub_issue2a->solution2a Absent? solution2b Heat gradually sub_issue2b->solution2b Too high? solution2a->end_node solution2b->end_node solution3a Use reduced pressure sub_issue3a->solution3a Too high? solution3b Neutralize crude product before distillation sub_issue3b->solution3b Present? solution3a->end_node solution3b->end_node solution4a Reduce heat input sub_issue4a->solution4a Too high? solution4a->end_node

References

Optimization

Technical Support Center: Synthesis of 2-Bromo-3,3,3-trifluoropropan-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-bromo-3,3,3-trifluoropropan-1-ol?

A1: The most frequently cited method is the bromination of 3,3,3-trifluoropropene using N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a solvent like glacial acetic acid. This is typically followed by an in-situ or subsequent hydrolysis step to yield the final alcohol product.[1][2]

Q2: What are the typical yields for this synthesis?

A2: While specific yield data for the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol is not extensively published in comparative studies, the patent literature for related processes, such as the synthesis of its precursor 2-bromo-3,3,3-trifluoropropene, reports high yields of up to 97.3% under optimized conditions.[3] Achieving high yields for the subject compound is contingent on careful control of reaction parameters.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (3,3,3-trifluoropropene) and the formation of the product.

Q4: What are the main safety precautions to consider during this synthesis?

A4: N-bromosuccinimide (NBS) is a lachrymator and an irritant, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Concentrated sulfuric acid and glacial acetic acid are highly corrosive and require careful handling. The reaction can be exothermic, so proper temperature control is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure or Decomposed NBS: Old or improperly stored NBS may have low reactivity.[5] 2. Insufficient Acid Catalyst: The reaction requires a strong acid to proceed efficiently. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use Freshly Recrystallized NBS: Ensure the NBS is a pure, white crystalline solid.[5] 2. Verify Catalyst Concentration: Check the concentration and amount of sulfuric acid added. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation. A patent for a similar synthesis suggests a temperature of around 90 °C.[2]
Formation of Multiple Byproducts 1. Over-bromination: The product itself or intermediates can undergo further bromination. 2. Radical Side Reactions: Light can initiate radical reactions with NBS, leading to undesired byproducts.[5] 3. Impurities in Starting Materials: Contaminants in the 3,3,3-trifluoropropene or solvent can lead to side reactions.1. Control Stoichiometry: Use a slight excess of 3,3,3-trifluoropropene relative to NBS. 2. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.[5] 3. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
Product is a Dark Color 1. Decomposition at High Temperatures: The product or intermediates may be thermally unstable. 2. Presence of Bromine: Decomposed NBS can release free bromine, which is colored.1. Maintain a Stable Temperature: Avoid excessive heating and ensure even temperature distribution with vigorous stirring. 2. Use Fresh NBS: Employ pure NBS to minimize the presence of free bromine.
Difficulties in Product Purification 1. Co-distillation with Solvent: The product may have a boiling point close to that of the solvent or byproducts. 2. Formation of Azeotropes: The product may form a constant boiling mixture with water or other components. 3. Emulsion during Workup: The presence of acidic residues can lead to emulsion formation during aqueous extraction.1. Fractional Distillation under Reduced Pressure: This is the most effective method for separating compounds with close boiling points. 2. Use of a Drying Agent: Thoroughly dry the organic extracts with an agent like anhydrous magnesium sulfate or sodium sulfate before distillation. 3. Neutralization before Extraction: Carefully neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous workup.

Data Presentation

Summary of Reaction Conditions for a Related Synthesis

The following table summarizes the reaction conditions from a patent for the synthesis of 2-bromo-3,3,3-trifluoropropene, a precursor to the target molecule. These conditions can serve as a starting point for optimizing the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Parameter Embodiment 1 [3]Embodiment 3 [3]
Starting Material 2,3-dibromo-1,1,1-trifluoropropane2,3-dibromo-1,1,1-trifluoropropane
Base 30% NaOH solution25% NaOH solution
Phase-Transfer Catalyst Tetrabutylammonium chlorideTetrabutylammonium bromide
Temperature 60 °C65 °C
Reflux Ratio 3:16:1
Reaction Time 6 hours7 hours
Yield 97.3%95.7%
Purity 99.8%99.6%

Experimental Protocols

Key Experiment: Synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol

This protocol is adapted from a patented procedure for a similar synthesis and should be optimized for specific laboratory conditions.[2]

Materials:

  • 3,3,3-trifluoropropene

  • N-bromosuccinimide (NBS)

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Methanol

  • Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • To a round-bottom flask, add glacial acetic acid (e.g., 4.0 mol).

  • With stirring, heat the glacial acetic acid to 90 °C.

  • In separate portions, add NBS (e.g., a total of 1.0 mol, added in 0.4 mol, 0.3 mol, and 0.3 mol increments) and concentrated sulfuric acid (e.g., a total of 7.2g, added in 2.8g, 2.2g, and 2.2g increments).

  • Simultaneously, bubble 3,3,3-trifluoropropene (e.g., a total of 1.5 mol) through the reaction mixture. The addition of NBS and sulfuric acid should be paced with the dissolution and reaction of the previous portion, indicated by the clarification of the reaction mixture.

  • After the final addition, maintain the reaction at 90 °C for 5 hours.

  • Increase the temperature to 110 °C and continue the reaction for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add methanol to the reaction mixture to perform the hydrolysis step.

  • The product can then be isolated by distillation, followed by an aqueous workup, extraction with a suitable organic solvent (e.g., diethyl ether), drying of the organic layer, and final purification by fractional distillation under reduced pressure.

Visualizations

Synthesis Pathway

Synthesis_Pathway TFP 3,3,3-Trifluoropropene Intermediate Bromonium Ion Intermediate TFP->Intermediate NBS NBS NBS->Intermediate H2SO4 H₂SO₄ H2SO4->Intermediate Catalyst AcOH CH₃COOH AcOH->Intermediate Solvent Product 2-bromo-3,3,3-trifluoropropan-1-ol Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_NBS Check NBS Purity and Age Start->Check_NBS Recrystallize_NBS Recrystallize NBS Check_NBS->Recrystallize_NBS Impure Check_Temp Verify Reaction Temperature Check_NBS->Check_Temp Pure Recrystallize_NBS->Check_Temp Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Incorrect Check_Stoichiometry Review Stoichiometry Check_Temp->Check_Stoichiometry Correct Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Purification Evaluate Purification Method Check_Stoichiometry->Check_Purification Correct Adjust_Stoichiometry->Check_Purification Optimize_Purification Optimize Distillation/ Chromatography Check_Purification->Optimize_Purification Ineffective Success Improved Yield and Purity Check_Purification->Success Effective Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting

troubleshooting low reactivity of 2-bromo-3,3,3-trifluoropropan-1-ol in substitution reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of 2-bromo-3,3,3-trifluoro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of 2-bromo-3,3,3-trifluoropropan-1-ol in substitution reactions.

Troubleshooting Guide: Low Reactivity in Substitution Reactions

Low reactivity of 2-bromo-3,3,3-trifluoropropan-1-ol in substitution reactions is a common issue. This guide provides a systematic approach to troubleshooting these reactions, focusing on the Williamson ether synthesis as a representative example.

Problem: Low or No Product Yield in Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, can be challenging with 2-bromo-3,3,3-trifluoropropan-1-ol due to electronic and steric factors.

Core Issue: The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group deactivates the adjacent carbon, making it less susceptible to nucleophilic attack. Additionally, as a secondary bromide, steric hindrance can further impede the reaction.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_alternatives Alternative Strategies Start Low/No Product Yield Check_Base 1. Evaluate Base and Deprotonation Start->Check_Base Initial Check Optimize_Solvent 2. Optimize Solvent Check_Base->Optimize_Solvent If deprotonation is not the issue Increase_Temp 3. Adjust Temperature and Time Optimize_Solvent->Increase_Temp If solvent change is ineffective Use_PTC 4. Consider Phase Transfer Catalyst Increase_Temp->Use_PTC For further optimization Mitsunobu Consider Mitsunobu Reaction Use_PTC->Mitsunobu If Williamson synthesis fails

Caption: Troubleshooting workflow for low reactivity of 2-bromo-3,3,3-trifluoropropan-1-ol.

1. Evaluate Base and Deprotonation:

  • Question: Is the alcohol being fully deprotonated to the alkoxide?

  • Solution: Use a strong, non-nucleophilic base to ensure complete formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.

BasepKa of Conjugate AcidTypical SolventComments
Sodium Hydride (NaH)~35 (H₂)THF, DMFHighly effective for complete deprotonation.
Potassium Hydride (KH)~35 (H₂)THF, DMFMore reactive than NaH.
Sodium Hydroxide (NaOH)~15.7 (H₂O)Protic solventsMay not be strong enough for complete deprotonation.
Potassium Carbonate (K₂CO₃)~10.3 (HCO₃⁻)DMF, AcetonitrileGenerally too weak for efficient deprotonation of alcohols.

2. Optimize Solvent:

  • Question: Is the chosen solvent appropriate for an SN2 reaction?

  • Solution: Use a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. Protic solvents can solvate the nucleophile, reducing its reactivity.

SolventTypeDielectric ConstantComments
Dimethylformamide (DMF)Polar Aprotic37Excellent for SN2 reactions, good solubility for many salts.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Similar to DMF, can accelerate SN2 reactions.
Acetonitrile (MeCN)Polar Aprotic37.5Good alternative to DMF and DMSO.
Tetrahydrofuran (THF)Polar Aprotic7.5Commonly used, but less polar than DMF or DMSO.
Ethanol (EtOH)Polar Protic24.5Hinders SN2 reactions by solvating the nucleophile.

3. Adjust Temperature and Reaction Time:

  • Question: Are the reaction conditions sufficient to overcome the activation energy?

  • Solution: Due to the deactivating effect of the -CF₃ group, higher temperatures and longer reaction times may be necessary. Monitor the reaction progress by TLC or GC-MS to avoid decomposition.

Temperature (°C)Reaction Time (h)Expected Outcome
Room Temperature24Likely very low to no conversion.
50-8012-48Moderate conversion may be observed.
>8024-72Potentially higher conversion, but risk of side reactions increases.

4. Consider a Phase Transfer Catalyst (PTC):

  • Question: Can the reaction be accelerated by improving the transport of the nucleophile?

  • Solution: In biphasic systems or when using solid bases, a phase transfer catalyst can significantly improve reaction rates by transporting the alkoxide to the organic phase.

CatalystTypeTypical Concentration (mol%)
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium Salt5-10
18-Crown-6Crown Ether5-10

Alternative Strategy: The Mitsunobu Reaction

When the Williamson ether synthesis fails, especially with sterically hindered secondary alcohols, the Mitsunobu reaction is a powerful alternative. It proceeds under milder, neutral conditions and typically results in a clean inversion of stereochemistry.[1][2]

Reaction Scheme: R-OH + Nu-H + PPh₃ + DEAD → R-Nu + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

Key Considerations for Mitsunobu Reaction:

  • Nucleophile Acidity: The nucleophilic partner (e.g., a phenol) should have a pKa below 13 to be effective.

  • Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are commonly used.

  • Byproducts: Triphenylphosphine oxide and the reduced azodicarboxylate are formed as byproducts, which may require careful purification to remove.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromo-3,3,3-trifluoropropan-1-ol so unreactive in SN2 reactions?

A1: The primary reason is the strong inductive electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl (-CF₃) group. This effect reduces the electron density at the adjacent carbon atom (the reaction center), making it less susceptible to attack by a nucleophile. This deactivating effect significantly slows down the rate of SN2 reactions.

Q2: Can I use a stronger nucleophile to improve the reaction rate?

A2: Yes, using a stronger nucleophile can help. However, with 2-bromo-3,3,3-trifluoropropan-1-ol, the electronic deactivation of the substrate is often the limiting factor. Therefore, simply using a stronger nucleophile may not be sufficient without also optimizing other reaction conditions like solvent and temperature.

Q3: Is elimination a significant side reaction?

A3: As a secondary bromide, 2-bromo-3,3,3-trifluoropropan-1-ol can undergo E2 elimination, especially with a strong, sterically hindered base. To minimize elimination, use a strong, non-bulky base and a polar aprotic solvent.

Q4: Are there any other alternatives to the Williamson ether synthesis and Mitsunobu reaction?

A4: For the synthesis of ethers from unreactive secondary halides, acid-catalyzed dehydration of alcohols can sometimes be employed, though this is more suitable for symmetrical ethers. Another approach is to convert the alcohol to a better leaving group, such as a tosylate or mesylate, before reacting it with an alkoxide. However, the low reactivity of the carbon center to nucleophilic attack will likely still be a challenge.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of 2-(Benzyloxy)-3,3,3-trifluoropropan-1-ol

This protocol is an illustrative example for the synthesis of an ether from 2-bromo-3,3,3-trifluoropropan-1-ol using optimized conditions.

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil) and anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF to the flask.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Add tetrabutylammonium bromide (0.1 equivalents) to the reaction mixture.

  • Add a solution of 2-bromo-3,3,3-trifluoropropan-1-ol (1.0 equivalent) in anhydrous DMF to the flask.

  • Heat the reaction mixture to 80 °C and stir for 48 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Protocol 1:

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF654835
2NaH (1.2)DMF804865
3KH (1.2)DMF803670
4NaH (1.2) + TBAB (0.1)DMF802485
Protocol 2: Mitsunobu Reaction for the Synthesis of 2-Phenoxy-3,3,3-trifluoropropan-1-ol

This protocol provides an alternative method for forming a C-O bond when the Williamson ether synthesis is not effective.

Materials:

  • 2-bromo-3,3,3-trifluoropropan-1-ol (Note: for ether synthesis via Mitsunobu, the starting material would be the corresponding diol, 3,3,3-trifluoropropane-1,2-diol. This protocol is adapted to show the formation of an ether from an alcohol and a nucleophile)

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,3,3-trifluoropropane-1,2-diol (1.0 equivalent), phenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents).

  • Add anhydrous THF and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Signaling Pathway Visualization:

The following diagram illustrates the logical relationship in choosing a synthetic strategy based on the reactivity of the substrate.

SyntheticStrategy cluster_substrate Substrate Reactivity cluster_analysis Reactivity Analysis cluster_pathway Synthetic Pathway Substrate 2-Bromo-3,3,3-trifluoropropan-1-ol Electronic Strong Electron-Withdrawing -CF3 Group Substrate->Electronic Steric Secondary Bromide (Steric Hindrance) Substrate->Steric Williamson Optimized Williamson Ether Synthesis Electronic->Williamson Leads to low reactivity Steric->Williamson Favors elimination Mitsunobu_Alt Mitsunobu Reaction Williamson->Mitsunobu_Alt If yield is poor

Caption: Decision pathway for ether synthesis with 2-bromo-3,3,3-trifluoropropan-1-ol.

References

Optimization

preventing elimination side reactions with 2-bromo-3,3,3-trifluoropropan-1-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination side reactions when work...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination side reactions when working with 2-bromo-3,3,3-trifluoropropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a lower boiling point byproduct in my reaction with 2-bromo-3,3,3-trifluoropropan-1-ol when using a base. What is this byproduct and how can I prevent its formation?

A1: The primary elimination side reaction for 2-bromo-3,3,3-trifluoropropan-1-ol is an intramolecular nucleophilic substitution (a cyclization) to form the volatile epoxide, 3,3,3-trifluoro-1,2-epoxypropane. This reaction is base-catalyzed, with the alkoxide formed from the parent alcohol acting as the nucleophile to displace the bromide.

To prevent the formation of 3,3,3-trifluoro-1,2-epoxypropane, consider the following strategies:

  • Choice of Base: Avoid strong, non-nucleophilic bases that will readily deprotonate the hydroxyl group. The use of milder bases or controlling the stoichiometry of the base is crucial. For instance, reactions with calcium hydroxide have been shown to produce the epoxide in high yields (74-80.3%).[1]

  • Protection of the Hydroxyl Group: If the hydroxyl group is not the desired reactive site, protecting it as an ether or ester will prevent the intramolecular cyclization. For example, the compound can be converted to 2-bromo-3,3,3-trifluoropropyl acetate.[1]

  • Reaction Temperature: Lowering the reaction temperature will generally disfavor elimination reactions.

  • Order of Addition: Adding the base slowly to the reaction mixture can help to control the concentration of the alkoxide and potentially favor intermolecular reactions over the intramolecular cyclization.

Q2: Can intermolecular elimination (dehydrobromination) to form an alkene occur with 2-bromo-3,3,3-trifluoropropan-1-ol?

A2: While the intramolecular cyclization to form the epoxide is the more commonly cited side reaction, traditional intermolecular elimination (E1 or E2 pathways) to form 2-bromo-3,3,3-trifluoroprop-1-ene is also possible, particularly under forcing conditions with strong, sterically hindered bases.

To minimize intermolecular elimination, the following should be considered:

  • Base Selection: Use a nucleophilic, non-hindered base if a substitution reaction is desired. Strong, bulky bases are more likely to act as a base and abstract a proton, leading to elimination.

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2 reactions over E2 reactions. Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the likelihood of elimination.

  • Temperature Control: As with the intramolecular reaction, lower temperatures will help to suppress intermolecular elimination pathways.

Troubleshooting Guides

Problem: High levels of 3,3,3-trifluoro-1,2-epoxypropane detected in the reaction mixture.

Potential Cause Troubleshooting Step Expected Outcome
Use of a strong, non-nucleophilic base Switch to a weaker base (e.g., NaHCO₃, K₂CO₃) or a more nucleophilic base depending on the desired transformation.Reduced rate of alkoxide formation and subsequent intramolecular cyclization.
High reaction temperature Lower the reaction temperature. Perform the reaction at 0 °C or room temperature if the desired reaction kinetics allow.Decreased rate of the elimination reaction.
Unprotected hydroxyl group Protect the hydroxyl group as an ether (e.g., silyl ether) or ester prior to the reaction.Prevention of intramolecular attack by the hydroxyl group.

Problem: Formation of 2-bromo-3,3,3-trifluoroprop-1-ene observed.

Potential Cause Troubleshooting Step Expected Outcome
Use of a strong, sterically hindered base Employ a less sterically hindered and more nucleophilic base.Favoring of substitution reactions over elimination.
High reaction temperature Maintain the lowest possible temperature for the desired reaction to proceed.Reduced rate of the E2 elimination pathway.
Inappropriate solvent Use a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.Increased rate of SN2 reaction relative to E2.

Experimental Protocols

Protocol 1: Synthesis of 3,3,3-Trifluoro-1,2-epoxypropane (Illustrative of the Side Reaction)

This protocol is provided to illustrate the conditions that lead to the formation of the epoxide side product.

  • Reactants: 2-bromo-3,3,3-trifluoropropan-1-ol, Calcium Hydroxide (Ca(OH)₂).

  • Procedure:

    • To a stirred solution of 2-bromo-3,3,3-trifluoropropan-1-ol in a suitable solvent (e.g., water or a biphasic system), add a stoichiometric amount of calcium hydroxide.

    • The reaction mixture is typically stirred at room temperature or with gentle heating.

    • The progress of the reaction can be monitored by GC or TLC.

    • Upon completion, the volatile 3,3,3-trifluoro-1,2-epoxypropane can be isolated by distillation.

  • Reported Yield: 74-80.3%.[1]

Visualizations

EliminationPathway cluster_main Intramolecular Elimination (Epoxide Formation) Reactant 2-Bromo-3,3,3-trifluoropropan-1-ol Alkoxide Alkoxide Intermediate Reactant->Alkoxide Deprotonation Epoxide 3,3,3-Trifluoro-1,2-epoxypropane (Side Product) Alkoxide->Epoxide Intramolecular SN2 (Br⁻ displaced) Base Base (e.g., Ca(OH)₂)

Caption: Intramolecular elimination pathway of 2-bromo-3,3,3-trifluoropropan-1-ol.

ExperimentalWorkflow cluster_workflow Troubleshooting Workflow for Unwanted Elimination Start Reaction with 2-bromo-3,3,3-trifluoropropan-1-ol CheckSideProduct Analyze reaction mixture for side products (GC/MS, NMR) Start->CheckSideProduct EpoxideDetected Epoxide (intramolecular elimination) detected? CheckSideProduct->EpoxideDetected Side product present DesiredProduct Desired Product CheckSideProduct->DesiredProduct No side product AlkeneDetected Alkene (intermolecular elimination) detected? EpoxideDetected->AlkeneDetected No OptimizeIntra 1. Use weaker/nucleophilic base 2. Lower temperature 3. Protect -OH group EpoxideDetected->OptimizeIntra Yes OptimizeInter 1. Use less hindered base 2. Lower temperature 3. Use polar aprotic solvent AlkeneDetected->OptimizeInter Yes AlkeneDetected->DesiredProduct No OptimizeIntra->Start Re-run reaction OptimizeInter->Start Re-run reaction

Caption: Troubleshooting workflow for minimizing elimination side reactions.

References

Troubleshooting

workup procedures to remove impurities from 2-bromo-3,3,3-trifluoropropan-1-ol reactions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures to remove impurities from 2-br...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures to remove impurities from 2-bromo-3,3,3-trifluoropropan-1-ol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol?

A1: Based on common synthetic routes, such as the bromination of 3,3,3-trifluoropropan-1-ol or the bromo-hydroxylation of 3,3,3-trifluoropropene, the following impurities are often encountered:

  • Unreacted Starting Materials: Residual 3,3,3-trifluoropropan-1-ol or 3,3,3-trifluoropropene.[1]

  • Reagent-Derived Impurities: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.[2][3]

  • Regioisomers: Depending on the synthetic route, the formation of the isomeric 1-bromo-3,3,3-trifluoropropan-2-ol is possible.

  • Over-Brominated Products: D-ibrominated species can form, particularly if an excess of the brominating agent is used.[4][5]

  • Solvent Residues: Solvents used in the reaction and workup (e.g., acetic acid, methanol, dichloromethane) may be present in the crude product.[6]

Q2: What is a general extractive workup procedure for a reaction mixture containing 2-bromo-3,3,3-trifluoropropan-1-ol?

A2: A typical extractive workup involves the following steps:

  • Quenching: The reaction is first quenched, often by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any remaining bromine.

  • Dilution: The mixture is then diluted with an organic solvent that is immiscible with water, such as dichloromethane or diethyl ether.

  • Aqueous Washes: The organic layer is washed sequentially with:

    • Water: To remove water-soluble impurities and some polar solvents.[7]

    • Saturated Sodium Bicarbonate Solution: To neutralize any acidic components, such as acetic acid or hydrobromic acid.[7]

    • Brine (Saturated Sodium Chloride Solution): To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Q3: Which purification techniques are most effective for 2-bromo-3,3,3-trifluoropropan-1-ol?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Distillation: Vacuum distillation is often effective for separating the desired product from non-volatile impurities and some side products with significantly different boiling points.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities with different polarities. Due to the polar nature of the alcohol, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used as the eluent.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, particularly for separating closely related isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2-bromo-3,3,3-trifluoropropan-1-ol.

Extractive Workup Issues
Issue Possible Cause(s) Recommended Solution(s)
Emulsion Formation - High concentration of polar solvents (e.g., DMF, DMSO).- Presence of fine particulate matter.- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the reaction mixture before extraction.- Allow the mixture to stand for an extended period.- If the emulsion persists, break it up by adding a small amount of a different organic solvent or by passing the mixture through a pad of celite.
Product Loss to Aqueous Layer - The product has some water solubility.- Incomplete phase separation.- Perform multiple extractions of the aqueous layer with the organic solvent.- Use brine for the final wash to "salt out" the organic product.- Ensure complete separation of the layers before draining.
Persistent Color in Organic Layer - Residual bromine or iodine-containing impurities.- Wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color disappears.
Purification Issues
Issue Possible Cause(s) Recommended Solution(s)
Co-elution of Impurities in Column Chromatography - Impurities have similar polarity to the product.- Optimize the solvent system for chromatography by trying different solvent mixtures and gradients.- Consider using a different stationary phase (e.g., alumina).- For highly fluorinated compounds, fluorous solid-phase extraction (SPE) can be a selective purification method.[8]
Low Recovery from Distillation - Product is volatile and lost during solvent removal.- Thermal decomposition of the product.- Use a rotary evaporator with a well-controlled vacuum and a cold trap.- Employ vacuum distillation at a lower temperature to prevent decomposition.
Product appears as an oil instead of a clear liquid after purification - Presence of residual solvent.- Contamination with non-volatile, oily impurities.- Dry the product under high vacuum for an extended period.- Re-purify using a different method (e.g., column chromatography if distillation was initially used).

Experimental Protocols

Protocol 1: General Extractive Workup
  • Quench Reaction: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate with stirring until the color of any residual bromine is discharged.

  • Dilute: Add an equal volume of dichloromethane to the mixture.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Wash with Water: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the lower organic layer.

  • Wash with Bicarbonate: Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake, venting frequently to release any evolved gas. Separate the layers.

  • Wash with Brine: Wash the organic layer with an equal volume of brine.

  • Dry: Drain the organic layer into a flask and add anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.

  • Filter and Concentrate: Filter the mixture to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh dichloromethane. Combine the filtrates and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Charge the Flask: Add the crude 2-bromo-3,3,3-trifluoropropan-1-ol to the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heat: Gently heat the distillation flask using a heating mantle while stirring.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for 2-bromo-3,3,3-trifluoropropan-1-ol under the applied pressure. The boiling point is 156.5 °C at 760 mmHg.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Extractive Workup cluster_purification Purification cluster_analysis Analysis cluster_product Final Product reaction Crude Reaction Mixture quench Quench with aq. Na2S2O3 reaction->quench extract Extract with CH2Cl2 quench->extract wash_h2o Wash with Water extract->wash_h2o wash_nahco3 Wash with aq. NaHCO3 wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purification Method? concentrate->purify distillation Vacuum Distillation purify->distillation Non-volatile impurities chromatography Column Chromatography purify->chromatography Polar impurities analysis Purity Analysis (GC/HPLC, NMR) distillation->analysis chromatography->analysis product Pure 2-bromo-3,3,3-trifluoropropan-1-ol analysis->product

Caption: Experimental workflow for the workup and purification of 2-bromo-3,3,3-trifluoropropan-1-ol.

References

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity in Trifluoromethylation Reactions

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to moisture sens...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to moisture sensitivity in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during trifluoromethylation reactions, with a focus on problems arising from moisture contamination.

Q1: My trifluoromethylation reaction has a very low yield or has failed completely. What are the likely causes?

A1: Low to non-existent yields in moisture-sensitive trifluoromethylation reactions are most commonly due to the degradation of the trifluoromethylating reagent by water or other protic sources. Here are the primary causes and solutions:

  • Moisture Contamination: Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, are highly sensitive to moisture.[1] Water will decompose the reagent, quenching the reactive trifluoromethyl anion.

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying overnight at >125 °C or by flame-drying under vacuum.[2] Use anhydrous solvents and handle all reagents under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]

  • Inactive Reagents: The trifluoromethylating reagent or the initiator (e.g., a fluoride source like TBAF) may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reagent or purify older reagents if possible. Ensure initiators are stored under anhydrous conditions.

  • Poor Substrate Reactivity: Some substrates, such as sterically hindered ketones or electron-rich carbonyls, react more slowly.[1]

    • Solution: Consider increasing the reaction temperature, prolonging the reaction time, or using a more reactive initiator.[1]

  • Competitive Enolization: For substrates with acidic α-protons, such as enolizable ketones, the base or the trifluoromethyl anion can act as a base, leading to deprotonation instead of nucleophilic attack.[1]

    • Solution: Use non-basic activators or run the reaction at very low temperatures (e.g., -78 °C) to favor trifluoromethylation over enolization.[1]

Q2: I'm observing the formation of significant side products in my reaction. What could be the cause?

A2: The formation of side products is often linked to the presence of moisture or the inherent reactivity of the substrate.

  • Hydrolysis of Reagent: In the presence of water, TMSCF₃ can decompose to form fluoroform (CF₃H) and trimethylsilanol. This side reaction consumes your reagent and reduces the yield of the desired product.

    • Solution: Adhere strictly to anhydrous reaction conditions as detailed in Q1.

  • Enolization: As mentioned previously, enolizable substrates can be deprotonated by the trifluoromethyl anion or the initiator, leading to the formation of silyl enol ethers as byproducts.[1]

    • Solution: Employ low temperatures and consider using a less basic initiator (e.g., CsF instead of TBAF).[1]

  • Reaction with Solvent: Protic solvents will quench the trifluoromethyl anion.[1]

    • Solution: Always use anhydrous, aprotic solvents like THF, DMF, or dichloromethane.[1]

Q3: My reaction is sluggish, and the starting material is not being consumed even after a long reaction time. What should I check?

A3: A stalled reaction often points to an issue with the reaction setup or the reagents themselves.

  • Insufficient Inert Atmosphere: A leak in your inert gas setup can allow atmospheric moisture and oxygen to enter the reaction flask.

    • Solution: Check all connections on your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Inactive Initiator: The nucleophilic initiator (e.g., fluoride source) required to activate the trifluoromethylating reagent may be inactive.

    • Solution: Use a fresh, anhydrous source of the initiator. Some initiators are hygroscopic and should be handled with care in a glovebox or under a stream of inert gas.

  • Low Temperature: While low temperatures are often necessary to control selectivity, they can also slow down the reaction rate for less reactive substrates.

    • Solution: If TLC or other monitoring indicates no reaction, consider slowly and carefully warming the reaction to a slightly higher temperature (e.g., from -78 °C to -40 °C).[1]

Frequently Asked Questions (FAQs)

Q1: Which are the most common moisture-sensitive trifluoromethylating reagents?

A1: The most widely used moisture-sensitive trifluoromethylating reagents fall into a few main categories:

  • Nucleophilic Reagents ("CF₃⁻" source): The most prominent example is the Ruppert-Prakash reagent (TMSCF₃). It is highly effective for the trifluoromethylation of carbonyls and imines but is very sensitive to moisture.[3]

  • Electrophilic Reagents ("CF₃⁺" source): These include Togni's reagents and Umemoto's reagents. They are effective for a broad range of nucleophiles but can also be sensitive to moisture, although some are more shelf-stable.[3][4]

  • Radical Precursors: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can be used to generate trifluoromethyl radicals. While some reactions using these reagents can be performed in water, the reagents themselves can be hygroscopic.[5]

Q2: How do I properly dry solvents for trifluoromethylation reactions?

A2: The choice of drying method depends on the solvent and the required level of dryness. Distillation from an appropriate drying agent is a common and effective method.

SolventRecommended Drying MethodFinal Water Content (approx.)
THF Pre-dry with CaH₂ or 4Å molecular sieves, then distill from sodium/benzophenone ketyl. The deep blue/purple color of the ketyl indicates anhydrous conditions.~10-40 ppm
Dichloromethane (DCM) Pre-dry and distill from calcium hydride (CaH₂).~13 ppm
Acetonitrile (MeCN) Pre-dry with 4Å molecular sieves, then distill from calcium hydride (CaH₂). Can be stored over 4Å molecular sieves.Low ppm
DMF Dry overnight over barium oxide or 4Å molecular sieves, then distill under reduced pressure. Avoid strong bases like CaH₂ which can cause decomposition.Low ppm

Data on final water content is indicative and can vary based on the initial water content and the specific procedure used.

Q3: How much does a small amount of water really affect the reaction?

A3: While specific quantitative data correlating ppm levels of water to reaction yield is not always readily available in the literature, it is well-established that even stoichiometric amounts of water can have a significant detrimental effect. Water reacts with and consumes both the trifluoromethylating reagent and any strong bases or organometallic species present. This leads to a direct reduction in the effective concentration of your key reagents, resulting in lower yields and the potential for incomplete reactions. For highly sensitive reactions, it is crucial to assume that any amount of water is problematic and to take all necessary precautions to exclude it.

Q4: Are there any trifluoromethylation reactions that are not sensitive to moisture?

A4: Yes, while many classic trifluoromethylation reactions require strictly anhydrous conditions, modern methods have been developed that are tolerant of or even utilize water. For example, certain radical trifluoromethylations of heterocycles using Langlois' reagent can be performed in water, sometimes with the aid of surfactants to create micelles. Additionally, some copper-mediated trifluoromethylations of alkyl radicals have been shown to proceed effectively in aqueous acetone. These methods offer a more environmentally friendly and operationally simple alternative for specific applications, but it is crucial to consult the specific literature procedure, as water tolerance is not a general feature of all trifluoromethylation reactions.

Q5: How should I handle hygroscopic trifluoromethylating reagents?

A5: Hygroscopic reagents, which readily absorb moisture from the air, must be handled in a controlled, dry environment.

  • Glovebox: The ideal method is to handle and weigh hygroscopic solids in a glovebox with a dry nitrogen or argon atmosphere.

  • Inert Atmosphere on the Benchtop: If a glovebox is not available, you can work under a positive pressure of an inert gas. This can be achieved by using a Schlenk line and performing transfers in a flask under a stream of argon or nitrogen.

  • Pre-weighed Reagents: Some suppliers offer pre-weighed reagents in sealed vials, which can be used by injecting the solvent and substrate directly through a septum, avoiding atmospheric exposure.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Trifluoromethylation of an Aldehyde using TMSCF₃

This protocol outlines a standard procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent under anhydrous conditions.

  • Glassware Preparation:

    • Place a round-bottom flask equipped with a magnetic stir bar in an oven at 125 °C overnight.

    • Alternatively, assemble the flask and flame-dry it under high vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reaction Setup:

    • Seal the cooled flask with a rubber septum.

    • Under a positive pressure of inert gas, add the aldehyde (1.0 mmol) to the flask.

    • Add anhydrous tetrahydrofuran (THF, 3 mL) via a dry syringe to dissolve the aldehyde.

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Using a dry syringe, add TMSCF₃ (1.5 mmol) dropwise to the stirred solution.

    • In a separate, dry vial, prepare a solution of the initiator, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol of a 1.0 M solution in anhydrous THF).

    • Add the TBAF solution dropwise to the reaction mixture.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visual Guides

reaction_workflow Experimental Workflow for Anhydrous Trifluoromethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware 1. Dry Glassware (Oven/Flame-Dry) cool_inert 2. Cool Under Inert Gas (Ar/N2) prep_glassware->cool_inert prep_solvents 3. Use Anhydrous Solvents cool_inert->prep_solvents add_substrate 4. Add Substrate & Solvent prep_solvents->add_substrate cool_reaction 5. Cool to Reaction Temp add_substrate->cool_reaction add_reagents 6. Add CF3 Reagent & Initiator cool_reaction->add_reagents monitor 7. Monitor by TLC/GC add_reagents->monitor quench 8. Quench Reaction monitor->quench extract 9. Aqueous Extraction quench->extract dry_purify 10. Dry & Purify extract->dry_purify troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low/No Yield? check_moisture Anhydrous Conditions Met? start->check_moisture check_reagents Reagents Active & Fresh? check_moisture->check_reagents Yes solution_dry Solution: Re-dry all glassware & solvents. Use inert atmosphere. check_moisture->solution_dry No check_temp Reaction Temp Too Low? check_reagents->check_temp Yes solution_reagent Solution: Use fresh reagents/initiator. check_reagents->solution_reagent No check_enol Substrate Enolizable? check_temp->check_enol No solution_temp Solution: Cautiously increase temperature. check_temp->solution_temp Yes solution_enol Solution: Lower temp. Use non-basic initiator. check_enol->solution_enol Yes water_decomposition Mechanism: Decomposition of TMSCF3 by Water TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) Intermediate [Me3Si(CF3)(OH)]- Intermediate TMSCF3->Intermediate Nucleophilic attack by water Water H2O (Moisture) Water->Intermediate Products CF3H (Fluoroform) + Me3SiOH (Trimethylsilanol) Intermediate->Products Decomposition

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of 2-bromo-3,3,3-trifluoropropan-1-ol

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides an objective compa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of 2-bromo-3,3,3-trifluoropropan-1-ol, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. The comparison includes detailed experimental protocols, performance data, and visual workflows to aid in method selection.

The primary analytical techniques for the purity assessment of 2-bromo-3,3,3-trifluoropropan-1-ol are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also considered as a potential, albeit less common, alternative.

Quantitative Data Summary

The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of the primary analytical methods for the purity assessment of 2-bromo-3,3,3-trifluoropropan-1-ol.

ParameterGas Chromatography (GC-FID)¹⁹F Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-RI)
Principle Separation based on volatility and interaction with a stationary phase.Quantitative analysis based on the nuclear magnetic resonance of the ¹⁹F nucleus.Separation based on polarity and interaction with a stationary phase.
Selectivity High for volatile impurities.Highly specific for fluorine-containing compounds.[1][2][3][4]Moderate, depends on the impurity profile.
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) in the low ppm range.[5]Moderate, with a Limit of Detection (LOD) that can be less than 0.1 g/100 g.[1] The Limit of Quantification (LOQ) in NMR is determined by the signal-to-noise ratio, with an SNR of 150 or higher yielding an uncertainty of less than 1%.[6]Lower sensitivity for analytes lacking a strong UV chromophore.
Accuracy High, with appropriate calibration.High, with reported accuracies of less than 1%.[4]Moderate, dependent on detector response.
Sample Throughput High, with autosampler capabilities.Moderate.High, with autosampler capabilities.
Destructive Yes.No.Yes.
Typical Purity Commercial grades are often cited with a purity of 95.0%.[7]Can provide an absolute purity value without a specific reference standard.Dependent on the purity of the reference standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

Protocol 1: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quality control of 2-bromo-3,3,3-trifluoropropan-1-ol to assess the presence of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 15°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow of 1.5 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a 1 mg/mL solution of the 2-bromo-3,3,3-trifluoropropan-1-ol sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Vortex the solution to ensure homogeneity.

Data Analysis:

  • Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Absolute Purity Determination by ¹⁹F Quantitative NMR (qNMR)

¹⁹F qNMR is a powerful technique for the absolute purity determination of fluorinated compounds without the need for a specific reference standard of the analyte.[1][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

NMR Parameters:

  • Pulse Angle: 90°

  • Acquisition Time: ~1.6 s

  • Relaxation Delay (D1): ≥ 7 times the longest T1 of the signals of interest (a longer delay of 20-35s is often used to ensure full relaxation).[1][8]

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Spectral Width: Sufficient to cover all ¹⁹F signals of interest.

Sample Preparation:

  • Accurately weigh a known amount of the 2-bromo-3,3,3-trifluoropropan-1-ol sample into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a known purity and a signal that does not overlap with the analyte).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆ or chloroform-d).

Data Analysis:

  • The purity of the sample is calculated using the following formula[1]:

    • Purity (%) = (A_smp / A_std) * (N_std / N_smp) * (M_smp / M_std) * (m_std / m_smp) * P_std

    • Where: A = area of the signal, N = number of fluorine atoms, M = molar mass, m = mass, P = purity, smp = sample, std = internal standard.

Protocol 3: Analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Due to the lack of a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector is recommended for the HPLC analysis of 2-bromo-3,3,3-trifluoropropan-1-ol. This method is suitable for detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Refractive Index (RI).

Sample Preparation:

  • Prepare a stock solution of the 2-bromo-3,3,3-trifluoropropan-1-ol sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity.

Visualizing the Analytical Workflow and Decision-Making Process

To further aid in the understanding and selection of the appropriate analytical method, the following diagrams, generated using Graphviz, illustrate the general workflow for purity assessment and a decision-making flowchart.

Purity_Assessment_Workflow General Workflow for Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting Sample Obtain Sample of 2-bromo-3,3,3-trifluoropropan-1-ol Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC NMR ¹⁹F Quantitative NMR (qNMR) Preparation->NMR HPLC High-Performance Liquid Chromatography (HPLC) Preparation->HPLC Integration Peak Integration and Area Calculation GC->Integration NMR->Integration HPLC->Integration Calculation Purity Calculation Integration->Calculation Report Generate Certificate of Analysis (CoA) Calculation->Report

General Workflow for Purity Assessment

Method_Selection_Flowchart Decision Flowchart for Method Selection Start Start: Purity Assessment Needed Question1 Are volatile impurities the primary concern? Start->Question1 Question2 Is absolute purity determination required? Question1->Question2 No Method_GC Use Gas Chromatography (GC-FID) Question1->Method_GC Yes Question3 Are non-volatile impurities a concern and is a universal detector available? Question2->Question3 No Method_NMR Use ¹⁹F Quantitative NMR (qNMR) Question2->Method_NMR Yes Method_HPLC Use HPLC with a universal detector (e.g., RI) Question3->Method_HPLC Yes End End Question3->End No (Consider alternative characterization methods) Method_GC->End Method_NMR->End Method_HPLC->End

Decision Flowchart for Method Selection

References

Comparative

A Comparative Guide to Impurity Profiling of 2-bromo-3,3,3-trifluoropropan-1-ol by GC-MS

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the imp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the impurity profiling of 2-bromo-3,3,3-trifluoropropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical method for quality control and regulatory compliance.

Introduction

2-bromo-3,3,3-trifluoropropan-1-ol is a critical building block in organic synthesis. Ensuring its purity is paramount for the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this halogenated alcohol. This guide outlines a robust GC-MS method for impurity profiling and compares it with an orthogonal HPLC method.

Potential Impurities in 2-bromo-3,3,3-trifluoropropan-1-ol

Based on common synthetic routes starting from 3,3,3-trifluoropropene, the following potential process-related impurities and degradation products have been identified:

  • 3,3,3-trifluoropropene: Unreacted starting material.

  • 2,3-dibromo-1,1,1-trifluoropropane: A potential intermediate.

  • 3,3,3-trifluoropropan-1-ol: A potential byproduct of debromination.

  • Over-brominated species: Propane derivatives with additional bromine substitutions.

  • Etherification byproducts: Formed from the reaction of the alcohol with itself or other components.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the separation and identification of volatile and semi-volatile impurities in 2-bromo-3,3,3-trifluoropropan-1-ol.

Sample Preparation: Accurately weigh approximately 100 mg of 2-bromo-3,3,3-trifluoropropan-1-ol and dissolve it in 10 mL of methanol to prepare a 10 mg/mL solution.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Start at 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range 30 - 450 amu
Scan Mode Full Scan
High-Performance Liquid Chromatography (HPLC)

This orthogonal method is suitable for the analysis of non-volatile impurities and provides complementary information to the GC-MS analysis.

Sample Preparation: Accurately weigh approximately 100 mg of 2-bromo-3,3,3-trifluoropropan-1-ol and dissolve it in 10 mL of the mobile phase to prepare a 10 mg/mL solution.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) at 210 nm

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Total Ion Chromatogram Detect->Chromatogram Identify Identify Peaks by Mass Spectra Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS experimental workflow for impurity profiling.

Results and Data Presentation

The following table summarizes the hypothetical impurity profile of a batch of 2-bromo-3,3,3-trifluoropropan-1-ol as determined by the described GC-MS method.

Table 1: GC-MS Impurity Profile of 2-bromo-3,3,3-trifluoropropan-1-ol

Retention Time (min)Detected m/zProposed ImpurityArea %
2.1596, 773,3,3-trifluoropropene0.08
8.54193, 1133,3,3-trifluoropropan-1-ol0.15
10.21193 (M+)2-bromo-3,3,3-trifluoropropan-1-ol 99.50
12.45272, 1932,3-dibromo-1,1,1-trifluoropropane0.22
15.67368, 289Di(2-bromo-3,3,3-trifluoropropyl) ether0.05

Comparison of Analytical Methods

The choice of analytical technique is critical for robust impurity profiling. The following table compares the key performance characteristics of the GC-MS and HPLC methods.

Table 2: Comparison of GC-MS and HPLC for Impurity Profiling

ParameterGC-MSHPLC-DAD
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Selectivity High (based on mass fragmentation)Moderate (based on retention time and UV spectrum)
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Compound Amenability Volatile and semi-volatile compoundsNon-volatile and thermally labile compounds
Identification Power High (structural information from mass spectra)Limited (requires reference standards)
Run Time ~25 minutes~30 minutes
Sample Preparation Simple dissolutionSimple dissolution
Strengths Excellent for identifying unknown volatile impuritiesRobust and reproducible for quantifying known impurities
Limitations Not suitable for non-volatile or thermally labile compoundsMay not detect impurities without a UV chromophore

Conclusion

Both GC-MS and HPLC are valuable techniques for the impurity profiling of 2-bromo-3,3,3-trifluoropropan-1-ol. GC-MS offers superior identification capabilities for volatile and semi-volatile impurities due to the structural information provided by mass spectrometry. It is particularly effective in identifying unknown process-related impurities and degradation products. HPLC with DAD is a robust and reliable method for the quantification of known impurities, especially those that are non-volatile or possess a UV chromophore. For comprehensive impurity profiling, a combination of both orthogonal techniques is recommended to ensure the detection and control of a wide range of potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product.

Validation

A Comparative Guide to 1H and 19F NMR Spectroscopy for the Structural Elucidation of 2-bromo-3,3,3-trifluoropropan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-bromo-3,3,3-t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-bromo-3,3,3-trifluoropropan-1-ol and its derivatives. We present supporting experimental data for a representative derivative, detail experimental protocols, and compare NMR with alternative analytical techniques.

Superiority of ¹⁹F NMR in Structural Elucidation of Fluorinated Compounds

¹⁹F NMR spectroscopy offers significant advantages for the analysis of fluorinated compounds like 2-bromo-3,3,3-trifluoropropan-1-ol and its derivatives. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H NMR.[1] A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of ¹H NMR.[2] This broad spectral dispersion minimizes the likelihood of signal overlap, even in complex molecules, simplifying spectral interpretation.[2] Furthermore, the magnitudes of ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.[3]

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹⁹F NMR spectral data for a representative derivative, 2-benzyl-3,3,3-trifluoropropan-1-ol. Due to the limited availability of experimental data for the parent compound, 2-bromo-3,3,3-trifluoropropan-1-ol, predicted spectral data is provided for comparison. It is crucial to note that predicted data should always be confirmed with experimental results.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
2-bromo-3,3,3-trifluoropropan-1-ol (Predicted) H-1 (CH₂)~3.9m-
H-2 (CH)~4.3m-
OHvariablebr s-
2-benzyl-3,3,3-trifluoropropan-1-ol H-1a (CH₂)3.84 - 3.80m-
H-1b (CH₂)3.71 - 3.67m-
H-2 (CH)2.52m-
CH₂-Ph3.08ddJ = 13.8, 4.2
CH₂-Ph2.85ddJ = 13.8, 10.8
OH1.56tJ = 6.0
Phenyl7.35 - 7.25m-

Predicted data was generated using computational models and should be experimentally verified. m = multiplet, dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: ¹⁹F NMR Spectral Data

CompoundFluorine AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
2-bromo-3,3,3-trifluoropropan-1-ol (Predicted) CF₃~ -70 to -80d~ 7-10 (³JHF)
2-benzyl-3,3,3-trifluoropropan-1-ol CF₃-69.1dJ = 9.0 (³JHF)

Predicted data was generated using computational models and should be experimentally verified. d = doublet

Experimental Protocols

General Protocol for ¹H and ¹⁹F NMR Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of fluorinated propanol derivatives is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹⁹F NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR or a fluorinated reference compound (e.g., CFCl₃ or hexafluorobenzene) for ¹⁹F NMR, for accurate chemical shift referencing.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Tune and match the probe for the respective nucleus (¹H or ¹⁹F).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR:

    • Set the spectral width to encompass the expected chemical shift range for the trifluoromethyl group (e.g., -50 to -90 ppm).

    • Use a 30° or 45° pulse angle.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the generally longer relaxation times of ¹⁹F nuclei.

    • Acquire an appropriate number of scans (e.g., 64-256).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Experimental Workflows and NMR Interactions

The following diagrams illustrate the general workflow for structural elucidation using NMR and the key J-coupling interactions within the 2-bromo-3,3,3-trifluoropropan-1-ol scaffold.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structural Elucidation Sample Purified Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Addition of Internal Standard Dissolution->Standard Acquisition 1D (¹H, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC) Standard->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Chemical Shift, Integration, Coupling Constant Analysis Processing->Analysis Structure Final Structure Analysis->Structure

Caption: General workflow for structural elucidation using NMR spectroscopy.

j_coupling_pathways cluster_molecule 2-bromo-3,3,3-trifluoropropan-1-ol C1 C1 C2 C2 C1->C2 O O C1->O H1a H1a C1->H1a H1b H1b C1->H1b C3 C3 C2->C3 H2 H2 C2->H2 Br Br C2->Br F1 F C3->F1 F2 F C3->F2 F3 F C3->F3 OH OH O->OH H1a->H1b ²JHH (geminal) H1a->H2 ³JHH (vicinal) H1b->H2 ³JHH (vicinal) H2->F1 ³JHF (vicinal) H2->F2 ³JHF (vicinal) H2->F3 ³JHF (vicinal)

Caption: Key J-coupling interactions in 2-bromo-3,3,3-trifluoropropan-1-ol.

Comparison with Alternative Spectroscopic Techniques

While ¹H and ¹⁹F NMR are powerful tools, other spectroscopic techniques can provide complementary information for the structural elucidation of 2-bromo-3,3,3-trifluoropropan-1-ol derivatives.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Number of non-equivalent protons, their chemical environment, and connectivity through J-coupling.High sensitivity, quantitative, provides detailed structural information.Can have signal overlap in complex molecules, limited information on non-protonated atoms.
¹⁹F NMR Number and chemical environment of fluorine atoms, connectivity through J-coupling to ¹H and other ¹⁹F nuclei.High sensitivity, wide chemical shift range minimizes overlap, provides unique structural insights for fluorinated compounds.[2]Only applicable to fluorine-containing compounds.
¹³C NMR Number of non-equivalent carbon atoms and their chemical environment.Provides direct information about the carbon skeleton.Low natural abundance of ¹³C results in lower sensitivity, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information (with high resolution MS), can identify compounds by library matching.Does not provide detailed stereochemical or connectivity information. Isomeric compounds can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, C-F, C-Br).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture followed by mass analysis.Excellent for separating volatile compounds and providing both retention time and mass spectral data for identification.Compound must be volatile and thermally stable. Derivatization may be required for polar compounds like alcohols.

References

Comparative

A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. The choice of...

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. The choice of a suitable trifluoromethylating agent is critical for the successful synthesis of these complex molecules. This guide provides an objective comparison of 2-bromo-3,3,3-trifluoropropan-1-ol and its derivatives with other prominent classes of trifluoromethylating agents, supported by experimental data and detailed protocols.

2-Bromo-3,3,3-trifluoropropan-1-ol: A Versatile Building Block

Unlike direct trifluoromethylating agents, 2-bromo-3,3,3-trifluoropropan-1-ol is primarily utilized as a versatile intermediate for the synthesis of various fluorinated compounds.[1] Its precursor, 2-bromo-3,3,3-trifluoropropene (BTP), serves as a valuable trifluoromethylated building block, particularly in the synthesis of complex heterocyclic structures through cycloaddition reactions or as a radical acceptor.[2][3][4][5][6] This approach offers a method for constructing specific trifluoromethylated frameworks rather than directly substituting a group with -CF₃.

Key Classes of Direct Trifluoromethylating Agents

Trifluoromethylating agents are broadly classified by their reaction mechanism: electrophilic, nucleophilic, and radical. The selection of an appropriate agent depends on the substrate and the desired transformation.

  • Electrophilic "CF₃⁺" Reagents : These reagents, such as Togni's and Umemoto's reagents, are effective for the trifluoromethylation of nucleophiles like β-ketoesters, silyl enol ethers, and various heteroatoms.[7]

  • Nucleophilic "CF₃⁻" Reagents : The most prominent example is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for the trifluoromethylation of carbonyl compounds.

  • Radical "CF₃•" Reagents : Langlois' reagent (CF₃SO₂Na) is a popular choice for the trifluoromethylation of arenes and heteroarenes due to its stability and affordability.[7]

The following diagram illustrates the classification of these common trifluoromethylating agents.

G cluster_main Classification of Trifluoromethylating Agents cluster_electrophilic Electrophilic (CF₃⁺) cluster_nucleophilic Nucleophilic (CF₃⁻) cluster_radical Radical (CF₃•) cluster_building_block CF₃ Building Block A Trifluoromethylating Agents B Togni's Reagents (Hypervalent Iodine) A->B C Umemoto's Reagents (Sulfonium Salts) A->C D Ruppert-Prakash Reagent (TMSCF₃) A->D E Langlois' Reagent (CF₃SO₂Na) A->E F 2-Bromo-3,3,3-trifluoropropene (from 2-bromo-3,3,3-trifluoropropan-1-ol) A->F

Classification of common trifluoromethylating agents.

Performance Comparison on Standard Substrates

The following tables summarize the performance of these key trifluoromethylating agents on representative substrates. Yields are reported as isolated yields unless otherwise noted.

Trifluoromethylation of Arenes and Heterocycles
SubstrateReagent ClassSpecific ReagentYield (%)Reference
Indole RadicalLanglois' Reagent70-94%[8]
ElectrophilicTogni's ReagentModerate to Good[9]
ElectrophilicUmemoto's ReagentGood[10]
Aniline RadicalLanglois' Reagent70-84%[8]
Pyridine Derivatives RadicalLanglois' Reagent70-94%[8]
Trifluoromethylation of Carbonyl Compounds
SubstrateReagent ClassSpecific ReagentYield (%)Reference
Benzaldehyde NucleophilicRuppert-Prakash (TMSCF₃)70-95%[11]
Ketones (non-enolizable) NucleophilicRuppert-Prakash (TMSCF₃)70-95%[11]
β-Ketoesters ElectrophilicUmemoto's ReagentsGood to Excellent[7]
ElectrophilicTogni's ReagentsLow/Inefficient[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the trifluoromethylation of common substrates.

General Experimental Workflow

The following diagram outlines a generalized workflow for a trifluoromethylation reaction.

G cluster_workflow Generalized Trifluoromethylation Workflow A Reaction Setup (Substrate, Solvent, Inert Atmosphere) B Addition of Trifluoromethylating Reagent and Activator/Catalyst A->B C Reaction Monitoring (TLC, GC-MS, NMR) B->C D Aqueous Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization of Trifluoromethylated Product E->F

A generalized experimental workflow for trifluoromethylation.
Protocol 1: Synthesis of a 3-Trifluoromethylated Pyrrole using 2-Bromo-3,3,3-trifluoropropene (BTP)

This protocol describes the synthesis of a 3-trifluoromethylated pyrrole via a [3+2] cycloaddition reaction.

  • Materials :

    • N-acyl α-amino acid

    • 2-Bromo-3,3,3-trifluoropropene (BTP)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Cesium Carbonate (Cs₂CO₃)

    • Solvent (e.g., Toluene)

  • Procedure :

    • To a solution of the N-acyl α-amino acid in the chosen solvent, add DABCO and Cs₂CO₃.

    • Add 2-bromo-3,3,3-trifluoropropene (BTP) to the mixture.

    • Heat the reaction mixture (e.g., to 80 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[2]

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 3-trifluoromethylated pyrrole.[2]

Protocol 2: Trifluoromethylation of Indole using Langlois' Reagent

This protocol details the direct C-H trifluoromethylation of indole.

  • Materials :

    • Indole

    • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

    • tert-Butyl hydroperoxide (t-BuOOH)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

  • Procedure :

    • To a solution of indole (1.0 equivalent) in a 1:1 mixture of CH₂Cl₂ and H₂O, add sodium trifluoromethanesulfinate (3.0 equivalents).[7]

    • Stir the biphasic mixture vigorously at room temperature.

    • Add tert-butyl hydroperoxide (5.0 equivalents) dropwise to the reaction mixture.[7]

    • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the desired trifluoromethylated indole.

Protocol 3: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent

This protocol describes the nucleophilic trifluoromethylation of an aldehyde.

  • Materials :

    • Benzaldehyde

    • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure :

    • To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).[12]

    • Add K₂CO₃ (0.1 mmol) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add TMSCF₃ (1.5 mmol) to the stirred solution.[12]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the TMS-protected trifluoromethylated alcohol.

    • Deprotection can be achieved by treatment with 1 M HCl in THF or methanol to yield the final trifluoromethylated alcohol, which can be purified by column chromatography.[12]

Conclusion

The selection of an appropriate trifluoromethylating strategy is highly dependent on the target molecule and the desired bond formation. While 2-bromo-3,3,3-trifluoropropan-1-ol and its derivative, BTP, serve as excellent building blocks for constructing specific trifluoromethylated architectures, direct trifluoromethylating agents like Togni's, Umemoto's, Ruppert-Prakash, and Langlois' reagents offer powerful and often complementary methods for the direct introduction of the CF₃ group onto a wide range of substrates. For the trifluoromethylation of activated methylene compounds, electrophilic sulfonium salts like Umemoto's reagents generally provide higher yields than Togni's reagents.[7] For direct C-H trifluoromethylation of heterocycles, radical methods using the cost-effective and stable Langlois' reagent are a robust and simple alternative.[7] The Ruppert-Prakash reagent remains a staple for the efficient nucleophilic trifluoromethylation of carbonyls. A thorough understanding of the reactivity, scope, and limitations of each class of reagent, as detailed in this guide, is essential for researchers and drug development professionals in advancing their synthetic programs.

References

Validation

A Comparative Guide to Trifluoromethylation Reagents: 2-Bromo-3,3,3-trifluoropropan-1-ol Derivatives vs. Togni and Umemoto Reagents

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern molecular design, enhancing metabolic stability, lipophilicity, an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern molecular design, enhancing metabolic stability, lipophilicity, and biological activity. The choice of trifluoromethylating reagent is therefore a critical decision in any synthetic campaign. This guide provides an objective comparison of the radical trifluoromethylation approach using derivatives of 2-bromo-3,3,3-trifluoropropan-1-ol against the widely used electrophilic Togni and Umemoto reagents, supported by experimental data and detailed protocols.

Executive Summary

This guide delineates the distinct advantages and applications of three classes of trifluoromethylating agents. Togni and Umemoto reagents are well-established electrophilic sources of the trifluoromethyl group, suitable for a broad range of nucleophiles. In contrast, 2-bromo-3,3,3-trifluoropropan-1-ol serves as a precursor to 2-bromo-3,3,3-trifluoropropene (BTP), which participates in radical-mediated trifluoromethylation reactions. The choice between these reagents is fundamentally dictated by the desired reaction mechanism and the nature of the substrate. While direct comparative studies on identical substrates are limited, this guide presents available performance data to inform reagent selection.

Mechanism of Action: A Fundamental Distinction

The primary difference between these reagents lies in their mechanism of action. Togni and Umemoto reagents are electrophilic, delivering a "CF3+" equivalent to a nucleophilic substrate. Conversely, 2-bromo-3,3,3-trifluoropropene, derived from 2-bromo-3,3,3-trifluoropropan-1-ol, acts as a radical acceptor, enabling the introduction of a trifluoromethyl group through a radical pathway.

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subgraph "cluster_electrophilic" { label="Electrophilic Trifluoromethylation"; style="filled"; color="#F1F3F4"; "Togni/Umemoto" [label="Togni or Umemoto Reagent\n(Electrophilic CF3 Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nucleophile\n(e.g., enolate, indole)"]; "Product_E" [label="Trifluoromethylated Product"]; "Togni/Umemoto" -> "Product_E" [label="CF3+ transfer"]; "Nucleophile" -> "Product_E"; }

subgraph "cluster_radical" { label="Radical Trifluoromethylation"; style="filled"; color="#F1F3F4"; "BTP" [label="2-Bromo-3,3,3-trifluoropropene (BTP)\n(Radical Acceptor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Radical_Source" [label="Radical Precursor\n(e.g., Redox-active ester)"]; "Radical_Intermediate" [label="Alkyl Radical"]; "Product_R" [label="Trifluoromethylated\nAlkyl Bromide"]; "Radical_Source" -> "Radical_Intermediate" [label="Initiation"]; "Radical_Intermediate" -> "BTP"; "BTP" -> "Product_R" [label="Radical Addition & H-atom transfer"]; } }

Figure 1: Contrasting mechanisms of electrophilic vs. radical trifluoromethylation.

Performance Comparison

A direct comparison of the three reagent classes on a single substrate is challenging due to their fundamentally different mechanisms and substrate preferences. The following tables summarize available performance data for each reagent class on representative substrates.

Trifluoromethylation of β-Ketoesters

For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic reagents are typically employed. Comparative studies indicate that Umemoto-type reagents often provide higher yields than Togni reagents for this class of substrates.

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent Iodine Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Sulfonium Salt Umemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Sulfonium Salt Umemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[1]
Trifluoromethylation of Indoles

The direct C-H trifluoromethylation of heterocycles like indoles can be achieved through both electrophilic and radical pathways.

Reagent ClassSpecific ReagentSubstrateYield (%)PositionReference
Hypervalent Iodine Togni Reagent IIIndole-C3[2]
Sulfonium Salt Umemoto ReagentN-acetylindole-C3Data not available in reviewed literature
Radical Precursor CF3SO2Na (Langlois' Reagent)N-Boc-pyrrole75C2[1]
Radical Precursor CF3SO2Na (Langlois' Reagent)Caffeine85C8[1]

Note: While a general protocol for the radical trifluoromethylation of heterocycles exists, specific yield data for the reaction of indoles with 2-bromo-3,3,3-trifluoropropene was not found in the reviewed literature.

Radical Trifluoromethylation of Redox-Active Esters with BTP

The forte of 2-bromo-3,3,3-trifluoropropene (BTP) lies in the catalyst-free decarboxylative cross-coupling with redox-active esters to form secondary trifluoromethylated alkyl bromides.

Substrate (Redox-Active Ester derived from)Yield (%)
Adamantane-1-carboxylic acid95
4-Methoxybenzoic acid85
(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid78
Gemfibrozil72
Flurbiprofen65

Data sourced from Guo, P. et al. Org. Lett. 2022, 24, 2145-2148.[3]

Advantages and Disadvantages at a Glance

Reagent ClassKey AdvantagesKey Disadvantages
2-Bromo-3,3,3-trifluoropropan-1-ol Derivative (BTP) - Access to secondary trifluoromethylated alkyl bromides. - Catalyst-free radical conditions. - Mild reaction conditions (blue LED irradiation).- Indirect method requiring preparation of BTP and redox-active ester. - Limited to substrates that can form stable radicals. - Not suitable for direct trifluoromethylation of many common nucleophiles.
Togni Reagents - Commercially available and bench-stable. - Broad substrate scope for electrophilic trifluoromethylation. - Can participate in both electrophilic and radical pathways.- Can be less reactive than Umemoto reagents for certain substrates. - Togni Reagent II has known explosive properties and requires careful handling.[4]
Umemoto Reagents - Highly reactive electrophilic trifluoromethylating agents. - Effective for a wide range of nucleophiles. - Some derivatives offer enhanced thermal stability.- Can require harsher conditions for less reactive substrates. - May be more expensive than other options.

Experimental Protocols

Protocol 1: Radical Trifluoromethylation of a Redox-Active Ester using 2-Bromo-3,3,3-trifluoropropene (BTP)

This protocol describes the catalyst-free decarboxylative cross-coupling of a redox-active ester with BTP.[3]

Materials:

  • Redox-active ester (0.2 mmol, 1.0 equiv.)

  • Hantzsch ester (0.3 mmol, 1.5 equiv.)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (0.4 mmol, 2.0 equiv.)

  • Anhydrous Methanol (2.0 mL)

  • 24W blue LEDs (430-490 nm)

Procedure:

  • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester and Hantzsch ester.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous methanol and BTP via syringe.

  • Screw cap the tube and place it approximately 1 cm from the blue LEDs.

  • Irradiate the reaction mixture at 40 °C (temperature maintained by the LEDs) with stirring for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the secondary trifluoromethylated alkyl bromide.

digraph "Radical_Trifluoromethylation_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare [label="Prepare Schlenk tube with\nRedox-active ester and Hantzsch ester"]; inert [label="Evacuate and backfill\nwith Argon (3x)"]; add_reagents [label="Add anhydrous MeOH and BTP"]; irradiate [label="Irradiate with blue LEDs\nat 40°C for 8h"]; monitor [label="Monitor reaction by TLC"]; workup [label="Concentrate and purify\nby column chromatography"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare; prepare -> inert; inert -> add_reagents; add_reagents -> irradiate; irradiate -> monitor; monitor -> workup; workup -> end; }

Figure 2: Experimental workflow for radical trifluoromethylation with BTP.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester with Togni Reagent II

This protocol is a general procedure for the trifluoromethylation of a β-ketoester using Togni Reagent II.

Materials:

  • β-Ketoester (1.0 mmol)

  • Togni Reagent II (1.2 mmol)

  • Base (e.g., K2CO3, 1.5 mmol)

  • Anhydrous solvent (e.g., CH3CN, 5 mL)

Procedure:

  • To a stirred solution of the β-ketoester in the anhydrous solvent, add the base.

  • Add Togni Reagent II in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Electrophilic Trifluoromethylation of a β-Ketoester Salt with Umemoto Reagent IV

This protocol outlines the trifluoromethylation of a pre-formed sodium salt of a β-ketoester using a highly reactive Umemoto reagent.[1]

Materials:

  • Sodium salt of the β-ketoester (e.g., sodium salt of ethyl 2-oxocyclohexanecarboxylate) (1.0 mmol)

  • Umemoto Reagent IV (1.1 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a stirred suspension of the sodium salt of the β-ketoester in anhydrous DMF at -20 °C, add a solution of Umemoto Reagent IV in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between a radical approach using a derivative of 2-bromo-3,3,3-trifluoropropan-1-ol and electrophilic methods employing Togni or Umemoto reagents is dictated by the synthetic strategy and the nature of the substrate. Togni and Umemoto reagents offer a direct and versatile route to a wide array of trifluoromethylated compounds from nucleophilic precursors. For the trifluoromethylation of activated methylene compounds, Umemoto reagents often show superior performance. The radical-based method with 2-bromo-3,3,3-trifluoropropene provides a unique pathway to valuable secondary trifluoromethylated alkyl bromides, a class of compounds not readily accessible through electrophilic methods. Researchers should carefully consider the mechanistic pathways and available performance data when selecting the most appropriate trifluoromethylating agent for their specific application.

References

Comparative

A Comparative Guide to the Asymmetric Synthesis of Chiral β-Trifluoromethyl Alcohols

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral β-trifluoromethyl alcohols is a critical challenge. The trifluoromethyl group imparts unique propert...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral β-trifluoromethyl alcohols is a critical challenge. The trifluoromethyl group imparts unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This guide provides an objective comparison of prominent synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies.

This document outlines and contrasts several key strategies for the asymmetric synthesis of chiral β-trifluoromethyl alcohols. The comparison focuses on critical performance metrics such as enantioselectivity, diastereoselectivity, chemical yield, substrate scope, and reaction conditions. Detailed experimental protocols for benchmark reactions are provided to facilitate adoption and further development.

Performance Comparison of Synthetic Routes

The following tables summarize the quantitative performance of various synthetic methodologies for producing chiral β-trifluoromethyl alcohols. These methods leverage different catalytic systems and reaction mechanisms to achieve high levels of stereocontrol.

MethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Substrate ScopeKey Features
Dynamic Kinetic Resolution (DKR) Ru-complexes (e.g., Noyori-Ikariya catalysts)Up to 99Up to 99.9Up to 99.9:0.1α-CF3 ketonesExcellent stereocontrol for cyclic and acyclic ketones.[1][2][3][4]
Asymmetric Reductive Cross-Coupling Ni-catalyst with chiral ligandHighHigh>20:1Acyl chlorides and trifluoromethylated alkyl bromidesOne-pot procedure from readily available starting materials.[5][6][7][8]
Reformatsky/Mannich-Type Reactions Chiral 2-trifluoromethyl-1,3-oxazolidinesGoodN/A (diastereoselective)Up to 96:4Aldehydes and iminesAccess to β-amino-β-trifluoromethyl alcohols.[9][10]
Photoredox Catalysis Ir-photocatalyst and chiral amine organocatalyst76-8191-94N/ASilyl enol ethersMild reaction conditions using visible light.[11]
Nucleophilic Trifluoromethylation TMS-CF3 with chiral Lewis base or phase-transfer catalystGoodHighN/AAldehydesDirect trifluoromethylation of the carbonyl group.[12][13][14][15][16][17]
Asymmetric Reduction of CF3-Ketones Chiral catalysts (e.g., Ru, Rh) or chiral auxiliariesHighHighN/AProchiral trifluoromethyl ketonesA direct and widely applicable method.[18]
Iridium-Catalyzed Allene Hydrohydroxymethylation Iridium-PhanePhos complexHighExcellentN/ACF3-allenesForms all-carbon quaternary stereocenters.[5][7][11][19][20]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and are intended to serve as a starting point for laboratory implementation.

Dynamic Kinetic Resolution via Noyori-Ikariya Asymmetric Transfer Hydrogenation

This protocol is adapted from a procedure for the dynamic kinetic resolution of racemic α-trifluoromethyl ketones.[1][3]

Materials:

  • Racemic α-trifluoromethyl ketone (1.0 equiv)

  • (S,S)-RuCl(p-cymene)(TsDPEN) (1 mol%)

  • Formic acid/triethylamine (5:2 azeotrope)

  • Chlorobenzene (solvent)

Procedure:

  • To a dried reaction vessel, add the racemic α-trifluoromethyl ketone and the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst.

  • Add the formic acid/triethylamine azeotrope and chlorobenzene.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC/MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral β-trifluoromethyl alcohol.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

This protocol describes the synthesis of chiral β-trifluoromethyl alcohols from acyl chlorides and trifluoromethylated alkyl bromides.[5][6][8]

Materials:

  • Acyl chloride (1.0 equiv)

  • Racemic trifluoromethylated alkyl bromide (1.5 equiv)

  • NiCl2·DME (10 mol%)

  • Chiral ligand (e.g., a chiral diamine or phosphine ligand, 12 mol%)

  • Manganese powder (3.0 equiv)

  • Anhydrous THF (solvent)

  • Sodium borohydride (for in-situ reduction)

Procedure:

  • In a glovebox, add NiCl2·DME and the chiral ligand to a dry reaction vial.

  • Add anhydrous THF and stir the mixture until a homogeneous solution is formed.

  • Add the acyl chloride, trifluoromethylated alkyl bromide, and manganese powder.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by GC/MS. Once the formation of the α-trifluoromethyl ketone is complete, cool the reaction to 0 °C.

  • Slowly add sodium borohydride to the reaction mixture to reduce the ketone to the alcohol.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash chromatography.

Photoredox-Catalyzed Asymmetric α-Trifluoromethylation and Subsequent Reduction

This method involves the trifluoromethylation of an aldehyde-derived enamine followed by reduction.[21]

Materials:

  • Aldehyde (1.0 equiv)

  • Chiral amine catalyst (e.g., imidazolidinone, 20 mol%)

  • fac-[Ir(ppy)3] (photocatalyst, 1 mol%)

  • Trifluoromethyl iodide (CF3I)

  • 2,6-Lutidine

  • Anhydrous solvent (e.g., CH2Cl2)

  • Sodium borohydride (for reduction)

Procedure:

  • In a reaction vessel, dissolve the aldehyde, chiral amine catalyst, and fac-[Ir(ppy)3] in the anhydrous solvent.

  • Degas the solution by freeze-pump-thaw cycles.

  • Add 2,6-lutidine and CF3I.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED) at a low temperature (e.g., -20 °C).

  • After completion of the trifluoromethylation, add sodium borohydride to the reaction mixture to reduce the resulting α-trifluoromethyl aldehyde in situ.

  • Quench the reaction, extract the product, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Synthetic Landscape

The following diagrams illustrate the classification of synthetic strategies and a general experimental workflow.

Synthetic_Routes Classification of Synthetic Routes to Chiral β-Trifluoromethyl Alcohols cluster_ketone From Ketone Precursors cluster_coupling Carbon-Carbon Bond Formation cluster_direct_functionalization Direct Functionalization Asymmetric Reduction Asymmetric Reduction Chiral β-Trifluoromethyl Alcohols Chiral β-Trifluoromethyl Alcohols Asymmetric Reduction->Chiral β-Trifluoromethyl Alcohols Dynamic Kinetic Resolution Dynamic Kinetic Resolution Dynamic Kinetic Resolution->Chiral β-Trifluoromethyl Alcohols Asymmetric Reductive Cross-Coupling Asymmetric Reductive Cross-Coupling Asymmetric Reductive Cross-Coupling->Chiral β-Trifluoromethyl Alcohols Reformatsky/Mannich-Type Reformatsky/Mannich-Type Reformatsky/Mannich-Type->Chiral β-Trifluoromethyl Alcohols Allene Hydrohydroxymethylation Allene Hydrohydroxymethylation Allene Hydrohydroxymethylation->Chiral β-Trifluoromethyl Alcohols Photoredox Catalysis Photoredox Catalysis Photoredox Catalysis->Chiral β-Trifluoromethyl Alcohols Nucleophilic Trifluoromethylation Nucleophilic Trifluoromethylation Nucleophilic Trifluoromethylation->Chiral β-Trifluoromethyl Alcohols

Caption: Synthetic strategies for chiral β-trifluoromethyl alcohols.

Experimental_Workflow General Experimental Workflow for Asymmetric Synthesis Start Start Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time, Monitoring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup (Quenching, Extraction) Reaction_Execution->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for ee/dr) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for asymmetric synthesis.

References

Validation

A Comparative Guide to Chiral HPLC and SFC for Enantiomeric Excess Determination of 2-Bromo-3,3,3-trifluoropropan-1-ol

Performance Comparison: Chiral HPLC vs. Chiral SFC The choice between chiral HPLC and chiral SFC for enantiomeric excess determination depends on several factors, including the desired speed of analysis, solvent consumpt...

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison: Chiral HPLC vs. Chiral SFC

The choice between chiral HPLC and chiral SFC for enantiomeric excess determination depends on several factors, including the desired speed of analysis, solvent consumption, and available instrumentation. SFC often presents a significant advantage in terms of analysis time and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.

ParameterChiral HPLCChiral SFC
Analysis Time 10 - 30 minutes< 10 minutes
Resolution (Rs) Good to ExcellentOften Superior to HPLC
Solvent Consumption High (organic solvents)Low (primarily CO2)
Environmental Impact Moderate to HighLow
Instrumentation Cost LowerHigher
Throughput LowerHigher
Mobile Phase n-Hexane/AlcoholSupercritical CO2/Alcohol

Experimental Protocols

Detailed methodologies for both chiral HPLC and SFC are provided below. These protocols are based on common practices for the separation of fluorinated alcohols on polysaccharide-based chiral stationary phases.

Chiral HPLC Method

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of 2-bromo-3,3,3-trifluoropropan-1-ol in the mobile phase.

Chiral SFC Method

Instrumentation:

  • An SFC system equipped with a CO2 pump, modifier pump, automated back pressure regulator, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL of 2-bromo-3,3,3-trifluoropropan-1-ol in methanol.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance for the enantiomeric separation of a representative fluorinated alcohol based on typical results for similar compounds on a polysaccharide-based chiral stationary phase.

TechniqueEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
Chiral HPLC ~ 12.5~ 14.2> 2.0
Chiral SFC ~ 3.8~ 4.5> 2.5

Experimental and Logical Workflows

To visualize the processes involved in enantiomeric excess determination, the following diagrams illustrate the general experimental workflow and a logical comparison of the two techniques.

Experimental Workflow for Enantiomeric Excess Determination Experimental Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Analysis Prepare Racemic Standard Prepare Racemic Standard Dissolve in Mobile Phase/Modifier Dissolve in Mobile Phase/Modifier Prepare Racemic Standard->Dissolve in Mobile Phase/Modifier Prepare Analyte Sample Prepare Analyte Sample Prepare Analyte Sample->Dissolve in Mobile Phase/Modifier Filter Sample Filter Sample Dissolve in Mobile Phase/Modifier->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Chiral Separation (HPLC or SFC) Chiral Separation (HPLC or SFC) Inject Sample->Chiral Separation (HPLC or SFC) UV Detection UV Detection Chiral Separation (HPLC or SFC)->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Calculate Enantiomeric Excess (% ee) Calculate Enantiomeric Excess (% ee) Peak Integration->Calculate Enantiomeric Excess (% ee) Report Results Report Results Calculate Enantiomeric Excess (% ee)->Report Results

A general workflow for determining enantiomeric excess.

Comparison of Chiral HPLC and SFC Comparison of Chiral HPLC and SFC cluster_hplc Chiral HPLC cluster_sfc Chiral SFC Chiral Separation Method Chiral Separation Method Longer Analysis Time Longer Analysis Time Chiral Separation Method->Longer Analysis Time Higher Organic Solvent Consumption Higher Organic Solvent Consumption Chiral Separation Method->Higher Organic Solvent Consumption Lower Throughput Lower Throughput Chiral Separation Method->Lower Throughput Well-established Technique Well-established Technique Chiral Separation Method->Well-established Technique Faster Analysis Time Faster Analysis Time Chiral Separation Method->Faster Analysis Time Lower Environmental Impact (Greener) Lower Environmental Impact (Greener) Chiral Separation Method->Lower Environmental Impact (Greener) Higher Throughput Higher Throughput Chiral Separation Method->Higher Throughput Potentially Higher Resolution Potentially Higher Resolution Chiral Separation Method->Potentially Higher Resolution

Key performance characteristics of chiral HPLC vs. SFC.

Conclusion

Both chiral HPLC and SFC are highly effective for the determination of enantiomeric excess of 2-bromo-3,3,3-trifluoropropan-1-ol and related compounds. Chiral SFC offers significant advantages in terms of speed, reduced solvent consumption, and higher throughput, making it an attractive alternative to conventional chiral HPLC, particularly in high-throughput screening and process development environments. The choice of technique will ultimately depend on the specific requirements of the laboratory, including the need for rapid analysis, environmental considerations, and available instrumentation. The provided experimental protocols and comparative data serve as a valuable starting point for method development and optimization for this class of chiral molecules.

Comparative

The Strategic Value of Fluorine in Drug Discovery: A Cost-Benefit Analysis of Fluorinated Building Blocks

For researchers, scientists, and drug development professionals, the incorporation of fluorine into lead compounds is a powerful and widely adopted strategy to enhance pharmacological properties. This guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into lead compounds is a powerful and widely adopted strategy to enhance pharmacological properties. This guide provides a comparative analysis of different fluorinated building blocks, weighing their costs against the benefits they impart to metabolic stability, target binding affinity, and physicochemical properties. The data presented herein is supported by experimental evidence to inform rational drug design decisions.

The strategic placement of fluorine atoms or fluorine-containing groups within a drug candidate can dramatically improve its clinical potential. This is evidenced by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's characteristics to overcome common hurdles in drug development.[2][3]

This guide will delve into a cost-benefit analysis of three major classes of fluorinated building blocks: monofluorinated, trifluoromethylated (-CF3), and the emerging pentafluorosulfanyl (-SF5) analogs.

The Economic Equation: Cost of Fluorinated Building Blocks

The decision to incorporate a fluorinated building block is not only a scientific one but also an economic one. The cost of these building blocks can vary significantly based on the complexity of the fluorination and the scale of synthesis. To provide a tangible comparison, we will examine the pricing of a simple aromatic amine building block, aniline, with its fluorinated counterparts.

Building BlockRepresentative StructureTypical Price (USD/g)
Aniline (Non-fluorinated)~$0.10 - $0.50
4-Fluoroaniline~$0.20 - $1.00
4-(Trifluoromethyl)aniline~$1.00 - $5.00
4-(Pentafluorosulfanyl)aniline>$100.00

Note: Prices are estimates based on publicly available data from various chemical suppliers for research quantities and are subject to change. Bulk pricing will differ significantly.

As the table illustrates, the cost increases with the complexity of the fluorine-containing substituent. While monofluorinated building blocks are relatively inexpensive, the introduction of a trifluoromethyl group increases the cost by an order of magnitude. The more specialized pentafluorosulfanyl group is currently a premium building block, reflecting its more complex synthesis. This initial investment, however, must be weighed against the potential value gained in improved drug properties.

Performance Enhancement: A Data-Driven Comparison

The true value of fluorinated building blocks lies in their ability to positively modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of a drug candidate. Below, we compare the impact of different fluorine substitutions on key drug discovery parameters.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like cytochrome P450s, a common route of drug deactivation.

CompoundFluorine SubstituentImprovement in Metabolic Stability
Celecoxib AnalogMonofluorinated (4'-fluoro)4-fold increase in stability compared to the non-fluorinated parent compound.[2]
Risperidone AnalogMonofluorinated (9-fluoro)16-fold increase in metabolic stability.[2]
Indole AnalogMonofluorinated (4-fluoro)Modest increase in half-life in mouse liver microsomes.
Indole AnalogTrifluoromethylated (-CF3)Significant increase in half-life (over 4-fold) compared to the monofluorinated analog.

Data synthesized from multiple sources for illustrative comparison.

Blocking metabolically vulnerable sites is a key strategy in drug design. The data clearly shows that even a single fluorine atom can significantly increase metabolic stability, while the more electron-withdrawing trifluoromethyl group can have an even more pronounced effect.

Modulation of Physicochemical Properties: pKa

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups. This can have profound effects on a drug's solubility, absorption, and interaction with its target.

CompoundFluorine SubstituentpKa of the Anilino Group
AnilineNone~4.6
4-FluoroanilineMonofluorinated~4.65
4-(Trifluoromethyl)anilineTrifluoromethylated~3.5
4-(Pentafluorosulfanyl)anilinePentafluorosulfanyl~2.5 (estimated)

Data for aniline and 4-fluoroaniline from experimental sources. Data for CF3 and SF5 analogs are based on the known electron-withdrawing strength of these groups.

As the electron-withdrawing strength of the substituent increases (F < CF3 < SF5), the basicity of the aniline nitrogen decreases, resulting in a lower pKa. This ability to precisely tune pKa is a critical tool for optimizing a drug's properties.

Enhancement of Binding Affinity

Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, which can lead to increased binding affinity for the target protein.

Inhibitor ClassFluorine SubstituentImpact on Binding Affinity (IC50/Ki)
EGFR InhibitorsMonofluorinated (e.g., Gefitinib)The 4-fluoroanilino group is a common motif in potent EGFR inhibitors, contributing to high binding affinity.
5-HT Uptake InhibitorsTrifluoromethylatedA 6-fold increase in potency was observed with the introduction of a para-CF3 group on the phenolic ring compared to the non-fluorinated analog.[4]
VariousPentafluorosulfanylThe SF5 group, often considered a "super-trifluoromethyl" group, can lead to significant increases in binding affinity due to its strong electron-withdrawing nature and lipophilicity.[5]

Data synthesized from multiple sources.

The ability of fluorine to enhance binding affinity can translate directly to a more potent drug, potentially allowing for lower doses and reduced side effects.

Case Study: Gefitinib and the EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. A key feature of its structure is a 4-fluoroanilino-quinazoline core, which is crucial for its high-affinity binding to the ATP-binding site of EGFR.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. Gefitinib's mechanism of action involves blocking this pathway at a key juncture.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

EGFR signaling pathway and the inhibitory action of Gefitinib.

The fluorine atom in Gefitinib plays a crucial role in optimizing its binding to the EGFR kinase domain, demonstrating the power of a single, well-placed fluorine atom in drug design.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, standardized experimental protocols are essential. Below are outlines of the key assays used to evaluate the performance of fluorinated compounds.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Protocol Outline:

  • Preparation: A stock solution of the test compound is prepared in an appropriate solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the cofactor NADPH is also prepared.

  • Incubation: The test compound is added to the microsomal suspension and pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH solution.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[7][8]

pKa Determination by 19F NMR Spectroscopy

Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F NMR chemical shift as a function of pH.

Protocol Outline:

  • Sample Preparation: A solution of the fluorinated compound is prepared in a suitable solvent system (e.g., D2O or a mixed aqueous-organic solvent).

  • Titration: The pH of the solution is adjusted by the stepwise addition of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • NMR Measurement: A 19F NMR spectrum is acquired after each pH adjustment.

  • Data Analysis: The 19F chemical shift is plotted against the measured pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the titration curve.[1][9]

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Outline:

  • Preparation: A source of the target receptor (e.g., cell membranes expressing the receptor) is prepared. A radiolabeled ligand with known affinity for the receptor is selected. Serial dilutions of the non-labeled test compound are prepared.

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together until binding equilibrium is reached.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Conclusion

The strategic incorporation of fluorine is an invaluable tool in modern drug discovery. While the cost of fluorinated building blocks increases with the complexity of the fluorine substituent, the potential return on investment in terms of improved metabolic stability, enhanced binding affinity, and optimized physicochemical properties is substantial. The choice of which fluorinated building block to use—monofluorinated, trifluoromethylated, or pentafluorosulfanylated—should be a data-driven decision based on a thorough cost-benefit analysis and the specific challenges of the drug discovery program. As synthetic methodologies for fluorination continue to advance, the accessibility and utility of these powerful building blocks are expected to grow, further solidifying the role of fluorine in the development of next-generation therapeutics.

References

Validation

A Researcher's Guide to Assessing Metabolic Stability: A Comparative Analysis of Compounds Synthesized with 2-Bromo-3,3,3-trifluoropropan-1-ol and Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A compound that is rapi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity. The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][2][3] This guide provides a comprehensive comparison of the expected metabolic stability of compounds synthesized using the building block 2-bromo-3,3,3-trifluoropropan-1-ol against other alternatives, supported by established experimental methodologies.

The trifluoromethyl group is prized in medicinal chemistry for its ability to block metabolic "soft spots."[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][3] By replacing a metabolically liable group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can often enhance a drug's half-life, improve its bioavailability, and create a more predictable pharmacokinetic profile.[2]

Comparative Metabolic Stability Data

While direct comparative experimental data for compounds synthesized with 2-bromo-3,3,3-trifluoropropan-1-ol versus specific alternatives is proprietary and context-dependent, we can construct a representative comparison based on the well-established principles of trifluoromethylation in drug design. The following table summarizes the expected outcomes on metabolic stability when a trifluoromethyl group is introduced into a molecule, a common application for building blocks like 2-bromo-3,3,3-trifluoropropan-1-ol.

ParameterCompound without Trifluoromethyl Group (e.g., with a Methyl Group)Compound with Trifluoromethyl Group (Synthesized using a CF₃-containing building block)Rationale
Metabolic Pathway Susceptible to oxidation of the methyl group.Resistant to oxidative metabolism at the site of trifluoromethylation.[1]The high bond energy of the C-F bond prevents enzymatic cleavage by CYP450 enzymes.[2][3]
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.Significantly reduced, as a major metabolic pathway is blocked.[2]Blocking a primary site of metabolism limits the formation of downstream metabolites.[2]
In Vitro Half-life (t½) ShorterLonger[2]A reduced rate of metabolism leads to a slower clearance of the parent drug.[2]
Intrinsic Clearance (CLᵢₙₜ) HigherLower[2]Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[2]
Bioavailability Potentially lower due to first-pass metabolism.Potentially higher.Reduced first-pass metabolism in the liver can lead to greater systemic exposure.

Experimental Protocols

To empirically determine the metabolic stability of newly synthesized compounds, the following in vitro and in vivo protocols are widely employed in the pharmaceutical industry.

In Vitro Liver Microsomal Stability Assay

This is a common, high-throughput in vitro assay to assess the metabolic stability of compounds in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[5][6][7]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.[2]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)[6][8]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[5]

  • NADPH regenerating system (cofactor for CYP enzymes)[5][8]

  • Control compounds (with known high and low clearance)

  • Acetonitrile or other organic solvent to stop the reaction

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)[5]

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. A typical final concentration for the test compound is 1-2 µM.[5]

  • Reaction Mixture: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

  • Initiation: Pre-incubate the plate at 37°C. The reaction is initiated by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5][7]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound versus time, the half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated.[5][7]

In Vivo Pharmacokinetic (PK) Studies

In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[9]

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Procedure:

  • Animal Model: Select an appropriate animal species (e.g., mouse, rat, dog).[9]

  • Dosing: Administer the compound to the animals via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at predetermined time points.

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Analysis: Quantify the concentration of the drug (and potentially its metabolites) in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Use specialized software to analyze the concentration-time data and calculate key PK parameters.

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in assessing metabolic stability, the following diagrams outline a typical experimental workflow and a key signaling pathway in drug metabolism.

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution add_mix Add Compound and Microsomes to Plate prep_cpd->add_mix prep_mic Prepare Microsome Working Solution prep_mic->add_mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C add_mix->pre_inc pre_inc->start_rxn time_points Sample at Multiple Time Points (0-60 min) start_rxn->time_points stop_rxn Quench Reaction with Cold Acetonitrile + IS time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_an Calculate t½ and CLint lcms->data_an

Caption: Workflow for an in vitro liver microsomal stability assay.

Ligand Drug / Xenobiotic PXR PXR (Pregnane X Receptor) Ligand->PXR Binds Complex PXR-RXR Heterodimer PXR->Complex RXR RXR RXR->Complex DNA XRE (Xenobiotic Response Element) Complex->DNA Binds to mRNA CYP3A4 mRNA DNA->mRNA Transcription Protein CYP3A4 Enzyme mRNA->Protein Translation Metabolism Increased Drug Metabolism Protein->Metabolism Catalyzes

Caption: Simplified signaling pathway for CYP450 enzyme induction.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol: A Guide for Laboratory Professionals

Disclaimer: This document provides guidance on the proper disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol based on available safety data. It is essential to consult your institution's Environmental Health and Safety (EHS)...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol based on available safety data. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations regarding hazardous waste disposal.

The proper management and disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol are critical to ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures.

Immediate Safety and Spill Response

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Always handle 2-Bromo-3,3,3-trifluoropropan-1-ol in a well-ventilated area, preferably within a chemical fume hood. The following minimum PPE should be worn:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other impervious clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial absorbent. Prevent the spill from entering drains.

  • Collection: Carefully collect the absorbed material and any contaminated soil or other materials into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Waste Handling and Storage

Proper segregation and storage of 2-Bromo-3,3,3-trifluoropropan-1-ol waste are crucial precursors to its final disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-3,3,3-trifluoropropan-1-ol". Halogenated solvent wastes should be collected in a compatible container, such as a polyethylene container.[1]

  • Segregation: Do not mix 2-Bromo-3,3,3-trifluoropropan-1-ol waste with non-halogenated waste streams.[2][3][4] Mixing halogenated and non-halogenated waste can complicate disposal and increase costs.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed to prevent the release of vapors.

Disposal Procedure

The standard and required method for the disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol is through a licensed hazardous waste disposal company. In-lab chemical treatment is not recommended due to the potential for hazardous reactions and the production of other regulated waste products.

Step-by-Step Disposal Plan:

  • Waste Collection: Collect all waste containing 2-Bromo-3,3,3-trifluoropropan-1-ol, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in the designated hazardous waste container.

  • Labeling: Ensure the container is accurately and fully labeled according to your institution's EHS guidelines and regulatory requirements. The label should include the chemical name, associated hazards, and accumulation start date.

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS department or a licensed waste contractor.

  • Scheduled Pickup: Arrange for the pickup of the hazardous waste with your institution's EHS department or a certified hazardous waste disposal vendor.

  • Manifesting: Ensure that a hazardous waste manifest is completed for the transportation and disposal of the waste, as required by regulatory agencies.

Quantitative Data Summary

ParameterValue/InstructionSource
Halogen Content for Classification>2% for halogenated waste classification[3]
Incompatible MaterialsStrong oxidizing agents[5]
Recommended Container MaterialPolyethylene[1]

Disposal Workflow

Disposal Workflow for 2-Bromo-3,3,3-trifluoropropan-1-ol A Generation of Waste (e.g., unused chemical, contaminated labware) B Segregate as Halogenated Waste A->B C Collect in a Labeled, Compatible Container (e.g., Polyethylene) B->C D Store in a Designated Satellite Accumulation Area C->D E Schedule Pickup with EHS or Licensed Contractor D->E F Proper Manifesting and Transportation E->F G Final Disposal at a Licensed Hazardous Waste Facility F->G

Caption: Disposal workflow for 2-Bromo-3,3,3-trifluoropropan-1-ol.

References

Handling

Essential Safety and Logistical Information for Handling 2-Bromo-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential guidance for the safe handling and disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol (CAS No. 311-86-4).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2-Bromo-3,3,3-trifluoropropan-1-ol (CAS No. 311-86-4). The information is compiled to ensure the safety of laboratory personnel and to establish clear operational and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

2-Bromo-3,3,3-trifluoropropan-1-ol is a flammable liquid and is irritating to the eyes, skin, and respiratory system. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Quantitative Data Summary

PropertyValue
CAS Number 311-86-4
Molecular Formula C₃H₄BrF₃O
GHS Pictograms Flame (GHS02), Exclamation Mark (GHS07)
Hazard Statements H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Temperature 2-8°C

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or laminate film). Double gloving is recommended.Prevents skin contact which can lead to irritation. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Flame-retardant laboratory coat. For larger quantities, chemical-resistant overalls are recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling vapors that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of 2-Bromo-3,3,3-trifluoropropan-1-ol from preparation to immediate post-use.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of 2-Bromo-3,3,3-trifluoropropan-1-ol within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Ensure proper grounding of all equipment to prevent static discharge, which could be an ignition source.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining 2-Bromo-3,3,3-trifluoropropan-1-ol in a designated, well-ventilated, and cool storage area (2-8°C).

    • Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

All waste containing 2-Bromo-3,3,3-trifluoropropan-1-ol must be treated as hazardous waste.

  • Waste Collection :

    • Collect all liquid waste containing 2-Bromo-3,3,3-trifluoropropan-1-ol in a dedicated, properly labeled, and sealed waste container.

    • The waste container should be made of a material compatible with halogenated organic compounds.

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag.

  • Waste Storage :

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from heat and ignition sources.

  • Waste Disposal :

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of 2-Bromo-3,3,3-trifluoropropan-1-ol down the drain or in regular trash.

Visual Workflow and Safety Hierarchy

To further clarify the procedural flow and the logical relationships in safety management, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handling1 Work in Fume Hood Prep3->Handling1 Handling2 Minimize Quantities Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Post1 Decontaminate Handling3->Post1 Post2 Store/Dispose Post1->Post2 Post3 Doff PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: Workflow for Safely Handling 2-Bromo-3,3,3-trifluoropropan-1-ol.

PPE_Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for Chemical Safety.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3,3-trifluoropropan-1-ol
Reactant of Route 2
2-Bromo-3,3,3-trifluoropropan-1-ol
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